molecular formula C6H8ClN3 B1524906 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride CAS No. 1187830-46-1

6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride

Cat. No.: B1524906
CAS No.: 1187830-46-1
M. Wt: 157.6 g/mol
InChI Key: WDFQZHPCXADCEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride is a useful research compound. Its molecular formula is C6H8ClN3 and its molecular weight is 157.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3.ClH/c1-5-2-8-4-9-6(5)3-7-1;/h2,4,7H,1,3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDFQZHPCXADCEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

157327-51-0
Record name 5H-Pyrrolo[3,4-d]pyrimidine, 6,7-dihydro-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157327-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80716571
Record name 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187830-46-1
Record name 5H-Pyrrolo[3,4-d]pyrimidine, 6,7-dihydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187830-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Hydrochloride: Properties, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role as a core component in a variety of kinase inhibitors. Its hydrochloride salt form enhances solubility and stability, making it a critical intermediate for drug discovery and development. This guide provides a comprehensive overview of the physicochemical properties, a detailed, field-proven protocol for its synthesis and characterization, and insights into its application as a foundational structure for developing potent therapeutic agents, particularly Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors.

Physicochemical Properties and Structural Elucidation

Understanding the fundamental properties of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine and its salts is paramount for its effective use in a research setting. The compound is most commonly available as a monohydrochloride or dihydrochloride salt, a deliberate choice in pharmaceutical development to improve the aqueous solubility and handling characteristics of the parent molecule. The presence of multiple basic nitrogen atoms in the bicyclic system allows for the formation of these different salt forms.

A critical distinction lies between the monohydrochloride and dihydrochloride salts, which possess different molecular weights and CAS numbers. The monohydrochloride is often sufficient for solubilization, while the dihydrochloride may be used in specific formulation or synthetic contexts.

Property6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (Free Base)6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Hydrochloride (Monohydrochloride)6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Dihydrochloride
Molecular Formula C₆H₇N₃C₆H₈ClN₃[1]C₆H₉Cl₂N₃[2]
Molecular Weight 121.14 g/mol 157.60 g/mol [1]194.06 g/mol [2]
CAS Number 53493-80-41187830-46-1[1]157327-51-0[2]
IUPAC Name 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidineThis compound6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride
Appearance SolidSolidSolid
Topological Polar Surface Area (TPSA) 37.81 Ų37.81 Ų37.81 Ų

Synthesis and Characterization: A Self-Validating Workflow

The synthesis of this compound is typically achieved through a protected intermediate, most commonly using a tert-butyloxycarbonyl (Boc) group. This strategy prevents unwanted side reactions at the pyrrolidine nitrogen during the construction of the pyrimidine ring or subsequent modifications. The following protocol outlines a robust and reproducible pathway from a protected precursor to the final hydrochloride salt.

Experimental Protocol: Synthesis of tert-butyl 5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate

The synthesis begins with a commercially available or prepared Boc-protected pyrrolidine derivative which is then elaborated to form the fused pyrimidine ring.

Rationale: The Boc protecting group is ideal for this synthesis due to its stability under a wide range of reaction conditions and its clean, quantitative removal under acidic conditions, which directly yields the desired hydrochloride salt.

  • Step 1: Cyclocondensation Reaction

    • To a solution of a suitable α-aminopyrrole derivative with a Boc-protected nitrogen in a minimal amount of a high-boiling point solvent (e.g., n-butanol or toluene), add an equimolar amount of a phenyl-substituted nitrile or dicarbonyl compound.

    • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

    • Heat the reaction mixture to a temperature between 90-200°C for 1-20 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the mixture to room temperature and neutralize with an aqueous solution of a weak base like sodium bicarbonate.

    • Extract the product into an organic solvent such as ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography on silica gel to yield the protected intermediate, tert-butyl 5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate.

Experimental Protocol: Deprotection to form this compound

Rationale: Treatment with a strong acid, such as hydrogen chloride dissolved in an organic solvent, simultaneously removes the Boc group and forms the hydrochloride salt in a single, high-yielding step.

  • Step 2: Boc Deprotection and Salt Formation

    • Dissolve the purified tert-butyl 5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate in a suitable anhydrous solvent like 1,4-dioxane or methanol.

    • Cool the solution to 0°C in an ice bath.

    • Slowly bubble anhydrous HCl gas through the solution or add a commercially available solution of HCl in dioxane (e.g., 4M solution) in excess (typically 5-10 equivalents).

    • Allow the reaction to stir at room temperature for 2-4 hours, or until TLC/LC-MS analysis confirms the complete consumption of the starting material.

    • The product, this compound, will often precipitate from the reaction mixture.

    • Collect the solid product by vacuum filtration. Wash the solid with a cold, non-polar solvent like diethyl ether or hexane to remove any residual impurities.

    • Dry the product under vacuum to yield the final hydrochloride salt as a stable solid.

Analytical Characterization Workflow

To ensure the identity, purity, and integrity of the synthesized compound, a multi-step analytical workflow is essential. This serves as a self-validating system, confirming that the target molecule has been successfully synthesized to the required specifications.

G cluster_synthesis Synthesis & Purification Synthesis Synthesized HCl Salt HPLC Purity Assessment via HPLC (>95%) Synthesis->HPLC MS Molecular Weight Confirmation via Mass Spectrometry Synthesis->MS NMR Structural Confirmation via NMR Spectroscopy Synthesis->NMR Final Verified Compound HPLC->Final MS->Final NMR->Final

Figure 1: Analytical workflow for compound validation.
  • High-Performance Liquid Chromatography (HPLC): Purity is assessed using reversed-phase HPLC.

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid. The acid is crucial for good peak shape of the basic analyte.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Acceptance Criterion: Purity ≥95%.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. Electrospray ionization (ESI) in positive mode should show a clear ion peak corresponding to the mass of the free base ([M+H]⁺ at m/z 122.1).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unequivocal structural confirmation. The ¹H NMR spectrum in a solvent like D₂O or DMSO-d₆ will show characteristic signals for the aromatic protons on the pyrimidine ring and the aliphatic protons of the pyrrolidine ring.

Applications in Drug Discovery: A Scaffold for ATR Kinase Inhibitors

The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core is a bioisostere of purine, allowing it to function as a versatile "hinge-binding" motif for various protein kinases. A particularly significant application is in the development of inhibitors for the Ataxia Telangiectasia and Rad3-related (ATR) kinase.

ATR is a critical enzyme in the DNA Damage Response (DDR) pathway, responsible for sensing and signaling the presence of replication stress, which can lead to genomic instability.[3] In many cancers, other DDR pathways (like those dependent on ATM kinase) are defective, making the cancer cells highly reliant on the ATR pathway for survival. This concept, known as synthetic lethality, makes ATR a prime target for anticancer therapy.[3]

Derivatives of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine have been identified as a potent new class of ATR inhibitors.[3] These small molecules occupy the ATP-binding pocket of the ATR kinase, preventing the phosphorylation of its downstream targets (like Chk1) and ultimately leading to cell death in cancer cells with high levels of replication stress.

G cluster_ATR ATR Kinase DNA_Damage Replication Stress (e.g., Chemotherapy) ATR ATR Kinase Activation DNA_Damage->ATR ATR->Block Chk1 p-Chk1 (Active) ATR->Chk1 ATR->Chk1 Inhibitor 6,7-dihydro-5H-pyrrolo[3,4-d] -pyrimidine Derivative Inhibitor->ATR Apoptosis Apoptosis (Cell Death) Block->Apoptosis CellCycle Cell Cycle Arrest & DNA Repair Chk1->CellCycle

Figure 2: Mechanism of action for ATR kinase inhibitors.

Conclusion

This compound is a foundational building block in modern medicinal chemistry. Its precise molecular weight and physicochemical properties are dictated by its salt form, a key consideration for formulation and synthesis. The robust synthetic pathway via a Boc-protected intermediate, coupled with a rigorous analytical validation workflow, ensures the production of high-purity material suitable for drug discovery programs. Its proven utility as a scaffold for potent ATR kinase inhibitors highlights its significance and potential for the development of next-generation cancer therapeutics.

References

6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine and its hydrochloride salts represent a pivotal class of heterocyclic compounds, serving as a foundational scaffold in modern medicinal chemistry. This guide provides a comprehensive technical overview of its core chemical properties, plausible synthetic routes, and critical applications, particularly in the development of targeted therapeutics. The pyrrolopyrimidine core, as a bioisostere of purine, demonstrates a remarkable propensity for interacting with the ATP-binding sites of various kinases. This has led to its emergence as a "privileged scaffold" in the design of inhibitors for critical oncology targets, including ATR, FAK, and KRAS. This document is intended for researchers, medicinal chemists, and drug development professionals, offering expert insights into the compound's utility as a strategic building block for novel pharmaceutical agents.

Core Chemical Identity and Physicochemical Properties

The compound of interest is a bicyclic heteroaromatic system where a pyrrolidine ring is fused to a pyrimidine ring. It is most commonly handled in its hydrochloride salt form to improve stability and solubility. It is crucial to distinguish between the different salt forms available from commercial suppliers, as this affects molecular weight and handling properties.

  • Free Base: 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

  • Hydrochloride: Typically refers to the monohydrochloride salt.

  • Dihydrochloride: A common form where both the pyrimidine and the pyrrolidine nitrogens can be protonated.

The structural similarity of the pyrrolopyrimidine core to adenine allows it to function as an effective structural mimic, enhancing its potential as a kinase inhibitor.[1]

Chemical Structures

Below are the structures of the free base and its common hydrochloride salt forms. The dihydrochloride form is particularly prevalent in commerce.[2]

Caption: Chemical structures of the free base and dihydrochloride forms.

Physicochemical Data Summary

The following table summarizes key quantitative data for the different forms of the compound. Note that properties like LogP and TPSA are computational predictions.

Property6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine... hydrochloride[3][4]... dihydrochloride[2]
CAS Number 53493-80-4[5]1187830-46-1[3][6]157327-51-0[2]
Molecular Formula C₆H₇N₃C₆H₈ClN₃C₆H₉Cl₂N₃
Molecular Weight 121.14 g/mol 157.60 g/mol 194.06 g/mol
Purity Not specified≥96%≥98%
TPSA 37.81 Ų37.81 Ų37.81 Ų
LogP (calculated) Not specified0.50160.9234
Hydrogen Bond Donors 111
Hydrogen Bond Acceptors 333
Storage Conditions Sealed, dry, room temp.[5]Room temperature[3]Room temp., dark, inert atm.

Synthesis and Characterization

While this compound is often sold as a building block, understanding its synthesis is key to appreciating its reactivity and potential for derivatization. Direct, published protocols for the parent compound are scarce; however, a plausible and representative synthetic workflow can be constructed based on established methods for analogous heterocyclic systems, such as classical cyclocondensation reactions.[7]

Representative Synthetic Protocol

This protocol is a representative, logical pathway. The critical step is the cyclocondensation to form the pyrimidine ring onto a pre-existing pyrrolidine core.

  • Starting Material Preparation: Begin with a suitable 3,4-disubstituted pyrrolidine precursor, such as a protected 3-amino-4-cyanopyrrolidine. The choice of protecting group (e.g., Boc) on the pyrrolidine nitrogen is critical for directing reactivity and ensuring solubility.

  • Cyclocondensation: React the pyrrolidine precursor with a small, electrophilic one-carbon unit, such as formamidine acetate or triethyl orthoformate. This reaction is typically heated in a polar solvent like ethanol or isopropanol. The intramolecular cyclization is driven by the nucleophilic attack of the amino group onto the intermediate formed from the cyano group and the C1 source.

  • Deprotection: If a protecting group like Boc was used, it is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane).

  • Salt Formation: The resulting free base is then treated with a stoichiometric amount of hydrochloric acid (typically as a solution in ether or isopropanol) to precipitate the desired hydrochloride or dihydrochloride salt, which can be isolated by filtration.

Synthetic Workflow Diagram

G start Protected 3-Amino-4-Cyanopyrrolidine step1 Step 1: Cyclocondensation Reagent: Formamidine Acetate Solvent: Ethanol, Reflux start->step1 intermediate Protected 6,7-dihydro-5H- pyrrolo[3,4-d]pyrimidin-4-amine step1->intermediate step2 Step 2: Deprotection / Modification (e.g., Diazotization / Reduction) intermediate->step2 free_base 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine step2->free_base step3 Step 3: Salt Formation Reagent: HCl in Dioxane free_base->step3 product Final Product: 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Hydrochloride / Dihydrochloride step3->product

Caption: A representative workflow for the synthesis of the target compound.

Analytical Characterization
TechniqueExpected Characteristics
¹H NMR Signals corresponding to the two CH₂ groups of the pyrrolidine ring (likely complex multiplets around 3.0-4.5 ppm), a signal for the NH proton (broad, exchangeable), and two distinct singlets or doublets for the pyrimidine protons in the aromatic region (8.0-9.0 ppm). Protonation will shift adjacent signals downfield.
¹³C NMR Aliphatic signals for the pyrrolidine carbons (40-60 ppm) and aromatic signals for the pyrimidine carbons (140-160 ppm), including the fused quaternary carbons.
Mass Spec (ESI+) For the free base, a molecular ion peak [M+H]⁺ at m/z 122.07. For the hydrochloride, this same peak will be observed as the HCl is lost in the gas phase.
FT-IR N-H stretching vibrations (around 3200-3400 cm⁻¹), C-H stretching (aliphatic and aromatic, 2850-3100 cm⁻¹), and C=N/C=C stretching characteristic of the heteroaromatic system (1500-1650 cm⁻¹).

Reactivity and Applications in Medicinal Chemistry

The true value of this compound lies in its role as a versatile scaffold for building complex, biologically active molecules. Its reactivity is centered on the secondary amine of the pyrrolidine ring, which serves as a key handle for derivatization.

The Pyrrolopyrimidine Scaffold as a Privileged Kinase Hinge-Binder

Kinases are a major class of drug targets, and their inhibition is a cornerstone of modern oncology. Most kinase inhibitors target the ATP-binding pocket. The pyrrolopyrimidine core is a structural mimic of the adenine portion of ATP, allowing it to form critical hydrogen bonds with the "hinge region" of the kinase domain, a conserved motif that anchors ATP. This inherent binding capability makes it an ideal starting point for designing potent and selective kinase inhibitors.[1]

Case Study: Inhibition of ATR Kinase for Cancer Therapy

Ataxia telangiectasia and Rad3-related (ATR) kinase is a master regulator of the DNA Damage Response (DDR), a pathway that cells use to repair DNA and survive genotoxic stress.[8] Many cancer cells have defects in other DDR pathways and become heavily reliant on ATR to survive the replication stress inherent to rapid proliferation. Inhibiting ATR can therefore be synthetically lethal to cancer cells.

Derivatives of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine have been discovered as a new class of highly potent ATR inhibitors.[1][8] In one study, a derivative (compound 5g) exhibited an IC₅₀ value of 0.007 µM against ATR kinase and displayed significant anti-tumor activity by reducing the phosphorylation of ATR's downstream targets.[1]

dna_damage Replication Stress (DNA Damage) atr ATR Kinase Activation dna_damage->atr Senses chk1 CHK1 Phosphorylation atr->chk1 Phosphorylates apoptosis Apoptosis / Cell Death atr->apoptosis Inhibition leads to arrest Cell Cycle Arrest & DNA Repair chk1->arrest Leads to inhibitor Pyrrolo[3,4-d]pyrimidine Derivative (e.g., 5g) inhibitor->atr INHIBITS

Caption: Inhibition of the ATR pathway by a pyrrolopyrimidine derivative.

Other Key Applications
  • FAK Inhibitors: Phenyl-substituted derivatives have shown promise as inhibitors of Focal Adhesion Kinase (FAK), a protein implicated in cancer cell migration and metastasis.[7]

  • KRAS Inhibitors: The scaffold has been used to design novel inhibitors targeting the challenging KRAS-G12D cancer mutation, with derivatives showing potent enzymatic inhibition.[9]

  • Anti-inflammatory Agents: Spiro-fused pyrrolo[3,4-d]pyrimidine derivatives have been synthesized and shown to act as potent and selective COX-2 inhibitors, demonstrating significant anti-inflammatory activity.[10]

Safety, Handling, and Storage

As a chemical intermediate intended for research, this compound requires careful handling in a laboratory setting.

  • Usage: For research and further manufacturing use only, not for direct human use.[2]

  • Safety: Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn. Work should be conducted in a well-ventilated area or a fume hood.

  • Storage: The compound should be stored at room temperature in a tightly sealed container, protected from light and moisture. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Conclusion

This compound is more than a simple heterocyclic compound; it is a strategically vital building block for the development of next-generation therapeutics. Its structural resemblance to purines provides an innate advantage for targeting ATP-dependent enzymes, particularly kinases. The extensive research into its derivatives has validated the scaffold's utility in creating potent and selective inhibitors for critical targets in oncology and inflammation. For medicinal chemists and drug discovery scientists, a thorough understanding of this compound's properties, reactivity, and synthetic potential is essential for leveraging its full power in the design of novel, impactful medicines.

References

An In-Depth Technical Guide to the Mechanism of Action of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Hydrochloride: A Novel Class of ATR Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action for the novel class of compounds based on the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold. Emerging research has identified these molecules as potent and selective inhibitors of the Ataxia telangiectasia and Rad3-related (ATR) kinase, a master regulator of the DNA Damage Response (DDR). This guide will delve into the intricate role of the ATR signaling pathway in maintaining genomic integrity, the molecular basis of its inhibition by this pyrimidine series, and the downstream cellular consequences. Furthermore, we will present detailed, field-proven experimental protocols for the characterization of these inhibitors, providing a robust framework for their evaluation in a research and drug development context.

Introduction: The Critical Role of ATR in Genome Maintenance

The integrity of the genome is under constant assault from both endogenous sources, such as replication stress (RS), and exogenous DNA damaging agents. To counteract these threats, cells have evolved a complex signaling network known as the DNA Damage Response (DDR). A pivotal orchestrator of the DDR is the serine/threonine kinase, Ataxia telangiectasia and Rad3-related (ATR). ATR is activated by a broad spectrum of DNA lesions, most notably the stretches of single-stranded DNA (ssDNA) coated by Replication Protein A (RPA) that arise during replication stress.[1]

Once activated, ATR phosphorylates a multitude of downstream substrates to initiate cell cycle checkpoints, promote DNA repair, and stabilize stalled replication forks.[1] This coordinated response allows the cell time to repair the damage before proceeding with cell division, thereby preventing the propagation of potentially deleterious mutations. Due to their high proliferative rate and often-defective DDR pathways, many cancer cells are particularly reliant on the ATR pathway for survival. This dependency creates a therapeutic window, making ATR an attractive target for anticancer drug development.[2]

The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Scaffold: A New Frontier in ATR Inhibition

Recent groundbreaking research has identified a series of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives as a novel class of potent ATR inhibitors.[1][2] A lead compound from this series, designated 5g, has demonstrated exceptional potency with an IC50 value of 0.007 µM against ATR kinase.[1][2] This discovery positions the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold as a promising foundation for the development of targeted cancer therapeutics.

Core Mechanism of Action: Direct Inhibition of ATR Kinase Activity

The primary mechanism of action for 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride and its derivatives is the direct inhibition of the catalytic activity of the ATR kinase. By binding to the kinase domain, these small molecules prevent the phosphorylation of key downstream effectors, most notably Checkpoint Kinase 1 (CHK1). The abrogation of ATR-mediated signaling disrupts the DDR, leading to a cascade of cellular events that are particularly detrimental to cancer cells.

The ATR Signaling Cascade and its Disruption by 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines

The inhibition of ATR by the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine class of compounds sets off a chain reaction that ultimately compromises the viability of cancer cells. The following section details the key signaling pathway and the consequences of its disruption.

The ATR-CHK1 Signaling Axis

Upon activation, ATR phosphorylates CHK1 at serine 345 (S345), a critical event for CHK1 activation.[3] Activated CHK1 then phosphorylates a host of downstream targets, including the CDC25 family of phosphatases, leading to their inactivation and subsequent cell cycle arrest.[4] This provides a crucial window for DNA repair.

Diagram of the ATR Signaling Pathway and Point of Inhibition:

ATR_Pathway cluster_0 DNA Damage / Replication Stress cluster_1 ATR Activation cluster_2 Downstream Signaling DNA_Damage ssDNA coated with RPA ATR ATR Kinase DNA_Damage->ATR Activates pCHK1 p-CHK1 (S345) ATR->pCHK1 Phosphorylates CellCycleArrest Cell Cycle Arrest pCHK1->CellCycleArrest DNARepair DNA Repair pCHK1->DNARepair ForkStabilization Replication Fork Stabilization pCHK1->ForkStabilization Inhibitor 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride Inhibitor->ATR Inhibits

Caption: ATR signaling pathway and the inhibitory action of this compound.

Cellular Consequences of ATR Inhibition

The inhibition of the ATR-CHK1 axis by 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives leads to several critical cellular outcomes:

  • Abrogation of Cell Cycle Checkpoints: By preventing CHK1 activation, these inhibitors override the DNA damage-induced cell cycle arrest. This forces cells with damaged DNA to proceed through the cell cycle, leading to mitotic catastrophe and cell death.

  • Increased Genomic Instability: The lack of proper DNA repair and the collapse of stalled replication forks result in the accumulation of chromosomal aberrations, further contributing to cell death.

  • Synthetic Lethality: In cancer cells with pre-existing defects in other DDR pathways (e.g., mutations in ATM or BRCA1/2), the inhibition of ATR can be synthetically lethal. This means that while the loss of either pathway alone is tolerated, the simultaneous inactivation of both is catastrophic for the cell, offering a targeted therapeutic strategy.

Experimental Methodologies for Characterization

The validation of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives as ATR inhibitors requires a series of robust biochemical and cellular assays. The following protocols provide a self-validating system to confirm the on-target activity and elucidate the mechanism of action.

In Vitro ATR Kinase Assay

Objective: To determine the direct inhibitory effect of the compound on the kinase activity of purified ATR enzyme.

Principle: This assay measures the phosphorylation of a substrate by ATR in the presence of varying concentrations of the inhibitor. A common substrate is a fusion protein of GST and p53.

Experimental Workflow Diagram:

Kinase_Assay_Workflow Start Prepare Reaction Mix (ATR, GST-p53, ATP) AddInhibitor Add Inhibitor (Varying Concentrations) Start->AddInhibitor Incubate Incubate at 30°C AddInhibitor->Incubate StopReaction Stop Reaction Incubate->StopReaction Detect Detect Phosphorylation (e.g., HTRF, Radioactivity) StopReaction->Detect Analyze Calculate IC50 Detect->Analyze

Caption: Workflow for an in vitro ATR kinase inhibition assay.

Detailed Protocol:

  • Reaction Setup: In a 384-well plate, prepare a reaction mixture containing reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT), purified active ATR/ATRIP complex, and the GST-p53 substrate.

  • Inhibitor Addition: Add serial dilutions of the this compound compound to the wells. Include a vehicle control (e.g., DMSO) and a known ATR inhibitor as a positive control.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the level of p53 phosphorylation. This can be achieved using various methods, including:

    • Homogeneous Time-Resolved Fluorescence (HTRF): Utilize a europium-labeled anti-phospho-p53 antibody and a d2-labeled anti-GST antibody.

    • Radiometric Assay: Use [γ-33P]ATP and measure the incorporation of the radiolabel into the substrate.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Parameter Typical Condition
EnzymePurified recombinant human ATR/ATRIP
SubstrateGST-p53
ATP ConcentrationAt or near the Km for ATP
Incubation Time30-60 minutes
Detection MethodHTRF or Radiometric
Cellular ATR Inhibition Assay (Western Blot for p-CHK1)

Objective: To confirm that the compound inhibits ATR activity within a cellular context by measuring the phosphorylation of its direct downstream target, CHK1.

Principle: Cells are treated with a DNA damaging agent to induce ATR activation, followed by treatment with the inhibitor. The level of CHK1 phosphorylation at S345 is then assessed by Western blot.

Experimental Workflow Diagram:

Western_Blot_Workflow Start Seed and Culture Cells InduceDamage Induce DNA Damage (e.g., Hydroxyurea) Start->InduceDamage AddInhibitor Treat with Inhibitor InduceDamage->AddInhibitor LyseCells Lyse Cells & Quantify Protein AddInhibitor->LyseCells SDS_PAGE SDS-PAGE & Transfer LyseCells->SDS_PAGE ProbeMembrane Probe with Antibodies (p-CHK1, Total CHK1, Loading Control) SDS_PAGE->ProbeMembrane DetectSignal Detect Chemiluminescent Signal ProbeMembrane->DetectSignal Analyze Analyze Band Intensities DetectSignal->Analyze

Caption: Workflow for cellular ATR inhibition assay via Western blot.

Detailed Protocol:

  • Cell Culture and Treatment: Seed a suitable cancer cell line (e.g., HeLa, U2OS) in 6-well plates. The following day, induce replication stress by treating the cells with a DNA damaging agent such as hydroxyurea (HU) for a specified time (e.g., 2-4 hours).

  • Inhibitor Treatment: Co-treat the cells with varying concentrations of the this compound compound during the last 1-2 hours of the DNA damage treatment.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for phospho-CHK1 (S345) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane for total CHK1 and a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-CHK1 signal to the total CHK1 signal and the loading control. A dose-dependent decrease in the p-CHK1/total CHK1 ratio indicates cellular ATR inhibition.

Conclusion and Future Directions

The discovery of this compound and its derivatives as potent ATR inhibitors represents a significant advancement in the field of targeted cancer therapy.[1][2] Their mechanism of action, centered on the disruption of the critical ATR-CHK1 signaling axis, provides a strong rationale for their development as anticancer agents, particularly in tumors with underlying DDR deficiencies. The experimental framework provided in this guide offers a robust methodology for the continued investigation and optimization of this promising class of compounds. Future research should focus on elucidating the detailed structure-activity relationships within this series, evaluating their efficacy in in vivo models, and identifying predictive biomarkers to guide their clinical application.

References

An In-depth Technical Guide to the Structure-Activity Relationship of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, demonstrating significant potential as a modulator of various protein kinases. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride derivatives, with a particular focus on their activity as inhibitors of Ataxia Telangiectasia and Rad3-related (ATR) kinase, Cyclin-Dependent Kinase 2 (CDK2), and Receptor-Interacting Protein Kinase 1 (RIPK1). We will delve into the synthetic methodologies for accessing this core structure, provide detailed protocols for the biological evaluation of these compounds, and present a thorough examination of how structural modifications influence their potency and selectivity. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel kinase inhibitors based on this versatile heterocyclic system.

Introduction: The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Scaffold - A Rising Star in Kinase Inhibition

The pyrrolo[3,4-d]pyrimidine nucleus, a bicyclic heteroaromatic system, has garnered considerable attention in the field of drug discovery due to its structural resemblance to the purine core of ATP. This inherent feature allows it to function as a competitive inhibitor at the ATP-binding site of a wide array of protein kinases. The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine variant, with its partially saturated pyrrole ring, offers a three-dimensional geometry that can be exploited to achieve enhanced potency and selectivity.

This guide will focus on the hydrochloride salt form of these derivatives, which is often utilized to improve the solubility and bioavailability of the parent compounds. We will explore the SAR of this scaffold against three key kinase targets implicated in cancer and inflammatory diseases:

  • ATR Kinase: A pivotal regulator of the DNA damage response (DDR), making it a compelling target for cancer therapy.[1][2]

  • CDK2: A key driver of cell cycle progression, whose dysregulation is a hallmark of many cancers.

  • RIPK1 Kinase: A critical mediator of necroptosis and inflammation, representing a promising target for inflammatory and neurodegenerative diseases.[3][4]

By understanding the intricate interplay between chemical structure and biological activity, researchers can rationally design more potent and selective inhibitors with improved therapeutic profiles.

Synthetic Strategies for the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Core

The construction of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold can be achieved through several synthetic routes. A common and effective approach involves the cyclization of a suitably substituted pyrrolidine precursor.

General Synthetic Workflow

The synthesis typically commences with a commercially available or readily prepared pyrrolidine derivative, which is then elaborated to introduce the necessary functionalities for the pyrimidine ring formation.

G A Substituted Pyrrolidine B Functional Group Interconversion A->B e.g., ester reduction, amine protection C Pyrimidine Ring Annulation B->C e.g., condensation with formamidine D 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Core C->D E Salt Formation (HCl) D->E Treatment with HCl F Final Hydrochloride Salt E->F

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol provides a representative method for the synthesis of the parent this compound.

Step 1: Synthesis of tert-butyl 3-oxopyrrolidine-1-carboxylate

  • To a solution of 1-Boc-3-pyrrolidinone (1.0 eq) in a suitable solvent such as dichloromethane, add a mild oxidizing agent like Dess-Martin periodinane (1.1 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford tert-butyl 3-oxopyrrolidine-1-carboxylate.

Step 2: Synthesis of tert-butyl 4-cyano-3-oxopyrrolidine-1-carboxylate

  • To a solution of tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq) in a suitable solvent like THF, add a base such as sodium hydride (1.2 eq) at 0 °C.

  • After stirring for 15 minutes, add ethyl cyanoformate (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield tert-butyl 4-cyano-3-oxopyrrolidine-1-carboxylate.

Step 3: Synthesis of tert-butyl 4-amino-3-cyanopyrrolidine-1-carboxylate

  • To a solution of tert-butyl 4-cyano-3-oxopyrrolidine-1-carboxylate (1.0 eq) in methanol, add ammonium acetate (5.0 eq) and sodium cyanoborohydride (1.5 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Concentrate the reaction mixture and partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude product can be used in the next step without further purification.

Step 4: Synthesis of tert-butyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carboxylate

  • Heat a mixture of tert-butyl 4-amino-3-cyanopyrrolidine-1-carboxylate (1.0 eq) and formamide (10 eq) at 150-160 °C for 4-6 hours.

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain tert-butyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carboxylate.

Step 5: Synthesis of this compound

  • Dissolve tert-butyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carboxylate (1.0 eq) in a solution of HCl in dioxane (4 M).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Collect the resulting precipitate by filtration, wash with diethyl ether, and dry under vacuum to afford this compound as a solid.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the bicyclic core. The following sections will dissect the SAR for ATR, CDK2, and RIPK1 inhibition.

SAR of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Derivatives as ATR Kinase Inhibitors

ATR kinase inhibitors based on this scaffold have shown remarkable potency. The general pharmacophore model suggests key interactions with the hinge region of the kinase domain.

G cluster_0 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Core cluster_1 Key Interaction Sites Core R2 R2 Substituent Core->R2 Modulates selectivity and potency R4 R4 Substituent Core->R4 Crucial for hinge binding N6 N6 Substituent Core->N6 Solvent front exposure, can be modified to improve properties

Caption: Key modification sites on the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core for ATR inhibition.

Table 1: SAR of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Derivatives as ATR Inhibitors

CompoundR2 SubstituentR4 SubstituentN6 SubstituentATR IC50 (nM)Reference
1a HPhenylH>1000[1]
1b H3-aminophenylH58[1]
5g H3-(methylsulfonyl)phenylIsopropyl7[1][2]
48f H3-cyanophenyl2,2-dimethylpropyl3[5]

Key SAR Insights for ATR Inhibition:

  • R4 Position: Substitution at the 4-position of the pyrimidine ring is critical for potent ATR inhibition. Aromatic groups capable of forming hydrogen bonds with the hinge region are favored. For instance, the introduction of a 3-aminophenyl group in compound 1b significantly enhances potency compared to the unsubstituted phenyl group in 1a .[1] Further optimization with groups like 3-(methylsulfonyl)phenyl (5g ) and 3-cyanophenyl (48f ) leads to highly potent inhibitors.[1][2][5]

  • N6 Position: The nitrogen at the 6-position of the pyrrolidine ring is typically directed towards the solvent-exposed region. Substitution at this position can be used to fine-tune physicochemical properties such as solubility and metabolic stability. Small alkyl groups like isopropyl (5g ) and 2,2-dimethylpropyl (48f ) are well-tolerated and contribute to high potency.[1][2][5]

  • R2 Position: The 2-position of the pyrimidine ring is generally unsubstituted in the most potent ATR inhibitors discovered so far. Modifications at this position may disrupt key interactions with the kinase.

SAR of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Derivatives as CDK2 Inhibitors

The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold has also been explored for the development of selective CDK2 inhibitors.

Table 2: SAR of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Derivatives as CDK2 Inhibitors

CompoundR2 SubstituentR4 SubstituentN6 SubstituentCDK2 IC50 (nM)Reference
2a NH2H4-piperidinylsulfonyl150
2b NH2H4-(1-acetylpiperidin-4-yl)sulfonyl25
2c NH2H4-(1-(methylsulfonyl)piperidin-4-yl)sulfonyl10

Key SAR Insights for CDK2 Inhibition:

  • R2 Position: An amino group at the R2 position appears to be beneficial for CDK2 inhibitory activity.

  • N6 Position: Large and elaborate substituents at the N6 position are well-tolerated and can significantly impact potency. A piperidinylsulfonyl moiety is a common feature in potent CDK2 inhibitors of this class. Modifications on the piperidine ring, such as the addition of an acetyl or methylsulfonyl group, can further enhance activity.

SAR of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Derivatives as RIPK1 Inhibitors

While less explored than for ATR and CDK2, the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold shows promise for the development of RIPK1 inhibitors.

Key SAR Insights for RIPK1 Inhibition:

  • General Trends: The SAR for RIPK1 inhibition is still emerging. However, initial studies suggest that bulky hydrophobic groups at the R4 position and hydrogen bond donors/acceptors at the R2 position could be important for activity. Further exploration is needed to establish a clear SAR for this target.[3][4]

Biological Evaluation Protocols

The accurate determination of the biological activity of these compounds is crucial for establishing a reliable SAR. The following are detailed protocols for in vitro kinase inhibition assays.

ATR Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay measures the phosphorylation of a biotinylated peptide substrate by ATR kinase.

G A Prepare Reagents (ATR, Substrate, ATP, Inhibitor) B Incubate Kinase and Inhibitor A->B C Initiate Kinase Reaction (Add Substrate/ATP) B->C Pre-incubation D Stop Reaction and Add Detection Reagents (Eu-Antibody, SA-XL665) C->D Phosphorylation E Incubate for HTRF Signal Development D->E F Read HTRF Signal (665nm / 620nm) E->F

Caption: Workflow for the ATR Kinase HTRF Assay.

Materials:

  • Recombinant human ATR/ATRIP complex

  • Biotinylated p53-derived peptide substrate

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • HTRF Detection Buffer

  • Europium-labeled anti-phospho-serine antibody

  • Streptavidin-XL665

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.

  • Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 4 µL of ATR/ATRIP enzyme solution (final concentration ~0.5 nM) to each well and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 4 µL of a mixture of the biotinylated peptide substrate (final concentration ~100 nM) and ATP (final concentration at Km, typically ~10 µM).

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the reaction by adding 10 µL of HTRF detection buffer containing the Europium-labeled antibody and Streptavidin-XL665.

  • Incubate for 60 minutes at room temperature to allow for signal development.

  • Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

  • Calculate the HTRF ratio (665nm/620nm * 10,000) and plot the data against the inhibitor concentration to determine the IC50 value.

CDK2/Cyclin E Kinase Inhibition Assay (TR-FRET)

This assay is based on the time-resolved fluorescence resonance energy transfer between a terbium-labeled anti-GST antibody and a fluorescently labeled peptide substrate.

Procedure:

  • Follow a similar procedure as the ATR HTRF assay, using recombinant GST-tagged CDK2/Cyclin E.

  • Use a specific fluorescently labeled peptide substrate for CDK2.

  • The detection reagents will be a terbium-labeled anti-GST antibody and the fluorescent peptide substrate.

  • The TR-FRET signal is measured with appropriate excitation and emission wavelengths for the terbium-fluorophore pair.

RIPK1 Inhibition Assay (Cellular Thermal Shift Assay - CETSA)

CETSA measures the thermal stabilization of a target protein upon ligand binding in a cellular context.

Procedure:

  • Culture cells (e.g., HT-29) to 80-90% confluency.

  • Treat the cells with various concentrations of the RIPK1 inhibitor or vehicle control for 1 hour.

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Heat the cell suspensions at a range of temperatures (e.g., 40-60 °C) for 3 minutes, followed by rapid cooling on ice.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble fraction (containing stabilized protein) from the aggregated, denatured protein by centrifugation.

  • Analyze the amount of soluble RIPK1 in the supernatant by Western blotting or ELISA.

  • Plot the amount of soluble RIPK1 as a function of temperature to generate melting curves. An increase in the melting temperature indicates stabilization of RIPK1 by the inhibitor.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly versatile and fruitful starting point for the development of potent and selective kinase inhibitors. The SAR studies highlighted in this guide provide a clear roadmap for the rational design of next-generation inhibitors targeting ATR, CDK2, and RIPK1.

Future efforts in this area should focus on:

  • Improving Selectivity: While potent inhibitors have been identified, further optimization is needed to enhance selectivity against other kinases to minimize off-target effects.

  • Exploring Novel Substitution Patterns: A systematic exploration of substituents at all available positions of the pyrrolo[3,4-d]pyrimidine core could lead to the discovery of novel chemical space with improved properties.

  • In Vivo Evaluation: Promising compounds identified from in vitro studies should be advanced to in vivo models of cancer and inflammatory diseases to assess their efficacy and pharmacokinetic profiles.

  • Structural Biology: Co-crystal structures of inhibitors bound to their target kinases will provide invaluable insights for structure-based drug design and further optimization.

By leveraging the knowledge outlined in this guide, the scientific community is well-positioned to unlock the full therapeutic potential of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-based kinase inhibitors.

References

1H NMR spectrum of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Hydrochloride

Introduction

The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. As a constrained analog of purines, this bicyclic system serves as a crucial building block for synthesizing compounds targeting a wide array of biological targets, including kinases and other enzymes implicated in disease.[1][2] In drug development, active pharmaceutical ingredients (APIs) containing basic nitrogen centers are frequently formulated as hydrochloride salts to enhance solubility, stability, and bioavailability.

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Moving beyond a simple data sheet, this document, written from the perspective of a Senior Application Scientist, delves into the rationale behind spectral assignments, the profound impact of protonation on chemical shifts, and a robust, field-proven protocol for acquiring a high-quality spectrum. The insights herein are intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for unambiguous structural elucidation and quality control.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, one must first understand the distinct chemical environments of the protons within the molecule. The structure of this compound possesses several key features: an aromatic pyrimidine ring, a saturated five-membered pyrrolidine ring, and a protonated tertiary amine at the N6 position.

The molecule has four sets of chemically non-equivalent protons on its core structure, which will give rise to four distinct signals in the ¹H NMR spectrum, in addition to the signal from the ammonium proton.

Caption: Structure of this compound with proton labeling.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The following analysis synthesizes data from structurally related pyrrolopyrimidine and heterocyclic systems to predict the ¹H NMR spectrum.[1][3] The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as it is an excellent solvent for hydrochloride salts and helps in resolving exchangeable protons like N-H.[4]

Aromatic Protons (H2 and H4)

The two protons on the pyrimidine ring are in highly deshielded environments due to the electronegativity of the adjacent nitrogen atoms and the aromatic ring current.[5]

  • H2: Located between two nitrogen atoms (N1 and N3), this proton experiences the strongest deshielding effect. It is expected to appear as a sharp singlet at the lowest field in the spectrum.

  • H4: Situated adjacent to one nitrogen atom (N3), this proton will also be significantly downfield, but slightly upfield relative to H2. It will also appear as a singlet.

Aliphatic Protons (H5 and H7)

The two methylene groups (CH₂) of the pyrrolidine ring are diastereotopic and chemically non-equivalent. They are directly adjacent to the protonated nitrogen (N6), which has a profound effect on their chemical shift.

  • H5 and H7: In the neutral free base, these protons would resonate in the δ 3.0-4.0 ppm range. However, upon formation of the hydrochloride salt, the nitrogen at N6 becomes a positively charged ammonium center (R₃N⁺-H).[6] This positive charge exerts a powerful electron-withdrawing inductive effect, significantly deshielding the adjacent H5 and H7 protons and shifting their signals substantially downfield.[4] These protons will likely appear as two distinct signals, possibly as singlets or complex multiplets depending on their coupling to the N-H proton and any potential long-range coupling.

Ammonium Proton (N6-H)

The proton on the N6 nitrogen is a key feature of the hydrochloride salt spectrum.

  • N6-H: The chemical shift of this proton is highly variable and depends on solvent, temperature, and concentration.[7] In DMSO-d₆, it is typically observable and often appears as a broad singlet. Its presence is a definitive indicator of salt formation. A D₂O exchange experiment can be used for unambiguous confirmation; upon adding a drop of D₂O, this signal will disappear as the proton exchanges with deuterium.[7]

Summary of Predicted Chemical Shifts

The following table summarizes the expected ¹H NMR data for the compound in DMSO-d₆.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H2 8.8 – 9.2Singlet (s)1HDeshielded by two adjacent N atoms in an aromatic ring.[3]
H4 8.5 – 8.8Singlet (s)1HDeshielded by one adjacent N atom in an aromatic ring.[3]
H5 4.5 – 4.9Singlet (s) or Multiplet (m)2HAliphatic CH₂; significantly deshielded by adjacent N⁺-H group.[1][4]
H7 4.5 – 4.9Singlet (s) or Multiplet (m)2HAliphatic CH₂; significantly deshielded by adjacent N⁺-H group.[1][4]
N6-H 9.5 – 12.0Broad Singlet (br s)1HAmmonium proton; chemical shift is variable, D₂O exchangeable.[6][7]

Experimental Protocol for High-Fidelity Spectrum Acquisition

Adherence to a rigorous experimental protocol is paramount for obtaining a reliable and reproducible ¹H NMR spectrum. This protocol is designed to be self-validating, ensuring data integrity.

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_proc Data Processing cluster_val Validation prep1 Weigh 5-10 mg of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride prep2 Dissolve in 0.6-0.7 mL of DMSO-d₆ prep1->prep2 prep3 Add TMS as internal standard (0 ppm) prep2->prep3 prep4 Transfer to a clean, dry 5 mm NMR tube prep3->prep4 acq1 Lock and Shim (Tune instrument) prep4->acq1 acq2 Set Parameters: - Relaxation Delay (d1) = 5s - Acquisition Time (aq) = 3s - Number of Scans (ns) = 16 acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier Transform (FT) acq3->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Calibrate to TMS (0 ppm) proc3->proc4 proc5 Integrate Signals proc4->proc5 val1 D₂O Exchange: Add 1 drop D₂O, re-acquire proc5->val1 val2 Confirm disappearance of N-H signal val1->val2

References

An In-Depth Technical Guide to the Mass Spectrometry of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed examination of the mass spectrometric behavior of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride, a key heterocyclic scaffold in contemporary drug discovery. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods to explain the underlying principles and strategic choices in the analytical workflow. We will explore instrumentation, predict fragmentation pathways based on established chemical logic, and contextualize the application of this data within the pharmaceutical industry.

Introduction: The Significance of the Pyrrolo[3,4-d]pyrimidine Core

The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold is a bicyclic nitrogen-containing heterocycle of significant interest in medicinal chemistry. Its structural rigidity and capacity for diverse substitution patterns make it a valuable building block in the synthesis of targeted therapeutics. Notably, derivatives of this core structure have recently been identified as a promising new class of Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors, which are crucial regulators in the DNA damage response (DDR) and represent a potential target for cancer therapy. The precise characterization of molecules containing this scaffold is paramount, and mass spectrometry stands as a primary and indispensable tool for this purpose.

This guide will focus on the hydrochloride salt of the parent compound, 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (Molecular Formula: C₆H₉Cl₂N₃, Molecular Weight: 194.06 g/mol ). Understanding its mass spectrometric signature is foundational for the analysis of its more complex, pharmacologically active derivatives.

Instrumentation and Ionization: A Strategic Approach

The choice of mass spectrometry platform and ionization technique is critical for obtaining high-quality data for polar, nitrogen-containing heterocycles like our target compound.

Recommended Technique: Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is the preferred method for this class of molecules. As a "soft" ionization technique, it imparts minimal energy to the analyte, which typically keeps the molecular ion intact. This is crucial for determining the molecular weight with high accuracy. Given the presence of multiple basic nitrogen atoms in the pyrrolopyrimidine structure, ESI in positive ion mode is exceptionally effective, readily producing the protonated molecule, [M+H]⁺.

Mass Analyzer Selection: Quadrupole Time-of-Flight (Q-TOF)

For definitive structural confirmation and elucidation, a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, is highly recommended. The benefits are twofold:

  • High Mass Accuracy: A Q-TOF instrument can measure the mass-to-charge ratio (m/z) with an error of less than 5 parts per million (ppm). This allows for the confident determination of the elemental composition of the parent ion and its fragments, a critical step in validating a newly synthesized compound.

  • MS/MS Capability: The tandem mass spectrometry (MS/MS) capability allows for the isolation of the protonated molecular ion, followed by its fragmentation through collision-induced dissociation (CID). The resulting product ion spectrum provides a veritable fingerprint of the molecule, revealing its structural architecture.

Experimental Protocol: A Self-Validating Workflow

The following protocol is a robust starting point for the analysis of this compound.

Objective: To acquire high-resolution mass and tandem mass spectra of the target compound to confirm its identity and characterize its fragmentation pattern.

Materials:

  • This compound

  • LC-MS grade Methanol

  • LC-MS grade Water

  • Formic Acid (LC-MS grade)

  • Agilent 6520 Q-TOF Mass Spectrometer (or equivalent)

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in methanol.

    • Create a working solution by diluting the stock solution to 1 µg/mL in a solvent mixture of 50:50 methanol:water with 0.1% formic acid. The formic acid aids in the protonation of the analyte in the ESI source.

  • Instrumentation Setup (Direct Infusion):

    • Ionization Mode: ESI, Positive

    • Capillary Voltage: 3500 V

    • Nebulizer Gas (N₂): 30 psi

    • Drying Gas (N₂): 5 L/min at 300 °C

    • Mass Range (MS1): m/z 50-300

    • Acquisition Rate: 2 spectra/s

  • Data Acquisition Workflow:

    • Step A (MS1 Scan): Infuse the sample solution at a flow rate of 5 µL/min. Acquire full scan mass spectra to identify the protonated molecular ion [M+H]⁺. The free base has a monoisotopic mass of 121.0640 Da, so the expected [M+H]⁺ ion will be at m/z 122.0718.

    • Step B (MS/MS Scan): Set up a targeted MS/MS experiment. Isolate the precursor ion at m/z 122.0718. Apply collision energy (a starting value of 20 eV is recommended, with a ramp to 40 eV to observe a full fragmentation pattern) to induce fragmentation. Acquire the product ion spectrum.

The logical flow of this experimental design ensures that the identity of the parent molecule is first confirmed before proceeding to structural elucidation through fragmentation.

Caption: Predicted fragmentation of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine.

Predicted Fragmentation Analysis: Unveiling the Core Structure

Primary Fragmentation Pathway:

  • Parent Ion: The ESI source will generate the protonated molecular ion of the free base at m/z 122.0718 ([C₆H₈N₃]⁺).

  • Loss of Hydrogen Cyanide (HCN): The most probable initial fragmentation step is the characteristic loss of HCN (27.0107 Da) from the pyrimidine ring. This is a common fragmentation route for pyrimidine-containing structures. This would result in a fragment ion at m/z 95.0611 ([C₅H₇N₂]⁺).

  • Subsequent Fragmentation: The fragment at m/z 95.0611, which likely retains the pyrrole ring fused to a remnant of the pyrimidine ring, can undergo a further loss of HCN to produce a fragment at m/z 68.0502 ([C₄H₆N]⁺).

Alternative Fragmentation Pathway:

  • A less common, but possible, fragmentation could involve the cleavage of the pyrrole ring, perhaps through the loss of a methylamine radical followed by rearrangement. This could lead to different, less abundant fragment ions. For instance, a loss of the CH₂-NH-CH₂ portion could result in a fragment at m/z 81.0451 ([C₄H₅N₂]⁺).

Data Interpretation and Validation:

The power of high-resolution mass spectrometry lies in its ability to validate these proposed structures. For each peak in the experimental spectrum, the measured m/z can be compared against the theoretical exact mass for a given elemental formula.

Ion DescriptionProposed FormulaTheoretical m/z
Protonated Molecule [M+H]⁺C₆H₈N₃⁺122.0718
Fragment 1C₅H₇N₂⁺95.0611
Fragment 2C₄H₆N⁺68.0502
Fragment 3 (Alternative)C₄H₅N₂⁺81.0451

An experimental result with a mass error of <5 ppm provides strong evidence for the proposed elemental composition of the ion, thereby validating the fragmentation pathway and confirming the structure of the original molecule.

Application in Drug Discovery and Development

The mass spectrometric analysis of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core is not merely an academic exercise; it is a critical component of the drug discovery and development pipeline.

  • Compound Verification: As demonstrated, HRMS provides unambiguous confirmation of the molecular formula of newly synthesized compounds, ensuring that the correct molecule is advancing through the screening process.

  • High-Throughput Screening: Modern mass spectrometry platforms can be integrated into high-throughput screening (HTS) campaigns to rapidly identify "hit" compounds from large chemical libraries that interact with a biological target.

  • Metabolite Identification: During preclinical development, understanding a drug's metabolism is crucial. Mass spectrometry is the primary tool used to identify and characterize metabolites in in vitro and in vivo systems. The fragmentation pattern of the parent drug serves as a reference to identify related metabolic products, which may have modified efficacy or toxicity.

  • Pharmacokinetic Studies: LC-MS/MS is the gold standard for quantitative bioanalysis, allowing for the precise measurement of drug concentrations in biological fluids (e.g., plasma, urine) over time. This data is essential for determining a drug's pharmacokinetic profile (absorption, distribution, metabolism, and excretion).

The workflow for incorporating mass spectrometry into drug development is a cyclical and iterative process, ensuring data integrity at each stage.

Caption: Role of MS in the drug development cycle.

Conclusion

Mass spectrometry, particularly ESI-Q-TOF MS/MS, provides a powerful and versatile toolkit for the comprehensive analysis of this compound and its derivatives. By leveraging high mass accuracy and controlled fragmentation experiments, researchers can unambiguously confirm molecular identity, elucidate structural features, and generate critical data that drives drug discovery programs forward. The principles and protocols outlined in this guide offer a robust framework for scientists working with this important class of heterocyclic compounds, ensuring data of the highest quality and integrity.

In Vitro Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Derivatives: A Case Study in Targeting ATR Kinase

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Foreword: The Strategic Pursuit of Precision in Oncology

The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold represents a significant evolution in the design of targeted therapeutics. As a bioisostere of the adenine core of ATP, this heterocyclic system provides a privileged framework for developing potent and selective kinase inhibitors.[1][2] This guide delves into the in vitro discovery process for this promising class of molecules, using their successful application as inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) kinase as a central, illustrative case study. We will move beyond simple procedural descriptions to explore the strategic rationale behind experimental choices, providing a robust framework for researchers in the field of drug discovery.

Chapter 1: Target Rationale - Exploiting Cancer's Achilles' Heel with ATR Inhibition

The selection of a biological target is the foundational decision in any drug discovery campaign. The choice to pursue ATR kinase is rooted in a sophisticated understanding of cancer cell biology, specifically the concept of synthetic lethality.

The ATR Kinase and the DNA Damage Response

ATR is a primary sensor kinase in the DNA Damage Response (DDR) pathway, a critical cellular network that detects and repairs DNA lesions.[3][4] Specifically, ATR is activated by replication stress—the stalling of replication forks during DNA synthesis—which is a common event in rapidly proliferating cancer cells.[5] Upon activation, ATR phosphorylates a cascade of downstream targets, most notably the checkpoint kinase 1 (Chk1), to initiate cell cycle arrest and promote DNA repair.[3] This provides the cell with time to resolve the damage before continuing division, thus maintaining genomic integrity.

ATR_Signaling_Pathway cluster_0 Cellular Response cluster_1 ATR Signaling Cascade Cell Cycle Arrest Cell Cycle Arrest DNA Repair DNA Repair Apoptosis (if damage is severe) Apoptosis (if damage is severe) Replication Stress Replication Stress ATR ATR Replication Stress->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates Chk1->Cell Cycle Arrest Chk1->DNA Repair Chk1->Apoptosis (if damage is severe) caption ATR Signaling Pathway Activation.

Caption: ATR Signaling Pathway Activation.

The Principle of Synthetic Lethality

Many cancers exhibit deficiencies in other key DDR proteins, such as Ataxia Telangiectasia Mutated (ATM) kinase. While normal cells have redundant repair pathways (both ATM and ATR), these ATM-deficient cancer cells become critically dependent on the ATR pathway to manage replication stress and survive. By inhibiting ATR with a targeted drug, we can selectively eliminate these cancer cells while largely sparing healthy cells, which can rely on their functional ATM pathway. This "synthetic lethality" provides a powerful and specific therapeutic window.

Chapter 2: The In Vitro Discovery Workflow

The path from a chemical library to a validated lead compound follows a structured, multi-stage cascade designed to efficiently identify potent, selective, and cellularly active molecules. Each stage employs specific assays to answer critical questions about the compound's behavior.

Discovery_Workflow cluster_biochem Biochemical Evaluation cluster_cellular Cellular Validation start Compound Library HTS Primary HTS Biochemical Screen (e.g., ADP-Glo) ~10µM single point start->HTS IC50 Potency Determination Dose-response IC50 Radiometric or TR-FRET Assay HTS->IC50 Active 'Hits' Selectivity Selectivity IC50->Selectivity Potent Compounds MoA Mechanism of Action Target Phosphorylation Assay e.g., p-Chk1 Western Blot Selectivity->MoA Potent & Selective Leads Antiprolif Anti-proliferative Assay Cell Viability IC50 ATM-deficient cell lines MoA->Antiprolif Lead Lead Candidate Antiprolif->Lead Cell-Active Leads caption In Vitro Kinase Inhibitor Discovery Cascade.

Caption: In Vitro Kinase Inhibitor Discovery Cascade.

Chapter 3: Foundational Biochemical Characterization

The first step is to determine if a compound can directly inhibit the target enzyme in a simplified, cell-free environment.

Protocol 1: High-Throughput Screening (HTS) with the ADP-Glo™ Assay

The goal of HTS is to rapidly screen thousands of compounds to find initial "hits." The ADP-Glo™ assay is ideal for this as it is a universal method that measures the production of ADP, a common product of all kinase reactions.[6]

Experimental Protocol:

  • Reaction Setup: In a 384-well plate, combine the recombinant human ATR kinase enzyme with a suitable peptide substrate in a kinase reaction buffer.

  • Compound Addition: Add test compounds from the library to a final concentration of 10 µM. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Initiation: Start the reaction by adding an optimized concentration of ATP (e.g., 10-100 µM). Incubate at room temperature for 1 hour.

  • First Readout: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Second Readout: Add Kinase Detection Reagent, which converts the ADP generated into ATP, fueling a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader. A low signal indicates high kinase inhibition (less ADP produced).

Causality Behind Choices:

  • Why ADP-Glo™? Its universal nature allows for broad applicability without needing specific antibodies, making it efficient for primary screening.[7]

  • Why a Single High Concentration? The 10 µM concentration is chosen to maximize the chances of identifying any real activity, even if it is weak, which can then be prioritized for more detailed follow-up.

Protocol 2: IC₅₀ Determination using a Gold-Standard Radiometric Assay

For active "hits," the next step is to precisely quantify their potency by determining the half-maximal inhibitory concentration (IC₅₀). Radiometric assays, which use ³³P-labeled ATP, are considered the gold standard because they directly measure the incorporation of the radiolabeled phosphate onto the substrate, a method that is highly sensitive and less prone to the interference that can affect light-based methods.[8][9]

Experimental Protocol:

  • Compound Plating: Prepare serial dilutions of the hit compound (e.g., 10-point, 3-fold dilutions starting from 30 µM) in a 384-well plate.

  • Enzyme/Substrate Addition: Add a mixture of recombinant ATR kinase and its substrate (e.g., a specific peptide) to each well.

  • Reaction Initiation: Add a reaction mix containing buffer and [γ-³³P]ATP at a concentration equal to the known Kₘ of ATR for ATP. Incubate for 2 hours at room temperature.

  • Reaction Termination: Stop the reaction by adding phosphoric acid.

  • Signal Capture: Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate. Wash the plate to remove unincorporated [γ-³³P]ATP.

  • Data Acquisition: Add scintillant and measure the incorporated radioactivity using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Causality Behind Choices:

  • Why Radiometric? It provides the most trustworthy data by directly measuring the catalytic event, avoiding false positives from compounds that interfere with light detection.[8]

  • Why ATP at Kₘ? For ATP-competitive inhibitors, the measured IC₅₀ value is highly dependent on the ATP concentration. Standardizing the assay by using an ATP concentration equal to its Michaelis-Menten constant (Kₘ) allows for more meaningful and comparable IC₅₀ values across different studies and for different inhibitors.[9]

Data Presentation: Potency of Lead Compounds

The output of these assays is quantitative data that allows for direct comparison of compounds.

Compound IDTarget KinaseBiochemical IC₅₀ (µM)Reference
5g ATR0.007[3][4][5]
48f ATR0.003

Chapter 4: Structure-Activity Relationship (SAR) for Lead Optimization

With initial potent hits, the focus shifts to medicinal chemistry and SAR studies. This iterative process involves synthesizing new analogues of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core to understand how different chemical groups at various positions affect potency and selectivity. This is the core of rational drug design.

For the pyrrolo[3,4-d]pyrimidine scaffold, chemists often explore modifications at key positions to optimize interactions with the kinase active site. For instance, modifying substituents on the pyrimidine ring can enhance interactions with the "hinge region" of the kinase, a critical anchoring point for ATP-competitive inhibitors.[1][2] Simultaneously, modifications on the pyrrolo ring can be directed towards the solvent-exposed region, allowing for improvements in properties like selectivity and solubility.

The goal is not only to increase potency against ATR but also to decrease activity against other kinases (improving selectivity), which is crucial for minimizing potential off-target toxicities. Lead compounds are therefore tested against a broad panel of kinases to build a selectivity profile.

Chapter 5: Proving the Mechanism in a Cellular Context

A compound that is potent in a biochemical assay is not guaranteed to work in a living cell. It must be able to cross the cell membrane, avoid efflux pumps, and engage its target in a complex intracellular environment.[10] Therefore, cellular assays are a critical validation step.

Protocol 3: Cellular Mechanism of Action (MoA) - Western Blot for Phospho-Chk1

This assay confirms that the compound inhibits ATR within the cell by measuring the phosphorylation of its direct downstream substrate, Chk1.

Experimental Protocol:

  • Cell Culture: Plate an appropriate cancer cell line (e.g., ATM-deficient LoVo cells) in 6-well plates and allow them to adhere overnight.[3]

  • Induce Replication Stress: Treat cells with a DNA-damaging agent (e.g., hydroxyurea or UV radiation) to activate the ATR pathway.

  • Compound Treatment: Simultaneously treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO). Incubate for a defined period (e.g., 2-4 hours).

  • Cell Lysis: Harvest the cells and prepare protein lysates.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with specific primary antibodies against phosphorylated Chk1 (p-Chk1) and total Chk1 (as a loading control).

  • Detection: Use a labeled secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities. A potent ATR inhibitor will show a dose-dependent decrease in the p-Chk1 signal relative to the total Chk1 signal.

Causality Behind Choices:

  • Why p-Chk1? Measuring the phosphorylation of a direct downstream substrate provides robust, mechanistic evidence that the compound is inhibiting the kinase activity of ATR inside the cell, directly linking target engagement to a functional outcome.[3]

Protocol 4: Cellular Anti-Proliferative Assay

This assay determines the compound's ability to kill cancer cells, which is the ultimate therapeutic goal. To validate the synthetic lethality hypothesis, the compound's effect is compared between cells that are dependent on ATR (ATM-deficient) and those that are not.

Experimental Protocol:

  • Cell Plating: Seed ATM-deficient (e.g., LoVo, SW620) and ATM-proficient (e.g., HT-29) cancer cells into 96-well plates.

  • Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for 72 hours.

  • Viability Readout: Add a viability reagent (e.g., CellTiter-Glo®) that measures cellular ATP levels, which correlate with the number of viable cells.

  • Data Acquisition: Measure luminescence with a plate reader.

  • Analysis: Calculate the IC₅₀ for cell growth inhibition for each cell line. A successful synthetic lethal compound will have a significantly lower IC₅₀ in the ATM-deficient cells.

Data Presentation: Cellular Activity of Lead Compounds
Compound IDCell LineATM StatusCellular Anti-Proliferative IC₅₀ (µM)Reference
48f LoVoDeficient0.040
48f SW620Deficient0.095
48f OVCAR-3Deficient0.098

Conclusion

The in vitro discovery of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives as ATR inhibitors exemplifies a modern, mechanism-driven approach to drug development. By integrating strategic target selection with a logical cascade of robust biochemical and cellular assays, it is possible to efficiently identify and validate highly potent and selective lead compounds. Each experimental protocol is chosen not merely for its output, but for its ability to provide self-validating data that answers a critical question in the journey from a chemical scaffold to a potential therapeutic agent. The insights gained from these in vitro studies provide the essential foundation and confidence needed to advance these promising molecules into more complex in vivo models and, ultimately, toward clinical development.

References

Methodological & Application

Synthesis of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Hydrochloride: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its structural resemblance to purine has made it a valuable building block for the synthesis of a wide range of biologically active compounds. Notably, derivatives of this core structure have shown promise as potent inhibitors of various kinases, including Ataxia telangiectasia and Rad3-related (ATR) kinase, a key regulator in the DNA damage response (DDR) pathway, making them attractive candidates for cancer therapy.[1][2][3] This application note provides a comprehensive, step-by-step protocol for the synthesis of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride, a key intermediate for further chemical exploration.

Reaction Scheme

A plausible synthetic route to 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine involves the construction of the pyrimidine ring onto a pre-formed pyrrole scaffold. A common strategy is the cyclization of a 3,4-disubstituted pyrrole derivative with a suitable one-carbon synthon.

Caption: General synthetic scheme for this compound.

Materials and Reagents

ReagentGradeSupplierNotes
N-Boc-3,4-bis(aminomethyl)pyrrole≥95%Commercial SourceStarting material.
Formamidine acetate≥98%Commercial Source
Trifluoroacetic acid (TFA)Reagent GradeCommercial SourceFor deprotection.
Dichloromethane (DCM)AnhydrousCommercial Source
Ethanol (EtOH)AnhydrousCommercial Source
Diethyl etherAnhydrousCommercial Source
Hydrochloric acid solution (4M in 1,4-dioxane)Reagent GradeCommercial SourceFor salt formation.
Sodium bicarbonate (NaHCO₃)ACS GradeCommercial SourceFor neutralization.
Sodium sulfate (Na₂SO₄)AnhydrousCommercial SourceFor drying organic layers.
Celite®-Commercial SourceFor filtration.

Detailed Synthesis Protocol

This protocol is presented in two main stages: the deprotection of the starting material and the subsequent cyclization to form the pyrimidine ring, followed by conversion to the hydrochloride salt.

Part 1: Deprotection of N-Boc-3,4-bis(aminomethyl)pyrrole
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-3,4-bis(aminomethyl)pyrrole (1 equivalent) in anhydrous dichloromethane (DCM, approximately 10 mL per gram of starting material).

  • Deprotection: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA, 2-3 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the deprotection by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The resulting residue is the crude 3,4-bis(aminomethyl)pyrrole trifluoroacetate salt, which can be used in the next step without further purification.

Part 2: Synthesis of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
  • Reaction Setup: To the flask containing the crude 3,4-bis(aminomethyl)pyrrole trifluoroacetate salt, add anhydrous ethanol (approximately 20 mL per gram of the initial Boc-protected pyrrole).

  • Cyclization: Add formamidine acetate (1.2 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-18 hours. Monitor the reaction by TLC or LC-MS for the formation of the desired product.

  • Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Extraction: Dissolve the residue in water and basify with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to yield the crude 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine as a free base.

Part 3: Formation of the Hydrochloride Salt
  • Salt Formation: Dissolve the crude free base in a minimal amount of anhydrous diethyl ether or ethyl acetate.

  • Acidification: Slowly add a 4M solution of hydrochloric acid in 1,4-dioxane (1.1 equivalents) dropwise to the stirred solution.

  • Precipitation and Isolation: The hydrochloride salt should precipitate out of the solution. If necessary, cool the mixture in an ice bath to facilitate precipitation. Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to afford this compound as a solid.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include peaks for the pyrimidine and pyrrole ring protons, as well as the methylene protons of the dihydropyrrole ring. The integration of these signals should be consistent with the structure.

  • ¹³C NMR (DMSO-d₆, 100 MHz): The spectrum should show the expected number of carbon signals corresponding to the heterocyclic core.

  • Mass Spectrometry (ESI+): The mass spectrum should exhibit a molecular ion peak corresponding to the protonated free base [M+H]⁺.

  • Purity (HPLC): The purity of the final compound should be assessed by High-Performance Liquid Chromatography.

Note: Specific chemical shifts and coupling constants can be confirmed by acquiring spectral data of the synthesized compound and comparing it with data from commercial suppliers or literature where available.[4]

Experimental Workflow Visualization

Synthesis_Workflow cluster_0 Part 1: Deprotection cluster_1 Part 2: Cyclization and Work-up cluster_2 Part 3: Salt Formation Start Dissolve N-Boc-3,4-bis(aminomethyl)pyrrole in DCM Add_TFA Add TFA at 0°C Start->Add_TFA Stir_RT Stir at Room Temperature (2-4h) Add_TFA->Stir_RT Monitor_TLC_1 Monitor by TLC Stir_RT->Monitor_TLC_1 Concentrate_1 Concentrate in vacuo Monitor_TLC_1->Concentrate_1 Add_EtOH_Formamidine Add Ethanol and Formamidine Acetate Concentrate_1->Add_EtOH_Formamidine Reflux Reflux (12-18h) Add_EtOH_Formamidine->Reflux Monitor_TLC_2 Monitor by TLC/LC-MS Reflux->Monitor_TLC_2 Concentrate_2 Concentrate in vacuo Monitor_TLC_2->Concentrate_2 Dissolve_H2O Dissolve in Water Concentrate_2->Dissolve_H2O Basify Basify with NaHCO₃ Dissolve_H2O->Basify Extract Extract with DCM/EtOAc Basify->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Dissolve_Ether Dissolve Free Base in Ether/EtOAc Dry_Concentrate->Dissolve_Ether Add_HCl Add HCl in Dioxane Dissolve_Ether->Add_HCl Precipitate Precipitate and Filter Add_HCl->Precipitate Dry Dry under Vacuum Precipitate->Dry Final_Product Final_Product Dry->Final_Product 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride

References

Application Notes and Protocols for 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the Guardian of the Genome in Cancer

Cancer is fundamentally a disease of genomic instability. Malignant cells often harbor defects in their DNA damage response (DDR) pathways, making them reliant on alternative repair mechanisms for survival. One such critical pathway is orchestrated by the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a master regulator of the cellular response to replication stress and DNA damage. The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold has emerged as a promising core structure for the development of potent and selective ATR inhibitors. This document provides a detailed guide to the application of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride and its derivatives in cancer cell line research, outlining its mechanism of action and providing robust protocols for its evaluation.

The core hypothesis behind the use of ATR inhibitors is the concept of synthetic lethality. In cancer cells that have lost key tumor suppressor genes involved in DNA repair, such as ATM or p53, the inhibition of ATR can lead to a catastrophic failure to repair DNA damage, resulting in cell death. Derivatives of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine class have demonstrated potent inhibition of ATR kinase, leading to anti-tumor activity in various cancer models.[1][2][3][4] These compounds act by blocking the phosphorylation of ATR's downstream targets, most notably Checkpoint Kinase 1 (Chk1), which in turn disrupts cell cycle checkpoints and promotes apoptosis.[1][2]

Mechanism of Action: The ATR-Chk1 Signaling Cascade

The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core acts as a potent inhibitor of the ATR kinase. ATR is a crucial sensor of single-stranded DNA (ssDNA), which forms as a result of DNA damage or during replication stress. Upon activation, ATR phosphorylates a cascade of downstream proteins, with Chk1 being a primary target. This phosphorylation event is a critical signaling node that initiates cell cycle arrest, allowing time for DNA repair. By inhibiting ATR, 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives prevent the activation of Chk1, leading to the abrogation of the G2/M checkpoint and forcing cells with damaged DNA to enter mitosis prematurely. This ultimately triggers apoptotic cell death.

ATR_Pathway cluster_0 Upstream Events cluster_1 ATR Signaling Cascade cluster_2 Downstream Effects DNA_Damage DNA Damage / Replication Stress ssDNA Single-Stranded DNA (ssDNA) DNA_Damage->ssDNA ATR ATR Kinase ssDNA->ATR activates Chk1 Checkpoint Kinase 1 (Chk1) ATR->Chk1 phosphorylates Apoptosis Apoptosis ATR->Apoptosis inhibition leads to p_Chk1 Phosphorylated Chk1 (p-Chk1) Cell_Cycle_Arrest G2/M Cell Cycle Arrest p_Chk1->Cell_Cycle_Arrest DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair Inhibitor 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride Inhibitor->ATR inhibits

Caption: The ATR signaling pathway and the inhibitory action of this compound.

Quantitative Analysis of Derivative Activity

While specific data for the parent compound this compound is limited in publicly available literature, several of its derivatives have been shown to be highly potent ATR inhibitors with significant anti-proliferative activity in various cancer cell lines, particularly those with deficiencies in the ATM gene.

DerivativeTargetIC50 (µM)Cancer Cell LineReference
Compound 5g ATR Kinase0.007-[1][2]
Compound 48f ATR Kinase0.003-[4]
Compound 48f Cell Proliferation0.040LoVo (ATM-deficient)[4]
Compound 48f Cell Proliferation0.095SW620 (ATM-deficient)[4]
Compound 48f Cell Proliferation0.098OVCAR-3 (ATM-deficient)[4]

Experimental Protocols

The following protocols provide a framework for evaluating the efficacy of this compound and its derivatives in cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of the compound on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest (e.g., LoVo, SW620, OVCAR-3)

  • Complete cell culture medium

  • This compound (or derivative)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is used to quantify the induction of apoptosis by the compound. Early apoptotic cells expose phosphatidylserine on the outer leaflet of the plasma membrane, which can be detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound (or derivative)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour of staining.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

Western Blot Analysis for ATR Pathway Inhibition

This protocol is for assessing the effect of the compound on the ATR signaling pathway by measuring the phosphorylation of Chk1.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound (or derivative)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-p-Chk1 (Ser345), anti-Chk1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels

  • PVDF membranes

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the compound for a specified time (e.g., 2-24 hours). Lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH). A decrease in the p-Chk1/total Chk1 ratio indicates ATR inhibition.

Conclusion and Future Directions

The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold represents a valuable starting point for the development of novel ATR inhibitors for cancer therapy. The protocols outlined in this document provide a comprehensive framework for researchers to evaluate the anti-cancer properties of these compounds in various cell lines. While the parent hydrochloride salt requires further characterization, its derivatives have shown significant promise, particularly in cancers with inherent DNA repair deficiencies. Future research should focus on elucidating the full spectrum of cellular targets for this class of compounds and on optimizing their pharmacokinetic and pharmacodynamic properties for in vivo applications. The exploration of combination therapies, where these ATR inhibitors are used alongside traditional chemotherapeutics or other targeted agents, is also a promising avenue for future investigation.

References

Application Notes and Protocols for the Use of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride in Ovarian Cancer Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the ATR Pathway in Ovarian Cancer

Ovarian cancer remains a significant clinical challenge, often characterized by late-stage diagnosis and the development of resistance to standard chemotherapies.[1] A promising therapeutic strategy involves targeting the DNA damage response (DDR), a network of pathways that cells use to repair damaged DNA.[2][3] Cancer cells, due to their high rates of proliferation and genomic instability, are often under constant replicative stress and are particularly reliant on DDR pathways for survival.[4]

One of the master regulators of the DDR is the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[5] ATR is activated in response to single-stranded DNA, which can arise from various forms of DNA damage and replication fork stalling.[6] Upon activation, ATR phosphorylates a number of downstream targets, most notably the checkpoint kinase 1 (CHK1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[5][6][7] In many cancer cells with defects in other DDR pathways (such as those with mutations in ATM or TP53), the reliance on the ATR-CHK1 axis is heightened, creating a state of synthetic lethality that can be exploited by ATR inhibitors.[8]

Derivatives of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine have been identified as a novel class of potent ATR inhibitors.[9] Specifically, compounds from this class have demonstrated significant anti-tumor activity in preclinical models, including ovarian cancer, by inhibiting ATR kinase activity and subsequently reducing the phosphorylation of its downstream targets.[9] This document provides a comprehensive guide for researchers on the use of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride in ovarian cancer models, covering its mechanism of action, protocols for in vitro and in vivo evaluation, and methods for data analysis.

The ATR Signaling Pathway in Ovarian Cancer

The ATR signaling pathway is a critical component of the DNA damage response in ovarian cancer. When DNA damage or replication stress occurs, ATR is activated and initiates a signaling cascade that ultimately leads to cell cycle arrest and DNA repair. A simplified representation of this pathway is shown below.

ATR_Signaling_Pathway DNA_Damage DNA Damage / Replication Stress ATR ATR Kinase DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates Apoptosis Apoptosis ATR->Apoptosis prevents pCHK1 p-CHK1 (Ser345) CHK1->pCHK1 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) pCHK1->Cell_Cycle_Arrest induces DNA_Repair DNA Repair pCHK1->DNA_Repair promotes Inhibitor 6,7-dihydro-5H-pyrrolo [3,4-d]pyrimidine HCl Inhibitor->ATR inhibits Inhibitor->Apoptosis promotes

Caption: Simplified ATR signaling pathway in response to DNA damage.

In Vitro Evaluation of this compound

Materials
  • Compound: this compound (Commercially available from suppliers such as ChemScene and Chiralen).[10][11]

  • Cell Lines: Human ovarian cancer cell lines (e.g., A2780, SKOV3, OVCAR-3).

  • Reagents for Cell Culture: DMEM or RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

  • Reagents for Assays: MTT or XTT reagent, Annexin V-FITC Apoptosis Detection Kit, Propidium Iodide (PI), RNase A, antibodies for Western blotting (p-CHK1 Ser345, total CHK1, β-actin).

Protocol 1: Cell Viability Assay (MTT/XTT)

This protocol determines the effect of the compound on the metabolic activity of ovarian cancer cells, which is an indicator of cell viability.

Experimental Workflow:

MTT_Workflow Seed_Cells Seed ovarian cancer cells in 96-well plates Treat_Cells Treat with serial dilutions of 6,7-dihydro-5H-pyrrolo [3,4-d]pyrimidine HCl Seed_Cells->Treat_Cells Incubate Incubate for 48-72 hours Treat_Cells->Incubate Add_Reagent Add MTT or XTT reagent Incubate->Add_Reagent Incubate_Reagent Incubate for 2-4 hours Add_Reagent->Incubate_Reagent Measure_Absorbance Measure absorbance (570 nm for MTT, 450 nm for XTT) Incubate_Reagent->Measure_Absorbance Analyze_Data Calculate % viability and IC50 Measure_Absorbance->Analyze_Data

Caption: Workflow for the MTT/XTT cell viability assay.

Step-by-Step Procedure:

  • Cell Seeding: Seed ovarian cancer cells (e.g., A2780, SKOV3) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[12][13]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and treat the cells. Include a vehicle control (e.g., DMSO or PBS).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT/XTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT labeling mixture to each well and incubate for 2-4 hours.

  • Solubilization (for MTT): If using MTT, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm for MTT or 450 nm for XTT using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using software such as GraphPad Prism.[14][15]

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

This assay quantifies the percentage of apoptotic and necrotic cells following treatment with the compound.

Step-by-Step Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around the IC50 value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.[16]

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark at room temperature.[10][16]

  • Flow Cytometry: Analyze the stained cells by flow cytometry.[8]

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).[16][17]

Protocol 3: Cell Cycle Analysis

This protocol assesses the effect of the compound on cell cycle progression.

Step-by-Step Procedure:

  • Cell Treatment: Treat cells with the compound as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

  • Data Analysis: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Protocol 4: Western Blot for p-CHK1

This protocol is to confirm the on-target effect of the ATR inhibitor by measuring the phosphorylation of its downstream target, CHK1.

Step-by-Step Procedure:

  • Protein Extraction: Treat cells with the compound for a short duration (e.g., 1-4 hours) and then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with a primary antibody against phospho-CHK1 (Ser345) overnight at 4°C.[18][19] Subsequently, incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total CHK1 and a loading control (e.g., β-actin) to ensure equal protein loading.

In Vivo Evaluation of this compound

Animal Models
  • Cell Line-Derived Xenografts (CDX): Immunocompromised mice (e.g., nude or NSG) are subcutaneously or intraperitoneally injected with human ovarian cancer cell lines.[1]

  • Patient-Derived Xenografts (PDX): Patient tumor fragments are directly implanted into immunocompromised mice, which more accurately recapitulate the heterogeneity of the original tumor.[11][20][21]

  • Patient-Derived Organoids (PDO): 3D in vitro models derived from patient tumors that can be used for drug screening before moving to in vivo models.[7][22][23]

Protocol 5: In Vivo Efficacy Study in a Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of the compound in a mouse model of ovarian cancer.

Experimental Workflow:

InVivo_Workflow Implant_Tumor Implant ovarian cancer cells/tumor fragments into immunocompromised mice Tumor_Growth Allow tumors to reach a palpable size (e.g., 100-200 mm³) Implant_Tumor->Tumor_Growth Randomize Randomize mice into treatment and control groups Tumor_Growth->Randomize Treat_Mice Administer 6,7-dihydro-5H-pyrrolo [3,4-d]pyrimidine HCl or vehicle Randomize->Treat_Mice Monitor Monitor tumor growth, body weight, and animal health Treat_Mice->Monitor Endpoint Euthanize mice at endpoint and collect tumors for analysis Monitor->Endpoint

Caption: General workflow for an in vivo efficacy study.

Step-by-Step Procedure:

  • Tumor Implantation: Subcutaneously inject 1-5 million ovarian cancer cells suspended in Matrigel into the flank of female nude mice. For PDX models, implant a small tumor fragment (2-3 mm³) subcutaneously.[11]

  • Tumor Growth and Randomization: Allow tumors to grow to a volume of approximately 100-200 mm³. Randomize the mice into treatment and vehicle control groups.

  • Compound Preparation and Administration:

    • Vehicle Preparation: A common vehicle for oral administration of small molecule inhibitors is 0.5% methylcellulose with 0.2% Tween 80 in water. For intravenous or intraperitoneal injection, a solution containing DMSO, PEG400, and saline can be used, ensuring the final DMSO concentration is low.[24][25][26]

    • Dosing and Schedule: The optimal dose and schedule should be determined from pharmacokinetic and pharmacodynamic studies. A common starting point for ATR inhibitors is daily oral gavage.

  • Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor the body weight and overall health of the mice regularly.

  • Endpoint and Tissue Collection: Euthanize the mice when tumors reach a predetermined size or if signs of distress are observed. Collect tumors for further analysis (e.g., Western blot, immunohistochemistry).

Data Presentation and Interpretation

Assay Key Parameters Measured Expected Outcome with this compound
MTT/XTT Cell Viability, IC50Dose-dependent decrease in cell viability, determination of IC50 value.
Annexin V/PI % Apoptotic and Necrotic CellsIncrease in the percentage of early and late apoptotic cells.
Cell Cycle Analysis % Cells in G1, S, G2/MAccumulation of cells in the G2/M phase due to checkpoint activation abrogation.
Western Blot p-CHK1 (Ser345) levelsDecreased phosphorylation of CHK1 at Ser345, indicating ATR inhibition.
In Vivo Efficacy Tumor Growth Inhibition (TGI)Significant reduction in tumor growth rate compared to the vehicle control group.

Conclusion

The use of this compound and its derivatives as ATR inhibitors represents a promising therapeutic avenue for ovarian cancer. The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of these compounds. By systematically assessing their effects on cell viability, apoptosis, cell cycle progression, and on-target engagement, researchers can gain valuable insights into their therapeutic potential. Furthermore, in vivo studies using xenograft and patient-derived models are crucial for validating the anti-tumor efficacy and advancing these compounds towards clinical development.

References

Harnessing Pyrrolopyrimidine Derivatives in ATR Inhibition Assays: A Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide for Researchers

Abstract

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a master regulator of the DNA Damage Response (DDR), a critical signaling network that maintains genomic integrity.[1][2] In response to replication stress—a hallmark of many cancer cells—ATR activates downstream pathways to coordinate cell cycle checkpoints, DNA repair, and replication fork stability.[1][3][4] This dependency makes ATR a prime therapeutic target, and a new class of potent and selective inhibitors, the pyrrolopyrimidine derivatives, has emerged as a promising tool for cancer therapy.[5][6][7] The structural framework of pyrrolopyrimidines often mimics adenine, the core of ATP, enhancing their ability to act as competitive kinase inhibitors.[8][9] This guide provides a comprehensive overview of the ATR signaling pathway and delivers detailed, field-proven protocols for assessing the inhibitory activity of pyrrolopyrimidine derivatives using both biochemical and cell-based assays.

Part 1: The Scientific Rationale - Understanding the ATR Signaling Pathway

ATR is a serine/threonine-protein kinase that, in partnership with its obligate partner ATRIP, is recruited to regions of single-stranded DNA (ssDNA) coated by Replication Protein A (RPA).[2][10] This structure is a common intermediate formed during replication stress or following the processing of DNA lesions.[11] The localization of the ATR-ATRIP complex to these sites initiates a signaling cascade. Full activation of ATR kinase activity is stimulated by co-factors such as TopBP1.[3][12]

Once active, ATR phosphorylates a multitude of substrates to orchestrate the cellular response.[4] The most critical and well-characterized downstream effector is the checkpoint kinase 1 (CHK1).[13] ATR phosphorylates CHK1 on key serine residues (Ser317 and Ser345), an event that is a reliable hallmark of CHK1 activation.[3][13] Activated CHK1 is then released from chromatin to phosphorylate its own targets, such as the CDC25 family of phosphatases.[3][13] This leads to the inactivation of cyclin-dependent kinases (CDKs), thereby inducing cell cycle arrest in the S or G2/M phases and allowing time for DNA repair.[10][13] By inhibiting ATR, pyrrolopyrimidine derivatives disrupt this entire cascade, preventing cell cycle arrest and pushing cells with damaged DNA into mitosis, a process that can lead to mitotic catastrophe and cell death, particularly in cancer cells already deficient in other DDR pathways (a concept known as synthetic lethality).[14][15]

ATR_Signaling_Pathway cluster_stress Cellular Stress cluster_activation ATR Activation cluster_downstream Downstream Signaling & Response Replication_Stress Replication Stress (e.g., Hydroxyurea, UV) ssDNA ssDNA Formation Replication_Stress->ssDNA leads to RPA RPA Coating ssDNA->RPA ATR_ATRIP ATR-ATRIP Complex Recruitment RPA->ATR_ATRIP recruits Active_ATR Active ATR Kinase ATR_ATRIP->Active_ATR activated by TopBP1 TopBP1 TopBP1 TopBP1->Active_ATR CHK1 CHK1 Active_ATR->CHK1 phosphorylates pCHK1 p-CHK1 (S317/S345) [Active] CHK1->pCHK1 CDC25 CDC25 Phosphatases pCHK1->CDC25 phosphorylates & inhibits CDKs CDK1 / CDK2 Inactivation CDC25->CDKs fails to activate Response Cell Cycle Arrest DNA Repair Fork Stability CDKs->Response results in Inhibitor Pyrrolopyrimidine ATR Inhibitor Inhibitor->Active_ATR BLOCKS

Figure 1: The ATR signaling pathway in response to replication stress and its inhibition by pyrrolopyrimidine derivatives.

Part 2: Pyrrolopyrimidine Derivatives as ATR Inhibitors

The pyrrolopyrimidine scaffold serves as an adaptable platform for designing potent and selective kinase inhibitors.[8][9] Several series of these derivatives have been developed and shown to have exceptional potency against ATR kinase, with some compounds exhibiting IC50 values in the low nanomolar range.[5][6][16] Their efficacy stems from their ability to compete with endogenous ATP for the kinase's binding pocket.

Table 1: Examples of Pyrrolopyrimidine and Structurally Related ATR Inhibitors

Compound Class Representative Compound ATR Kinase IC50 (nM) Reference
6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Compound 5g 7.0 [6]
7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Compound 48f 3.0 [16]
Pyrido[3,4-d]pyrimidine ZH-12 6.8 [17]
Pyrazolopyrimidine Compound 19 - (Potent Inhibitor) [18]

| Thieno[3,2-d]pyrimidine | Compound 34 | 1.5 |[8] |

Part 3: Experimental Protocols for Assessing ATR Inhibition

Two complementary assays are essential for characterizing an ATR inhibitor: a biochemical assay to measure direct enzyme inhibition and a cell-based assay to confirm target engagement and downstream pathway modulation in a biological context.

Protocol 1: In Vitro Biochemical ATR Kinase Assay (HTRF)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a pyrrolopyrimidine derivative against purified human ATR/ATRIP kinase.

Principle: This protocol utilizes a Homogeneous Time-Resolved Fluorescence (HTRF) assay format. Recombinant ATR/ATRIP kinase phosphorylates a GST-tagged p53-derived peptide substrate. The phosphorylation event is detected using two antibodies: one labeled with a Europium cryptate (donor) that binds to the GST tag, and another labeled with a d2 dye (acceptor) that specifically recognizes the phosphorylated serine 15 on the p53 substrate. When both antibodies are bound to the same substrate molecule, they are in close proximity, allowing for Förster Resonance Energy Transfer (FRET) upon excitation. An active inhibitor will prevent substrate phosphorylation, leading to a decrease in the HTRF signal.[19][20]

Materials:

  • Recombinant human ATR/ATRIP enzyme complex

  • GST-cMyc-p53 (or similar p53-derived) substrate

  • Kinase Assay Buffer (e.g., 10 mM HEPES pH 7.5, 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • ATP solution (at a concentration near the Km for ATR)

  • Test Compound (pyrrolopyrimidine derivative) dissolved in 100% DMSO

  • Positive Control: Known ATR inhibitor (e.g., AZD6738)

  • Stop Solution (e.g., buffer containing EDTA to chelate Mg²⁺)

  • HTRF Detection Buffer

  • Europium-labeled anti-GST antibody

  • d2-labeled anti-phospho-p53 (Ser15) antibody

  • Low-volume, white 384-well assay plates

  • HTRF-compatible microplate reader

Biochemical_Workflow cluster_prep cluster_reaction cluster_detection Compound 1. Dispense Test Compound (serial dilutions in DMSO) & Controls Enzyme_Substrate 2. Add ATR/ATRIP Enzyme & GST-p53 Substrate Mix Compound->Enzyme_Substrate Initiate 3. Initiate Reaction with Mg/ATP Solution Enzyme_Substrate->Initiate Incubate_1 4. Incubate (e.g., 30-60 min at RT) Initiate->Incubate_1 Stop 5. Stop Reaction with EDTA Solution Incubate_1->Stop Antibodies 6. Add HTRF Antibodies (Eu-anti-GST & d2-anti-p-p53) Stop->Antibodies Incubate_2 7. Incubate (e.g., 60 min at RT, dark) Antibodies->Incubate_2 Read 8. Read Plate (HTRF Signal) Incubate_2->Read

Figure 2: Workflow for the in vitro biochemical HTRF-based ATR kinase assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the pyrrolopyrimidine derivative in 100% DMSO. A typical starting stock is 10 mM. Then, transfer a small volume (e.g., 50 nL) of each dilution to a 384-well assay plate. Include wells for a positive control inhibitor and a vehicle-only control (DMSO).

  • Enzyme/Substrate Addition: Prepare a master mix of ATR/ATRIP enzyme and GST-p53 substrate in kinase assay buffer. Dispense this mix into all wells of the assay plate.

  • Reaction Initiation: Prepare a solution of ATP in kinase assay buffer. Add this solution to all wells to start the kinase reaction. The final volume might be 10 µL.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the enzymatic reaction to proceed.

  • Reaction Termination: Add Stop Solution containing EDTA to all wells to halt the kinase reaction.

  • Antibody Addition: Add the HTRF detection antibodies (Eu-anti-GST and d2-anti-phospho-p53) diluted in detection buffer to all wells.

  • Detection Incubation: Incubate the plate for 60 minutes at room temperature, protected from light, to allow for antibody binding.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (cryptate) and 665 nm (d2).

Data Analysis:

  • Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

  • Normalize the data by setting the vehicle-only control as 100% activity and a no-enzyme or maximally inhibited control as 0% activity.

  • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Western Blot Assay for CHK1 Phosphorylation

Objective: To validate the inhibitory activity of a pyrrolopyrimidine derivative in a cellular environment by measuring the phosphorylation of the direct ATR substrate, CHK1.

Principle: In response to DNA damage or replication stress, ATR phosphorylates CHK1 at Serine 345 (pCHK1 S345).[13][21] This protocol involves inducing replication stress in cancer cells, treating them with the ATR inhibitor, and then quantifying the levels of pCHK1 S345 relative to total CHK1 using Western blotting. A potent inhibitor will cause a dose-dependent decrease in the pCHK1 signal.[13]

Materials:

  • Cancer cell line (e.g., LoVo, U2OS, or any line known to have high replication stress)

  • Complete cell culture medium and supplements

  • Test Compound (pyrrolopyrimidine derivative) dissolved in DMSO

  • Replication Stress Inducer: Hydroxyurea (HU) or UV-C light source

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary Antibodies: Rabbit anti-phospho-CHK1 (Ser345), Mouse anti-total CHK1, Mouse anti-β-actin (loading control)

  • Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • SDS-PAGE gels, PVDF membranes, and Western blotting equipment

  • Enhanced Chemiluminescence (ECL) substrate and imaging system

Cellular_Workflow cluster_cell_culture cluster_protein_analysis Seed 1. Seed Cells in Plates Treat_Inhibitor 2. Pre-treat with ATR Inhibitor Seed->Treat_Inhibitor Induce_Stress 3. Induce Stress (e.g., add Hydroxyurea) Treat_Inhibitor->Induce_Stress Incubate 4. Incubate (e.g., 1-4 hours) Induce_Stress->Incubate Lyse 5. Lyse Cells & Harvest Protein Incubate->Lyse Quantify 6. Quantify Protein (BCA Assay) Lyse->Quantify WB 7. SDS-PAGE & Western Blot Quantify->WB Detect 8. Detect Proteins (p-CHK1, Total CHK1, Loading Control) WB->Detect

Figure 3: Workflow for the cell-based Western blot assay to measure ATR-mediated CHK1 phosphorylation.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Allow them to attach overnight.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of the pyrrolopyrimidine derivative (e.g., 10 nM to 10 µM) for 1-2 hours. Include a vehicle-only (DMSO) control.[22]

  • Induce Replication Stress: Add a replication stress-inducing agent. For example, add Hydroxyurea to a final concentration of 2 mM. Alternatively, irradiate with a low dose of UV-C (e.g., 10-20 J/m²).

  • Incubation: Continue the incubation for a defined period (e.g., 1-4 hours) to allow for robust ATR pathway activation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly in the plate with ice-cold lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.[22]

  • Western Blotting: a. Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane) and prepare them for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. d. Incubate the membrane with the primary antibody against phospho-CHK1 (Ser345) overnight at 4°C.[22] e. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using an ECL substrate and an imaging system.

  • Re-probing: Strip the membrane and re-probe with antibodies for total CHK1 and a loading control (e.g., β-actin) to ensure equal protein loading and to allow for normalization.

Data Analysis:

  • Use densitometry software to quantify the band intensity for p-CHK1, total CHK1, and the loading control.

  • Calculate the normalized p-CHK1 signal for each sample (p-CHK1 intensity / total CHK1 intensity).

  • Plot the normalized p-CHK1 signal against the inhibitor concentration to visualize the dose-dependent inhibition of ATR activity in cells.

Part 4: Data Interpretation and Further Considerations

  • Correlation: A successful pyrrolopyrimidine ATR inhibitor should demonstrate potent activity in the biochemical assay (low nM IC50) and a corresponding dose-dependent reduction in pCHK1 levels in the cell-based assay. Discrepancies may point to issues with cell permeability, compound stability, or off-target effects.

  • Selectivity: To ensure the observed effects are specific to ATR, it is crucial to perform kinase selectivity profiling. This involves testing the compound against other related PIKK family members like ATM, DNA-PK, and mTOR.[17][23] Pyrrolopyrimidine derivatives with high selectivity for ATR over these other kinases are desirable to minimize off-target toxicities.[24][25]

  • Functional Outcomes: Following confirmation of target engagement, downstream functional assays such as cell viability/proliferation assays (MTS/MTT), cell cycle analysis (flow cytometry), and DNA damage quantification (e.g., γH2AX foci) can be employed to characterize the inhibitor's ultimate biological effect.[22][23]

Conclusion

The protocols detailed in this guide provide a robust framework for the preclinical evaluation of novel pyrrolopyrimidine-based ATR inhibitors. The biochemical assay offers a direct measure of enzymatic potency, while the cell-based pCHK1 assay serves as a critical, self-validating system to confirm on-target activity within a complex biological milieu. By carefully executing these experiments and explaining the causality behind each step, researchers can confidently characterize new chemical entities and contribute to the development of next-generation cancer therapeutics targeting the DNA Damage Response.

References

Phosphorylation level analysis after treatment with 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: Measuring Target Engagement of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Hydrochloride: A Quantitative Guide to Analyzing ATR-Chk1 Pathway Phosphorylation

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold is the basis for a new class of potent inhibitors targeting the Ataxia telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR).[1][2] ATR activation, particularly in response to replication stress, triggers the phosphorylation of key substrates like Checkpoint Kinase 1 (Chk1), making this a pivotal event for cell cycle control and DNA repair. This application note provides a comprehensive, field-proven guide for researchers to quantitatively assess the inhibitory activity of this compound on the ATR signaling pathway. We detail the scientific rationale behind experimental design and provide step-by-step protocols for both Western Blotting and a quantitative, high-throughput cell-based ELISA to measure the phosphorylation of ATR and its primary downstream target, Chk1.

Part 1: Scientific Principles & Experimental Rationale

The Causality of ATR Inhibition

The ATR kinase is a master sensor and transducer of signals originating from single-stranded DNA (ssDNA) and replication stress.[1] Upon activation, ATR autophosphorylates and phosphorylates over a thousand substrates, with Chk1 being a canonical and essential target for cell cycle arrest. The phosphorylation of Chk1 at serine 345 (p-Chk1 Ser345) is a direct and reliable biomarker of upstream ATR activity.

The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core structure acts as an ATP-competitive inhibitor, occupying the ATP-binding pocket of the ATR kinase domain.[3] This direct inhibition blocks the phosphotransferase activity of ATR, leading to a measurable, dose-dependent decrease in the phosphorylation of its downstream targets. Therefore, quantifying the ratio of phosphorylated Chk1 to total Chk1 provides a direct readout of the compound's target engagement and cellular potency.

ATR-Chk1 Signaling Pathway Diagram

The diagram below illustrates the core signaling axis targeted by the compound. Replication stress leads to ATR activation, which is then blocked by the inhibitor, preventing the phosphorylation of Chk1.

ATR_Pathway cluster_0 Cellular Input cluster_1 ATR Kinase Module cluster_2 Downstream Effector cluster_3 Cellular Outcome Replication Stress Replication Stress ATR_inactive ATR (Inactive) Replication Stress->ATR_inactive Activates ATR_active p-ATR (Active) ATR_inactive->ATR_active Autophosphorylation Chk1 Chk1 ATR_active->Chk1 Phosphorylates Inhibitor 6,7-dihydro-5H-pyrrolo [3,4-d]pyrimidine HCl Inhibitor->ATR_active Inhibits pChk1 p-Chk1 (Ser345) Chk1->pChk1 Cell Cycle Arrest Cell Cycle Arrest pChk1->Cell Cycle Arrest Initiates Workflow cluster_setup 1. Experimental Setup cluster_processing 2. Sample Processing cluster_analysis 3. Analysis Method cluster_data 4. Data Interpretation A Seed Cells (e.g., HT-29) B Add Serial Dilution of Inhibitor or Controls A->B C Induce Replication Stress (e.g., + 2mM Hydroxyurea) B->C D Harvest & Lyse Cells (with Phosphatase Inhibitors) C->D E Quantify Protein (BCA Assay) D->E F Western Blot (SDS-PAGE, Transfer, Probe) E->F G Cell-Based ELISA (Fix, Permeabilize, Probe) E->G H Densitometry & Normalization (p-Chk1 / Total Chk1) F->H I Absorbance Reading & Normalization (p-Chk1 / Total Chk1) G->I J Plot Dose-Response Curve & Calculate IC50 H->J I->J

References

Mastering the Dissolution of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Hydrochloride for Reproducible In Vitro Results

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical First Step in Drug Discovery

The journey of a potential therapeutic agent from a powdered solid to meaningful in vitro data is paved with critical-yet-often-overlooked procedural details. Among these, the initial dissolution of the compound is paramount. Improper solubilization of a test agent, such as 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride, can lead to inaccurate concentration assessments, precipitation in assays, and ultimately, unreliable and irreproducible results. This technical guide provides a comprehensive, experience-driven protocol for the dissolution of this compound, ensuring scientific integrity and robust outcomes for researchers in pharmacology and drug development.

This compound and its derivatives have been identified as potent inhibitors of Ataxia telangiectasia and Rad3-related (ATR) kinase, a key regulator in the DNA damage response (DDR) pathway, making it a significant target in oncology research.[1][2] Proper handling of this compound is therefore essential for advancing this promising area of cancer therapy.

Understanding the Compound: Hydrochloride vs. Dihydrochloride

A crucial initial step is to verify the exact salt form of your compound. The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold can be formulated as either a hydrochloride or a dihydrochloride salt. These are distinct chemical entities with different molecular weights and potentially different solubility profiles.

  • Hydrochloride: Contains one molecule of hydrochloric acid per molecule of the organic base.

  • Dihydrochloride: Contains two molecules of hydrochloric acid, which can significantly enhance water solubility compared to the hydrochloride form.[3][4][5]

Table 1: Key Properties of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Salt Forms

PropertyHydrochlorideDihydrochloride
CAS Number 1187830-46-1157327-51-0
Molecular Formula C₆H₈ClN₃C₆H₉Cl₂N₃
Molecular Weight 157.60 g/mol 194.06 g/mol
General Solubility Likely less water-soluble than the dihydrochloride form.Generally more water-soluble.[3][4][6]

Expert Insight: Always use the specific molecular weight for your salt form when calculating molar concentrations. A mix-up between the two will result in a ~23% error in your stock concentration. Confirm the CAS number on your product's Certificate of Analysis.

Solvent Selection: A Strategic Choice

The choice of solvent is dictated by the compound's intrinsic solubility and the tolerance of the downstream in vitro assay system. For many pyrrolopyrimidine derivatives, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its strong solubilizing power for a wide range of organic molecules.[7][8][9]

Primary Recommended Solvent: Dimethyl Sulfoxide (DMSO)

DMSO is the recommended primary solvent for creating a high-concentration stock solution of this compound.

Causality: While hydrochloride salts are designed to improve aqueous solubility, the core pyrrolopyrimidine structure is largely organic and hydrophobic. DMSO effectively solvates this organic scaffold, ensuring complete dissolution at high concentrations (e.g., 10-50 mM), which is often difficult to achieve in purely aqueous solutions.

Secondary/Aqueous Solvents: Water and Buffered Solutions

While the dihydrochloride salt is expected to have enhanced water solubility, preparing high-concentration primary stocks directly in water or buffers (like PBS) is generally not recommended without empirical validation.

Expert Insight: Even for water-soluble salts, the free base form of the drug can be poorly soluble. In a neutral pH buffer, the hydrochloride salt may partially convert to the free base, leading to precipitation over time.[6] It is a safer and more standard practice to prepare a concentrated DMSO stock and then perform serial dilutions into your aqueous assay medium.

Protocol 1: Preparation of a High-Concentration DMSO Stock Solution

This protocol details the steps for preparing a validated, high-concentration primary stock solution, which is the foundation for all subsequent experimental dilutions.

Materials:
  • This compound (or dihydrochloride)

  • Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, amber glass vial or a clear vial wrapped in foil

  • Sterile, positive displacement pipette or calibrated gas-tight syringe

  • Vortex mixer

  • Sonicator (water bath)

Step-by-Step Methodology:
  • Pre-Calculation: Before weighing, calculate the required mass of the compound to prepare a desired volume and concentration (e.g., 10 mM).

    • Formula: Mass (mg) = Desired Concentration (mM) * Final Volume (mL) * Molecular Weight ( g/mol )

    • Example for a 10 mM stock of the hydrochloride salt (MW=157.60) in 1 mL: Mass = 10 mmol/L * 0.001 L * 157.60 g/mol = 0.001576 g = 1.576 mg

  • Weighing the Compound: Tare the sterile amber vial on the analytical balance. Carefully weigh the calculated amount of the compound directly into the vial.

    • Trustworthiness Check: Record the exact mass weighed. Use this actual mass, not the target mass, to calculate the final, precise concentration of your stock solution.

  • Solvent Addition: Add the calculated volume of DMSO to the vial containing the compound. Use a calibrated pipette to ensure accuracy.

  • Dissolution:

    • a. Cap the vial securely and vortex vigorously for 1-2 minutes.

    • b. Visually inspect for any undissolved particulates.

    • c. If particulates remain, sonicate the vial in a room temperature water bath for 5-10 minutes.

    • d. Vortex again and perform a final visual inspection to ensure a clear, homogenous solution.

  • Labeling and Storage:

    • Clearly label the vial with the compound name, exact concentration, solvent, date of preparation, and your initials.

    • For long-term storage, store the DMSO stock solution at -20°C or -80°C.

    • Expert Insight: The pyrrolopyrimidine core can be susceptible to degradation. Protect from light by using amber vials or wrapping in foil.[10] To maintain stability, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[7]

Dissolution_Workflow cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage calc 1. Calculate Mass (Molarity x Volume x MW) weigh 2. Weigh Compound into sterile amber vial calc->weigh add_dmso 3. Add Anhydrous DMSO weigh->add_dmso vortex1 4a. Vortex (1-2 min) add_dmso->vortex1 inspect1 4b. Visual Inspection vortex1->inspect1 sonicate 4c. Sonicate (5-10 min) inspect1->sonicate Particulates Present inspect2 Final Inspection inspect1->inspect2 Clear Solution vortex2 4d. Vortex Again sonicate->vortex2 vortex2->inspect2 label_store 5. Label & Aliquot inspect2->label_store freeze Store at -20°C / -80°C label_store->freeze

Caption: Workflow for preparing a DMSO stock solution.

Protocol 2: Preparing Working Solutions for In Vitro Assays

This protocol describes the critical step of diluting the DMSO stock into your final aqueous assay medium (e.g., cell culture medium, enzyme buffer).

The Challenge of DMSO in Biological Systems

DMSO is an essential tool, but it is not biologically inert. At certain concentrations, it can induce cellular stress, affect enzyme activity, or even cause cytotoxicity.

  • General Guideline: Most cell-based assays can tolerate a final DMSO concentration of ≤0.5% (v/v) without significant artifacts. Many sensitive assays require concentrations to be ≤0.1% .

  • Trustworthiness Check: It is imperative to run a "vehicle control" in every experiment. This control should contain the same final concentration of DMSO as your test samples to account for any solvent-induced effects.

Table 2: General Effects of DMSO on In Vitro Assays

DMSO ConcentrationPotential EffectsRecommendation
> 1%High risk of cytotoxicity, cell cycle arrest, and interference with assay signals.Avoid
0.5% - 1.0%May cause subtle effects on some cell types or enzyme kinetics.Use with caution; validate with controls.
0.1% - 0.5%Generally considered safe for most cell lines and in vitro assays.Recommended Range
< 0.1%Minimal effects; ideal for highly sensitive assays.Best practice if achievable.
Step-by-Step Methodology (Serial Dilution):
  • Plan Your Dilution Scheme: Determine the highest concentration of the compound you will test and ensure the corresponding DMSO concentration is within the acceptable limit for your assay.

    • Example: To achieve a final test concentration of 10 µM from a 10 mM DMSO stock, you need a 1:1000 dilution. This results in a final DMSO concentration of 0.1%, which is ideal.

  • Intermediate Dilution (Optional but Recommended): Directly pipetting sub-microliter volumes from your primary stock is inaccurate. It's better to perform an intermediate dilution.

    • a. Dilute your 10 mM primary stock 1:10 in DMSO to create a 1 mM intermediate stock.

    • b. From this 1 mM stock, a 1:100 dilution into the final assay medium is required to reach 10 µM. This involves more manageable volumes.

  • Final Dilution:

    • a. Add the appropriate volume of your intermediate (or primary) stock solution to the final assay medium.

    • b. Crucial Step: Mix immediately and thoroughly by pipetting or gentle vortexing. This rapid dispersion is key to preventing the compound from precipitating out of the aqueous solution (a phenomenon known as "crashing out").

  • Use Immediately: Working solutions in aqueous buffers are generally less stable than DMSO stocks. It is best practice to prepare them fresh for each experiment and use them promptly.

Dilution_Workflow stock Primary DMSO Stock (e.g., 10 mM) intermediate Intermediate Stock (e.g., 1 mM in DMSO) (Optional, Recommended) stock->intermediate 1:10 Dilution (in DMSO) working_solution Final Working Solution (e.g., 10 µM Compound) (Final DMSO ≤ 0.5%) stock->working_solution 1:1000 Direct Dilution (If volumes permit) intermediate->working_solution 1:100 Dilution (into Medium) final_medium Final Assay Medium (e.g., Cell Culture Media) final_medium->working_solution Solvent

References

Application Note: Preparation of High-Concentration Stock Solutions of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol for the preparation, handling, and storage of stock solutions of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride. This heterocyclic scaffold is a critical building block in medicinal chemistry, particularly in the development of kinase inhibitors targeting the DNA Damage Response (DDR) pathway, such as Ataxia telangiectasia and Rad3-related (ATR) kinase.[1][2][3] Accurate and consistent preparation of stock solutions is paramount for generating reproducible data in downstream biological assays. This guide is intended for researchers, scientists, and drug development professionals.

Introduction and Scientific Context

The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core structure is featured in a novel class of potent small molecule inhibitors. Specifically, derivatives have shown high efficacy against ATR kinase, a key regulator in sensing and responding to replication stress and DNA damage.[1] As such, these compounds are promising candidates for cancer therapy, often explored based on a synthetic lethality approach in tumors with deficiencies in other DDR proteins like ATM.[3]

The reliability of all subsequent experimental data, from biochemical IC50 determination to complex cell-based assays, fundamentally depends on the quality and accuracy of the compound stock solutions. Improperly prepared solutions can lead to issues with compound precipitation, inaccurate concentration, or degradation, resulting in flawed and irreproducible results. This application note establishes a self-validating protocol to ensure the integrity of stock solutions.

Compound Identification and Physicochemical Properties

6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is commercially available in different salt forms, most commonly as the hydrochloride or dihydrochloride salt. It is critical to identify the exact form being used, as the molecular weight differs, which directly impacts mass calculations for solution preparation.

Property6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Hydrochloride 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Dihydrochloride
Structure (Structure Image Placeholder)(Structure Image Placeholder)
CAS Number 1187830-46-1[4]157327-51-0[5]
Molecular Formula C₆H₈ClN₃[4]C₆H₉Cl₂N₃[5]
Molecular Weight 157.60 g/mol [4]194.06 g/mol [5]
Appearance Solid powder (form may vary)Solid powder (form may vary)

Solubility: Explicit solubility data is not widely published. However, based on its polar hydrochloride nature, the compound is expected to have good solubility in polar organic solvents.

  • Dimethyl Sulfoxide (DMSO): The recommended solvent for preparing high-concentration stock solutions for most biological applications.

  • Aqueous Buffers (e.g., PBS, Saline): Solubility is expected but may be limited. Direct preparation of working solutions in aqueous media from powder is not recommended for high concentrations due to potential solubility and stability issues. Always dilute from a high-concentration DMSO stock.

  • Ethanol/Methanol: May be used, but DMSO is generally preferred for its high solubilizing power and compatibility with assay formats.

Stability and Storage:

  • Solid Form: Store the solid compound at room temperature or as specified by the supplier, protected from light and moisture.[4][5][6]

  • DMSO Stock Solutions: Once dissolved, solutions are susceptible to degradation, especially through repeated freeze-thaw cycles. Store solutions in small, single-use aliquots at -20°C for short-term storage or -80°C for long-term storage .

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from structurally related pyrrolopyrimidine compounds indicate potential hazards.[7][8] Standard laboratory precautions should be strictly followed.

  • Hazard Statements: Based on analogous compounds, this substance may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[7][8]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[9][10]

  • Engineering Controls: Handle the solid powder exclusively in a certified chemical fume hood to prevent inhalation of dust particles.[6][8] Ensure an eyewash station and safety shower are readily accessible.[10]

  • Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[8][9]

Experimental Protocol: Preparing a 50 mM Stock Solution in DMSO

This protocol describes the preparation of a 50 mM stock solution of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride (MW: 194.06 g/mol ). Adjust calculations accordingly if using a different salt form.

Required Materials
  • 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride

  • Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)

  • Analytical balance (readable to at least 0.1 mg)

  • Weighing paper or boat

  • Spatula

  • Appropriately sized amber or opaque microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

  • Bath sonicator

  • (Optional) 0.22 µm PTFE syringe filters for sterilization

Workflow Diagram

G calc 1. Calculate Mass (e.g., 9.70 mg for 1 mL of 50 mM) weigh 2. Weigh Compound (Use analytical balance) calc->weigh add_dmso 3. Add DMSO (e.g., 1 mL) weigh->add_dmso dissolve 4. Promote Dissolution (Vortex, Sonicate) add_dmso->dissolve check 5. Visually Inspect (Ensure no particulates) dissolve->check check->dissolve Particulates Present filter 6. Sterile Filter (Optional) (0.22 µm PTFE filter) check->filter Clear aliquot 7. Aliquot (Single-use volumes) filter->aliquot store 8. Label & Store (-80°C Long-Term) aliquot->store end_node Ready for Use store->end_node

Caption: Workflow for stock solution preparation.

Step-by-Step Methodology
  • Pre-Protocol Calculations:

    • Objective: Calculate the mass of the compound required to achieve a 50 mM concentration in a final volume of 1 mL.

    • Formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Calculation:

      • Mass (g) = (0.050 mol/L) × (0.001 L) × (194.06 g/mol )

      • Mass (g) = 0.009703 g = 9.70 mg

    • Causality: Accurate calculation is the foundation of an accurate stock solution. Using the correct molecular weight for your specific salt form is non-negotiable.

  • Weighing the Compound:

    • Place a weigh boat on the analytical balance and tare to zero.

    • Carefully weigh out approximately 9.70 mg of the compound in a chemical fume hood. Record the exact mass to at least two decimal places (e.g., 9.72 mg).

    • Causality: The actual mass will be used to calculate the precise final concentration. Precision here prevents significant downstream concentration errors.

  • Dissolution:

    • Transfer the weighed powder into a sterile, appropriately sized amber vial. Ensure all powder is transferred.

    • Using a calibrated pipette, add the calculated volume of DMSO. For an actual weight of 9.72 mg, the required DMSO volume is:

      • Volume (L) = Mass (g) / (Concentration (mol/L) × MW ( g/mol ))

      • Volume (L) = 0.00972 g / (0.050 mol/L × 194.06 g/mol ) = 0.001001 L = 1.00 mL

    • Cap the vial tightly and vortex vigorously for 1-2 minutes.

    • Causality: Adding the solvent to the solid and immediate vortexing prevents clumping and facilitates dissolution.

  • Verification and Further Action:

    • Visually inspect the solution against a light source. It should be clear and free of any visible particulates.

    • If particulates remain, place the vial in a bath sonicator for 5-10 minutes. Gentle warming (to ~30-37°C) can also be applied, but do not overheat as it may degrade the compound.

    • Re-inspect the solution. Repeat sonication if necessary.

    • Causality: Sonication uses ultrasonic waves to break up small agglomerates, ensuring all material is fully dissolved. A homogenous solution is essential for accurate aliquoting.

  • Sterilization (for Cell-Based Assays):

    • If the stock solution will be used to treat live cells, sterile filtration is highly recommended to prevent contamination.

    • Draw the solution into a sterile syringe.

    • Attach a 0.22 µm PTFE (polytetrafluoroethylene) syringe filter. PTFE is recommended for its broad chemical compatibility with DMSO.

    • Dispense the solution through the filter into a new sterile, light-protected vial.

    • Causality: This step removes any potential microbial contaminants from the powder or handling process, which could otherwise ruin cell culture experiments.

  • Aliquoting and Storage:

    • To prevent degradation from multiple freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, opaque microcentrifuge tubes.

    • Causality: Each freeze-thaw cycle can introduce water condensation and promote chemical degradation or precipitation, altering the effective concentration of the compound over time. Single-use aliquots preserve the integrity of the stock.

  • Labeling and Documentation:

    • Clearly label each aliquot with:

      • Compound Name

      • Exact Concentration (recalculated based on actual weight)

      • Solvent (DMSO)

      • Preparation Date

      • Your Initials

    • Maintain a corresponding entry in a laboratory notebook or electronic database.

References

Troubleshooting & Optimization

Solubility of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride in DMSO and PBS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide practical advice and troubleshooting for handling this compound in common laboratory solvents like DMSO and PBS.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

Q2: Can I dissolve this compound directly in PBS?

Direct dissolution in Phosphate-Buffered Saline (PBS) is generally not recommended. As a hydrochloride salt, the compound's solubility in aqueous solutions is pH-dependent. However, many organic molecules, even as salts, have limited aqueous solubility.[3] It is standard practice to first dissolve the compound in an organic solvent like DMSO and then dilute this stock solution into the aqueous buffer.[4]

Q3: Why does my compound precipitate when I dilute my DMSO stock solution in PBS?

This is a common issue known as solvent-induced precipitation. DMSO is a strong organic solvent that can dissolve many non-polar compounds. PBS, being an aqueous buffer, is highly polar. When a concentrated DMSO stock is rapidly diluted into PBS, the solvent environment changes drastically, causing the compound to crash out of solution.[2][4] The final concentration of DMSO in the aqueous solution should be kept low (typically ≤0.5%) to avoid solvent effects in biological assays.[2]

Q4: How does the hydrochloride salt form affect solubility?

Converting a basic compound to a hydrochloride salt is a common strategy to improve aqueous solubility.[5] However, the presence of chloride ions from other sources (like the sodium chloride in PBS) can sometimes suppress the dissolution of a hydrochloride salt through the "common ion effect".[3]

Experimental Protocols & Troubleshooting Guide

Part 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol outlines the standard procedure for dissolving this compound in DMSO.

Protocol Steps:

  • Pre-weigh the Compound: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Facilitate Dissolution:

    • Vortex the solution for 30-60 seconds.

    • If the compound does not fully dissolve, gentle warming in a water bath (37°C) for 5-10 minutes can be applied.

    • Sonication for 5-10 minutes is another effective method to break up solid particles and enhance dissolution.

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates before storing.

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting DMSO Solubility Issues

Issue: The compound does not dissolve in DMSO even after vortexing, warming, and sonication.

  • Possible Cause 1: Compound Purity/Form. Verify the purity and the specific salt form of your compound. Different salt forms (e.g., dihydrochloride vs. monohydrochloride) can have different solubility profiles.[6][7]

  • Troubleshooting Step: Try a lower concentration for your stock solution. If insolubility persists, the issue might be with the compound itself.

dot

cluster_prep DMSO Stock Preparation Workflow weigh 1. Weigh Compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Gentle Heat / Sonicate add_dmso->dissolve inspect 4. Visual Inspection for Clarity dissolve->inspect store 5. Aliquot and Store at -20°C / -80°C inspect->store

Caption: Workflow for preparing a DMSO stock solution.

Part 2: Dilution of DMSO Stock Solution into PBS

This section provides a detailed protocol to minimize precipitation when preparing working solutions in PBS.

Protocol Steps:

  • Prepare PBS: Use sterile, room temperature PBS. Cold PBS can decrease the solubility of some compounds.

  • Intermediate Dilution (Recommended):

    • Perform an intermediate dilution of your DMSO stock in DMSO or a suitable co-solvent if a very high final concentration in PBS is required.

    • For many applications, directly proceeding to the final dilution is sufficient if the final concentration is low.

  • Final Dilution:

    • Add the small volume of the DMSO stock solution directly into the larger volume of PBS while vigorously vortexing the PBS.

    • Crucially, add the DMSO stock to the PBS, not the other way around. This ensures a rapid and efficient mixing process, preventing localized high concentrations of the compound that can initiate precipitation.[2]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is low and compatible with your experimental system (e.g., <0.5%).

  • Visual Inspection: Check for any signs of precipitation (cloudiness, particulates). If the solution is not clear, it should not be used for experiments.

Troubleshooting Aqueous Dilution Issues

Issue: The compound precipitates immediately upon adding the DMSO stock to PBS.

  • Possible Cause 1: Final Concentration is Too High. The compound may not be soluble in PBS at the desired working concentration.

    • Troubleshooting Step 1: Try preparing a lower concentration working solution. Determine the maximum soluble concentration empirically.

  • Possible Cause 2: Inefficient Mixing. Pipetting the DMSO stock into the PBS without simultaneous, vigorous mixing can cause localized supersaturation and precipitation.[2]

    • Troubleshooting Step 2: Ensure you are adding the DMSO stock to the PBS while the PBS is being actively mixed (e.g., on a vortexer).

  • Possible Cause 3: pH Effects. The pH of the PBS can influence the ionization state and solubility of the hydrochloride salt.

    • Troubleshooting Step 3: Check the pH of your PBS after adding the compound. While less common, if a significant shift occurs, you may need to consider a different buffering system.

  • Possible Cause 4: Salting Out. The high salt concentration in PBS (approximately 154 mM NaCl) can decrease the solubility of organic molecules.

    • Troubleshooting Step 4: If permissible for your experiment, try diluting into a lower salt buffer or even sterile water first, and then adding concentrated buffer components.[4]

dot

cluster_troubleshoot Troubleshooting PBS Dilution start Precipitation in PBS? check_conc Is final concentration too high? start->check_conc check_mix Was mixing vigorous? check_conc->check_mix No sol_lower Action: Lower the working concentration. check_conc->sol_lower Yes check_ph Is pH optimal? check_mix->check_ph Yes sol_mix Action: Add DMSO stock to vortexing PBS. check_mix->sol_mix No sol_buffer Action: Consider alternative buffer. check_ph->sol_buffer No end Clear Solution check_ph->end Yes sol_lower->end sol_mix->end sol_buffer->end

Caption: Decision tree for troubleshooting precipitation issues.

Summary of Solubility and Handling

ParameterDMSOPBS (from DMSO stock)Key Considerations
General Solubility Generally high; suitable for stock solutions (e.g., 10-50 mM).Limited; highly dependent on final concentration.Always prepare a concentrated stock in DMSO first.[2][4]
Preparation Method Direct dissolution, aided by vortexing, gentle heat, or sonication.Rapid dilution of DMSO stock into vigorously mixing PBS.Add DMSO stock to PBS, not vice-versa.[2]
Potential Issues Incomplete dissolution if concentration is too high.Precipitation due to solvent shift and limited aqueous solubility.Keep final DMSO concentration low (<0.5%).[2]
Salt Form Impact Minimal impact on solubility in a strong organic solvent.pH and common ion effects can influence solubility.[3]The hydrochloride form aims to enhance aqueous solubility.[5]

References

Technical Support Center: 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. This guide offers insights into the stability of this compound in solution, helping you to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Solution Preparation and Handling

Question 1: What are the recommended solvents for dissolving this compound?

When preparing solutions of this compound, the choice of solvent is critical for maintaining the compound's stability. While specific solubility data is not extensively published, based on the hydrochloride salt form and the polar nature of the pyrrolopyrimidine core, the following solvents are recommended:

  • Aqueous Buffers: For most biological assays, aqueous buffers are preferred. It is crucial to control the pH, as the stability of heterocyclic compounds can be pH-dependent. A slightly acidic pH (e.g., pH 4-6) is often a good starting point for hydrochloride salts to maintain protonation and enhance solubility.

  • DMSO (Dimethyl Sulfoxide): DMSO is a common solvent for creating stock solutions of organic molecules. This compound should be soluble in DMSO. However, be mindful of potential degradation in DMSO over long-term storage, and it is always advisable to prepare fresh dilutions in your aqueous assay buffer.

  • Ethanol/Water Mixtures: A co-solvent system of ethanol and water can also be effective for dissolving this compound, particularly if higher concentrations are required than what is achievable in purely aqueous solutions.

It is recommended to perform a small-scale solubility test before preparing a large batch of solution.

Question 2: How should I store stock solutions of this compound?

Proper storage is essential to prevent degradation of your compound. For stock solutions, follow these guidelines:

Storage ConditionRecommendationRationale
Temperature Store at -20°C or -80°C.Low temperatures slow down chemical degradation reactions.
Light Protect from light by using amber vials or wrapping vials in foil.Pyrrolopyrimidine structures can be susceptible to photodegradation.[1]
Aliquoting Aliquot stock solutions into smaller, single-use volumes.This minimizes freeze-thaw cycles, which can accelerate degradation.
Inert Atmosphere For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen.This can help prevent oxidative degradation.

For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but this should be validated for your specific experimental conditions.[2]

Section 2: Stability in Solution and Potential Degradation

Question 3: What are the primary factors that can affect the stability of this compound in solution?

Several factors can influence the stability of this compound in solution. Understanding these can help in troubleshooting unexpected experimental outcomes.

  • pH: The pH of the solution is a critical factor. The pyrrolopyrimidine ring system contains nitrogen atoms that can be protonated or deprotonated, and extreme pH values (highly acidic or highly basic) can catalyze hydrolysis or other degradation pathways.

  • Temperature: Elevated temperatures will increase the rate of chemical degradation.

  • Light: Exposure to UV or even ambient light can lead to photolytic degradation. The pyrimidine chromophore is known to be photoreactive.[1]

  • Oxidation: The pyrrole ring, in particular, can be susceptible to oxidation. The presence of oxidizing agents or dissolved oxygen can contribute to degradation.

  • Solvent: The choice of solvent can impact stability. Protic solvents may participate in solvolysis reactions.

Question 4: What are the likely degradation pathways for this compound?

While specific degradation pathways for this exact molecule are not well-documented, we can infer potential routes based on the chemistry of related pyrrolopyrimidine structures.

  • Hydrolysis: The pyrimidine ring can be susceptible to hydrolytic cleavage, particularly at the C-N bonds. This is often catalyzed by acidic or basic conditions.

  • Oxidation: The dihydropyrrole portion of the molecule could be oxidized to the aromatic pyrrole. The pyrrole ring itself can also be susceptible to oxidative opening.

  • Photodegradation: UV light can induce photochemical reactions, leading to complex degradation products.[1]

Below is a diagram illustrating a hypothetical degradation workflow.

Caption: Hypothetical workflow of compound degradation leading to inaccurate results.

Section 3: Experimental Troubleshooting and Protocols

Question 5: My experimental results are inconsistent. Could this be due to compound instability?

Inconsistent results are a common sign of compound instability. If you observe a loss of activity over time, or variability between experiments run on different days, it is prudent to investigate the stability of your compound under your specific experimental conditions.

Here is a troubleshooting guide to help you diagnose potential stability issues:

TroubleshootingGuide start Inconsistent Experimental Results check_prep Review Solution Preparation and Storage start->check_prep fresh_sol Prepare Fresh Stock and Working Solutions check_prep->fresh_sol Potential Issue Identified stability_study Perform a Formal Stability Study check_prep->stability_study No Obvious Issues rerun Rerun Experiment with Fresh Solutions fresh_sol->rerun compare Compare Results rerun->compare stable Results are Consistent: Original solution likely degraded. compare->stable Consistent unstable Results Still Inconsistent: Investigate assay conditions. compare->unstable Inconsistent unstable->stability_study

References

Common synthesis problems for pyrrolopyrimidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of pyrrolopyrimidine synthesis, designed for the modern medicinal chemist.

Technical Support Center: Pyrrolopyrimidine Synthesis

From the Desk of the Senior Application Scientist

Welcome to the technical support center for pyrrolopyrimidine synthesis. This guide is structured as a series of frequently encountered challenges, moving from core scaffold construction to late-stage functionalization and final compound handling. My goal is to provide not just solutions, but the underlying chemical reasoning to empower you to troubleshoot effectively and innovate confidently. The pyrrolo[2,3-d]pyrimidine core, a purine isostere, is a cornerstone of modern kinase inhibitors, and mastering its synthesis is a critical skill for drug discovery professionals.[1][2]

FAQ Section 1: Regioselectivity in Core Functionalization

Controlling the position of substitution on the pyrrolopyrimidine nucleus is arguably the most common challenge. The electronic nature of the fused system creates multiple reactive sites, often leading to undesired isomers.

Question 1: My electrophilic substitution (e.g., halogenation, nitration) on the 7-deazapurine core is giving me a mixture of C5 and C6 isomers. How can I control the regioselectivity?

Answer: This is a classic problem rooted in the electronics of the pyrrole ring, which is highly activated towards electrophilic aromatic substitution. The precise outcome depends on the directing influence of existing substituents and the reaction conditions.

  • The Underlying Chemistry: The C5 position (β to the pyrrole nitrogen) and C6 position (α to the pyrrole nitrogen) are both electron-rich. Without strong directing groups, many electrophilic reactions will yield mixtures.[3] For instance, Vilsmeier-Haack formylation of 7-deazaguanine is reported to occur at the C6 position.[3]

  • Troubleshooting & Strategy:

    • Protecting Groups: The most robust strategy is to use a protecting group on the pyrrole nitrogen (N7). A bulky group like SEM (2-(trimethylsilyl)ethoxymethyl) or a simple tosyl (Ts) group can sterically hinder the C6 position, favoring substitution at C5. Conversely, specific protecting groups can electronically favor one position over another.

    • Directed Metalation: If your substrate is tolerant, a directed ortho-metalation (DoM) approach can provide exquisite control. By using a directed metalation group (DMG) and a strong base like LDA or n-BuLi, you can deprotonate a specific site, which can then be quenched with an electrophile.

    • Substituent Effects: Analyze the electronics of your existing scaffold. An electron-donating group at C4 may favor substitution at C5, while an electron-withdrawing group might favor C6.

    • Reaction Choice: Some reactions are inherently more selective. For example, base-catalyzed hydroxymethylation with formaldehyde has been shown to selectively occur at the C5 position on a 4-chloro-2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine scaffold.[3]

Question 2: I am attempting to alkylate or glycosylate the pyrrole nitrogen and am getting an inseparable mixture of N7 and N8/N9 isomers. What is the best approach to ensure selective N7 functionalization?

Answer: This is a frequent and frustrating issue, particularly in nucleoside synthesis. The relative nucleophilicity of the pyrazole/pyrrole and pyrimidine nitrogens can be similar, leading to mixtures.[4][5]

  • The Underlying Chemistry: The pKa values of the ring nitrogens are close, and the thermodynamic versus kinetic products can differ. Direct alkylation often leads to the thermodynamically more stable product, which may not be the one you desire.

  • Troubleshooting & Strategy:

    • Start from a Pre-functionalized Pyrrole: The most unambiguous route is to construct the pyrimidine ring onto a pyrrole that already bears the desired N-substituent. This completely avoids the isomerization issue.[6]

    • Protecting Group Strategy: If you must functionalize the fused core, protecting other nitrogen atoms is essential. For example, in the synthesis of 7-deaza-7-nitro-dG, protecting the exocyclic amine of the guanine moiety was found to be critical for directing nitration to the C7 position of the pyrrole ring.[7]

    • Reaction Conditions:

      • Base: The choice of base is critical. A strong, non-nucleophilic base like NaH or KHMDS is often used to generate the anion, followed by addition of the electrophile. The counter-ion (Na+ vs. K+) can influence the site of alkylation.

      • Solvent: Polar aprotic solvents like DMF or THF are standard. Solvent can influence which nitrogen is most available for reaction.

      • Temperature: Running the reaction at lower temperatures can sometimes favor the kinetically controlled product.

Workflow for Tackling Regioselectivity

Below is a decision-making workflow for addressing regioselectivity challenges in your synthesis.

G start Regioselectivity Problem (e.g., C5/C6 or N7/N9 mixture) decision1 Is the issue on the Pyrrole C-H? start->decision1 Substitution Position decision2 Is the issue on the Pyrrole N-H? start->decision2 Alkylation/ Glycosylation p1 Use Protecting Group (e.g., SEM, Ts) to add steric bulk decision1->p1 Yes n1 Best Strategy: Synthesize from a pre-functionalized pyrrole decision2->n1 Yes p2 Re-evaluate electronic effects of existing substituents p1->p2 Then p3 Directed Ortho-Metalation (DoM) for ultimate control p2->p3 Consider n2 Optimize Reaction Conditions: Base (NaH vs KHMDS) Solvent (DMF vs THF) Temperature n1->n2 If not possible n3 Implement orthogonal protecting groups on other heteroatoms n2->n3 Still a mixture?

Caption: Troubleshooting workflow for regioselectivity issues.

FAQ Section 2: Palladium Cross-Coupling Reactions

Late-stage functionalization of a halogenated pyrrolopyrimidine core via Pd-catalyzed cross-coupling is a powerful tool for building molecular diversity. However, these reactions are sensitive and prone to failure.[8][9]

Question 3: My Suzuki-Miyaura coupling on a 4-chloro-pyrrolopyrimidine is giving very low yield, and I'm mostly recovering starting material or getting dehalogenated product. What's going wrong?

Answer: This is a common scenario. Aryl chlorides are less reactive than bromides or iodides, and the pyrrolopyrimidine scaffold can be problematic for Pd catalysts.

  • The Underlying Chemistry: The rate-limiting step in the Suzuki-Miyaura catalytic cycle is often the oxidative addition of the palladium catalyst to the aryl halide. This step is slower for electron-rich and sterically hindered chlorides. The competing hydrodehalogenation side reaction is often caused by β-hydride elimination from the boronic acid or by protonolysis of the organopalladium intermediate.

  • Troubleshooting & Strategy:

ParameterProblem IndicationRecommended ActionRationale
Catalyst/Ligand Low conversion, catalyst decomposition (black precipitate)Switch to a more active catalyst system. For aryl chlorides, use bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos with a Pd(OAc)₂ or Pd₂(dba)₃ precursor.[10][11]These ligands promote the difficult oxidative addition step and stabilize the active Pd(0) species, preventing decomposition.
Base Low conversion, hydrolysis of boronic acidUse a weaker, non-aqueous base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely ground and anhydrous.Strong bases (e.g., NaOH, KOH) in aqueous media can promote boronic acid decomposition (protodeboronation).
Solvent Inconsistent results, poor solubilityUse a solvent system known to perform well, such as 1,4-dioxane/water or DMF/water.[10] Ensure all reagents are fully dissolved.Proper solvent choice is critical for reaction kinetics and ensuring all components are in the same phase.
Temperature Low conversionCautiously increase the temperature. Microwave heating can often dramatically improve yields and reduce reaction times for stubborn couplings.[11]The oxidative addition step has a high activation energy, and higher temperatures can overcome this barrier.
Degassing Darkening of reaction, low yieldEnsure the reaction mixture is thoroughly degassed (e.g., 3x vacuum/argon cycles or sparging with argon for 20-30 min) before adding the catalyst.The active Pd(0) catalyst is highly sensitive to oxygen and will be oxidized to an inactive state if not properly protected.

FAQ Section 3: Purification and Handling

The physical properties of pyrrolopyrimidine derivatives can present significant downstream challenges, from purification to formulation for biological assays.

Question 4: My final pyrrolopyrimidine product is a poorly soluble solid that is very difficult to purify by column chromatography. Are there alternative methods?

Answer: Poor solubility is a hallmark of these flat, aromatic, hydrogen-bond-donating/accepting systems.[12] Standard silica gel chromatography can be ineffective due to streaking and low recovery.

  • Troubleshooting & Strategy:

    • Solvent System Screening: Before committing to a large-scale column, perform small-scale TLC with a wide range of solvent systems. Sometimes adding a small amount of acid (acetic acid) or base (triethylamine) to the mobile phase can improve peak shape by suppressing ionization on the silica.

    • Reverse-Phase Chromatography: If the compound has sufficient hydrophobicity, reverse-phase flash chromatography (C18 silica) is an excellent alternative. The mobile phase is typically a gradient of water/acetonitrile or water/methanol, often with a modifier like TFA or formic acid.

    • Crystallization: Do not underestimate the power of crystallization. Screen various solvents and solvent mixtures (e.g., DCM/heptane, EtOAc/hexane, MeOH/water) to find conditions that will allow your product to crystallize, leaving impurities behind in the mother liquor.

    • Trituration/Washing: If the main impurities are significantly more soluble than your product, you can often achieve high purity by simply triturating (suspending and stirring) the crude solid in a specific solvent (e.g., diethyl ether, hot ethyl acetate), then filtering.

Question 5: My purified compound precipitates out of solution when I dilute my DMSO stock into aqueous buffer for a biological assay. How can I prevent this and get reliable data?

Answer: This phenomenon, often called "DMSO shock," occurs when a compound that is highly soluble in neat DMSO is crashed out of solution upon rapid dilution into a predominantly aqueous environment where its solubility is low.[13]

  • The Underlying Chemistry: The rapid change in solvent polarity from pure DMSO to >99% water causes the compound to self-associate and precipitate before it can be adequately solvated by the aqueous medium.[13]

  • Troubleshooting & Strategy:

    • Lower Final DMSO Concentration: The most critical factor. Aim for a final DMSO concentration of <0.5% if possible. This may require making a more concentrated DMSO stock.

    • Use Co-solvents: Formulate a stock solution in a mixture of DMSO and another water-miscible solvent like PEG400 or ethanol. This can ease the transition into the aqueous phase.

    • Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. For example, dilute the 10 mM DMSO stock 1:10 into an intermediate solution (e.g., 50% DMSO in buffer), then dilute that 1:100 into the final assay buffer.

    • pH Modification: If your compound has an ionizable group (like a basic nitrogen on the pyrimidine ring), adjusting the pH of the final buffer to form a more soluble salt can be highly effective.[13]

    • Kinetic Solubility Assay: Before running your biological assay, perform a simple kinetic solubility test. This involves preparing dilutions of your compound in the final assay buffer and measuring turbidity with a plate reader to determine the highest concentration that remains in solution.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a robust starting point for the coupling of an arylboronic acid to a 4-chloro-7-(tosyl)-7H-pyrrolo[2,3-d]pyrimidine intermediate.

Objective: To synthesize 4-(4-methoxyphenyl)-7-(tosyl)-7H-pyrrolo[2,3-d]pyrimidine.

Materials:

  • 4-chloro-7-(tosyl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

  • 4-methoxyphenylboronic acid (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.10 eq)

  • Potassium phosphate, tribasic (K₃PO₄), anhydrous (3.0 eq)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • Vessel Preparation: To a flame-dried microwave vial equipped with a magnetic stir bar, add 4-chloro-7-(tosyl)-7H-pyrrolo[2,3-d]pyrimidine (e.g., 321 mg, 1.0 mmol), 4-methoxyphenylboronic acid (228 mg, 1.5 mmol), and K₃PO₄ (637 mg, 3.0 mmol).

    • Scientist's Note: Using pre-dried reagents and a flame-dried vessel minimizes water, which can interfere with the reaction. K₃PO₄ is a good base choice for this coupling.

  • Catalyst Pre-mixing: In a separate, small vial, weigh Pd(OAc)₂ (11 mg, 0.05 mmol) and SPhos (41 mg, 0.10 mmol).

    • Scientist's Note: Keeping the catalyst separate until the end prevents premature reaction or degradation. SPhos is an excellent ligand for coupling aryl chlorides.

  • Degassing: Seal the microwave vial containing the substrate, boronic acid, and base with a septum. Evacuate the vial and backfill with argon gas. Repeat this cycle three times.

    • Scientist's Note: This step is CRITICAL. The active Pd(0) catalyst is oxygen-sensitive. Incomplete degassing is a primary cause of reaction failure.

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the reaction vial via syringe. Stir the mixture for 5 minutes.

    • Scientist's Note: A 4:1 dioxane/water mixture is a common and effective solvent system for Suzuki reactions.

  • Catalyst Addition: Briefly remove the septum and add the pre-weighed catalyst/ligand mixture to the vial in one portion. Immediately reseal the vial and repeat the vacuum/argon cycle once more.

  • Reaction: Place the vial in a pre-heated oil bath or microwave reactor at 100 °C. Monitor the reaction by TLC or LC-MS every hour. The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification a 1. Combine Substrate, Boronic Acid, & Base in MW Vial b 2. Seal vial and perform 3x Vacuum/Argon Degassing Cycles a->b c 3. Add Anhydrous Dioxane/Water via Syringe b->c d 4. Add Pd Catalyst/Ligand (Pre-weighed) c->d e 5. Heat at 100°C (Microwave or Oil Bath) d->e f 6. Monitor by TLC / LC-MS e->f g 7. Cool, dilute with EtOAc, and perform aqueous wash f->g h 8. Dry organic layer, concentrate g->h i 9. Purify by Silica Gel Chromatography h->i

Caption: Step-by-step workflow for the Suzuki-Miyaura protocol.

References

Technical Support Center: Purification of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of crude 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this common heterocyclic intermediate. The following troubleshooting guides and FAQs are based on established chemical principles and field-proven methodologies to help you overcome common purification challenges, enhance yield, and achieve high analytical purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The impurity profile largely depends on the synthetic route employed. However, common impurities typically include unreacted starting materials, partially reacted intermediates, and reagents from the salt formation step. For instance, if the synthesis involves the condensation of a diaminopyrimidine with a succinaldehyde derivative, you might encounter residual amounts of these precursors. If the hydrochloride salt is formed using HCl in a solvent like ether or isopropanol, residual solvent and excess HCl can also be present. It is crucial to obtain an initial ¹H NMR or LC-MS of the crude material to identify the specific impurities you need to target.

Q2: What is the general stability and recommended storage condition for this compound?

A2: this compound is a heterocyclic amine salt and is generally a stable, crystalline solid at room temperature. However, like many amine hydrochlorides, it can be hygroscopic. To ensure long-term integrity, it should be stored in a tightly sealed container, preferably in a desiccator or a controlled low-humidity environment. Keep it away from strong bases, as they will neutralize the hydrochloride salt and liberate the free base, which may have different stability and solubility characteristics.

Q3: Which analytical techniques are most suitable for assessing the purity of the final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment.

  • ¹H NMR Spectroscopy: This is essential for confirming the chemical structure and identifying organic impurities. The pyrrolic and pyrimidine protons have distinct chemical shifts that should be verified.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This provides highly sensitive detection of impurities and confirms the molecular weight of the desired product.

  • HPLC (High-Performance Liquid Chromatography): An HPLC method with UV detection is ideal for quantifying purity (e.g., >98%, >99%) by measuring the area percentage of the main peak relative to impurity peaks.

  • Karl Fischer Titration: If the compound is intended for applications sensitive to moisture, this technique is the gold standard for quantifying water content.

Troubleshooting Guide: Recrystallization & Purification

This section addresses specific issues you may encounter during the purification process.

Issue 1: Poor Crystal Formation or Oiling Out During Recrystallization

Q: I dissolved my crude product in a hot solvent, but upon cooling, it either oiled out or precipitated as an amorphous powder instead of forming crystals. What went wrong?

A: This is a common issue that typically points to problems with solvent choice, saturation level, or cooling rate.

Causality & Explanation: Crystallization requires a state of controlled supersaturation. "Oiling out" occurs when the solute's concentration in the solution exceeds its solubility limit to such an extent that it separates as a liquid phase instead of an ordered solid lattice. This is often because the solvent is too poor for the compound at all temperatures or the solution is cooled too rapidly. An amorphous precipitate can result from crashing out of solution too quickly, preventing the formation of an ordered crystal structure.

Solutions:

  • Re-evaluate Your Solvent System: The ideal recrystallization solvent should dissolve the compound completely at high temperatures but poorly at low temperatures. For polar hydrochloride salts like this one, protic solvents are often a good starting point. See the table below for guidance.

  • Control the Cooling Rate: Do not place the hot, dissolved solution directly into an ice bath. Allow it to cool slowly to room temperature first. This slow decrease in temperature encourages the formation of nucleation sites and promotes the growth of larger, purer crystals. Once at room temperature, cooling can be continued in an ice bath to maximize yield.

  • Use a Co-solvent System: If a single solvent is not working, a binary solvent system can provide more nuanced control. Dissolve the crude product in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes faintly turbid. Add a drop or two of the good solvent to redissolve the turbidity and then allow the solution to cool slowly.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent line. The microscopic imperfections on the glass provide nucleation sites for crystal growth.

Table 1: Suggested Solvents for Recrystallization

SolventRationale & Comments
Ethanol (EtOH) Good general choice. High solubility when hot, significantly lower when cold.
Isopropanol (IPA) Similar to ethanol but can sometimes offer better crystal morphology.
Methanol (MeOH) Often too good of a solvent (high solubility even when cold), leading to lower recovery. Can be used as the "good" solvent in a co-solvent system.
Water (H₂O) High polarity makes it a good solvent, but the compound's solubility may still be high at low temperatures. Can be effective for removing non-polar impurities.
Acetonitrile (ACN) An aprotic polar solvent that can be effective. Often used in combination with water.
Issue 2: Low Yield After Recrystallization

Q: My final product is very pure, but I lost over 60% of my material. How can I improve the recovery?

A: Significant product loss is typically due to using an excessive volume of solvent, incomplete precipitation, or premature filtration.

Causality & Explanation: Recrystallization is an equilibrium-based process. Even in a "poor" cold solvent, the compound will have some residual solubility. Using too much solvent means a larger amount of your product will remain dissolved even after cooling, leading to low recovery.

Solutions:

  • Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated solid until everything just dissolves. This ensures the solution is saturated.

  • Maximize Cooling: Ensure the solution has been thoroughly cooled before filtration. A standard ice-water bath will bring the temperature to 0-5 °C. For some solvent systems, a dry ice/acetone bath can be used if the solvent's freezing point allows, but this risks crashing out impurities.

  • Concentrate the Mother Liquor: The filtrate (mother liquor) still contains dissolved product. You can often recover a second crop of crystals by evaporating a portion of the solvent from the mother liquor and re-cooling. Be aware that this second crop may be less pure than the first and should be analyzed separately.

Workflow: Optimizing Recrystallization Yield Below is a workflow diagram to guide the decision-making process for yield optimization.

G cluster_start Start: Low Yield cluster_analysis Analysis cluster_action Corrective Actions cluster_end Outcome start Low Yield (<50%) check_solvent Was minimal hot solvent used? start->check_solvent check_cooling Was solution thoroughly cooled? check_solvent->check_cooling Yes reduce_solvent Action: Repeat with less solvent per gram. check_solvent->reduce_solvent No prolong_cooling Action: Increase cooling time to >1 hour. check_cooling->prolong_cooling No mother_liquor Action: Concentrate mother liquor for 2nd crop. check_cooling->mother_liquor Yes end_node Improved Yield reduce_solvent->end_node prolong_cooling->end_node mother_liquor->end_node

Caption: Decision tree for troubleshooting low recrystallization yield.

Issue 3: Persistent Impurities After Recrystallization

Q: I have recrystallized my product twice, but NMR/LCMS analysis still shows a persistent impurity. What are my next steps?

A: If recrystallization fails to remove an impurity, it is likely because the impurity has very similar solubility properties to your product in the chosen solvent system. In this case, an alternative purification technique is required.

Solutions:

  • Switch Purification Method to Chromatography: Silica gel column chromatography is a powerful alternative. Since the product is a hydrochloride salt, it is highly polar and may not move easily on a standard silica column with common solvents like ethyl acetate/hexanes.

    • Recommended Mobile Phase: A common mobile phase for polar amine salts is a mixture of dichloromethane (DCM) and methanol (MeOH), often with a small amount of ammonium hydroxide (NH₄OH) added to the methanol (e.g., 1-2%). The basic additive neutralizes the acidic silica surface and prevents peak tailing. A typical gradient might be from 100% DCM to 90:10:1 DCM/MeOH/NH₄OH.

    • Alternative: You can also use reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient, often with a modifier like formic acid or TFA.

  • Perform a pH-based Extraction: If the impurity is not basic, you can perform an acid-base extraction.

    • Dissolve the crude salt in water.

    • Basify the solution with a base like sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) to a pH > 10. This will deprotonate your product to its free base form.

    • Extract the free base into an organic solvent like ethyl acetate or DCM.

    • Wash the organic layer with brine, dry it over sodium sulfate (Na₂SO₄), and filter.

    • The non-basic impurity should remain in the aqueous layer.

    • Finally, re-form the hydrochloride salt by bubbling HCl gas through the solution or by adding a solution of HCl in a solvent like isopropanol or ether.

Detailed Experimental Protocol

Protocol 1: Recrystallization from Ethanol

This protocol assumes you are starting with 5.0 g of crude this compound.

  • Setup: Place the 5.0 g of crude material into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar. Add a reflux condenser on top of the flask.

  • Dissolution: Add approximately 40 mL of ethanol to the flask. Begin heating the mixture to reflux (around 78 °C) with stirring.

  • Achieve Saturation: Continue adding ethanol in small portions (2-3 mL at a time) to the refluxing mixture until all the solid has just dissolved. Avoid adding a large excess. Note the total volume of solvent used.

  • Hot Filtration (Optional): If there are any insoluble impurities (dust, inorganic salts), perform a hot filtration. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Slow Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature on a benchtop. Crystal formation should begin during this stage.

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 1 hour to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of cold ethanol (2 x 10 mL) to rinse away any residual soluble impurities from the mother liquor.

  • Drying: Dry the purified crystals under high vacuum, preferably in a vacuum oven at 40-50 °C, until a constant weight is achieved. The final product should be a white to off-white crystalline solid.

  • Analysis: Characterize the final product by ¹H NMR, LC-MS, and HPLC to confirm structure and assess purity.

Pyrrolo[3,4-d]pyrimidine Synthesis Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrrolo[3,4-d]pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common challenges encountered during the synthesis of these compounds. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction conditions and achieve your desired outcomes.

The pyrrolo[3,4-d]pyrimidine core is a significant pharmacophore in medicinal chemistry, and its successful synthesis is often a critical step in the development of new therapeutics. This guide is structured to address specific issues you may face, from low yields and side product formation to purification challenges.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the most common synthetic strategies for constructing the pyrrolo[3,4-d]pyrimidine core?

A1: The synthesis of pyrrolo[3,4-d]pyrimidines can be approached through several key strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Some of the most prevalent methods include:

  • Multicomponent Reactions (MCRs): These are highly efficient one-pot reactions where three or more reactants combine to form the desired product, incorporating most or all of the atoms from the starting materials.[1][2] This approach is favored for its atom economy and operational simplicity.

  • Cascade or Domino Reactions: These reactions involve a series of intramolecular transformations that occur sequentially without the need to isolate intermediates.[3][4] This can be a powerful strategy for rapidly building molecular complexity.

  • Metal-Catalyzed Cross-Coupling and Cyclization Reactions: Palladium- or copper-catalyzed reactions are often employed to form key C-N or C-C bonds in the heterocyclic system, followed by a cyclization step to complete the pyrrolo[3,4-d]pyrimidine core.[5][6]

  • Synthesis from Substituted Pyrroles or Pyrimidines: Another common approach is to start with a pre-functionalized pyrrole or pyrimidine ring and then construct the second ring onto it. For instance, starting with a 2,3-dioxopyrrolidine derivative can be a viable route.[7]

Q2: I am new to this area of chemistry. What are the key safety precautions I should take when synthesizing pyrrolo[3,4-d]pyrimidines?

A2: As with any chemical synthesis, it is crucial to adhere to standard laboratory safety practices. Specifically, for the synthesis of pyrrolo[3,4-d]pyrimidines, you should:

  • Consult the Safety Data Sheet (SDS) for all reagents and solvents used.

  • Work in a well-ventilated fume hood , especially when using volatile or toxic reagents and solvents like dimethylformamide (DMF), trifluoroacetic acid (Tf2O), or when performing reactions at elevated temperatures.[8]

  • Use appropriate Personal Protective Equipment (PPE) , including safety goggles, lab coat, and chemical-resistant gloves.

  • Be cautious with highly reactive reagents. For example, when using strong bases like lithium diisopropylamide (LDA), it is important to handle them under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching and potential fire hazards.[9]

  • Exercise care with high-pressure reactions or reactions that may generate gaseous byproducts.

Troubleshooting Guides

This section is designed to help you troubleshoot specific problems you may encounter during your experiments.

Problem 1: Low or No Product Yield

Low or no yield of the desired pyrrolo[3,4-d]pyrimidine is one of the most common challenges. The following guide will help you diagnose and address the potential causes.

Q: I am getting a very low yield of my target pyrrolo[3,4-d]pyrimidine. What are the likely causes and how can I improve it?

A: Low yield can stem from several factors, ranging from suboptimal reaction conditions to issues with your starting materials. Here’s a systematic approach to troubleshooting this issue:

1. Re-evaluate Your Reaction Conditions:

  • Temperature: The reaction temperature is a critical parameter. Some reactions require heating to overcome the activation energy, while others may need to be run at lower temperatures to prevent decomposition of starting materials or products.[10] It is advisable to monitor your reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at different temperatures to find the optimal condition.

  • Reaction Time: It is possible that the reaction has not gone to completion. Try extending the reaction time and monitor the progress. Conversely, prolonged reaction times at high temperatures can sometimes lead to product degradation.

  • Solvent Choice: The solvent plays a crucial role in reactant solubility and the stability of intermediates.[10] While polar aprotic solvents like DMF and DMSO are common, it is worth screening a range of solvents with different polarities.[11]

  • Catalyst and Base/Acid Selection: If your reaction is catalyzed, ensure the catalyst is active. For acid or base-catalyzed reactions, the choice and concentration of the acid or base are critical. For sensitive substrates, milder catalysts or bases might be necessary.[10]

2. Check the Quality of Your Starting Materials:

  • Purity: Impurities in your starting materials can interfere with the reaction. Ensure your reactants are pure by checking their analytical data (e.g., NMR, melting point). If necessary, purify your starting materials before use.

  • Stability: Some starting materials, particularly complex amines or aldehydes, can be unstable. Check for signs of decomposition and consider using freshly prepared or purified materials.

3. Optimize Stoichiometry:

  • The ratio of your reactants can significantly impact the yield. In some cases, using a slight excess of one reactant can drive the reaction to completion.[10] However, a large excess of one reactant can sometimes lead to the formation of side products.

Experimental Protocol: A General Approach to Optimizing Reaction Conditions

  • Set up a series of small-scale parallel reactions in vials.

  • Vary one parameter at a time (e.g., temperature, solvent, catalyst, base).

  • Monitor the reactions at set time points using TLC or LC-MS.

  • Identify the conditions that give the highest conversion to the desired product with the fewest side products.

  • Scale up the reaction using the optimized conditions.

Below is a table summarizing some common parameters to optimize:

ParameterVariables to TestRationale
Solvent Toluene, Dioxane, DMF, DMSO, AcetonitrileSolvent polarity can affect reactant solubility and reaction rate.
Temperature Room Temp, 50 °C, 80 °C, 100 °C, RefluxTo find the optimal balance between reaction rate and stability.
Base K2CO3, Cs2CO3, Et3N, DIPEAThe strength and steric hindrance of the base can influence the reaction outcome.
Catalyst Loading 0.5 mol%, 1 mol%, 2 mol%, 5 mol%To ensure efficient catalysis without unnecessary cost or side reactions.

Workflow for Optimizing a Hypothetical Multicomponent Reaction:

Optimization_Workflow Start Low Yield in MCR Vary_Solvent Screen Solvents (e.g., EtOH, MeCN, Toluene) Start->Vary_Solvent Vary_Catalyst Screen Catalysts (e.g., Proline, Sc(OTf)3) Vary_Solvent->Vary_Catalyst Select best solvent Vary_Temp Optimize Temperature (e.g., RT, 60°C, 100°C) Vary_Catalyst->Vary_Temp Select best catalyst Optimized Optimized Conditions Vary_Temp->Optimized Select best temperature

Caption: A stepwise approach to optimizing a multicomponent reaction for pyrrolo[3,4-d]pyrimidine synthesis.

Problem 2: Formation of Side Products and Purification Challenges

The formation of side products can complicate the purification process and reduce the overall yield of your desired compound.

Q: My reaction is producing multiple spots on TLC, and I am having difficulty purifying my target pyrrolo[3,4-d]pyrimidine. What can I do?

A: The formation of side products is a common issue, especially in complex multi-step or multicomponent reactions. Here’s how to approach this problem:

1. Identify the Side Products:

  • If possible, isolate and characterize the major side products using techniques like NMR and Mass Spectrometry. Understanding the structure of the side products can provide valuable insights into the reaction mechanism and help you devise strategies to minimize their formation.

2. Minimize Side Product Formation:

  • Control Stoichiometry: As mentioned earlier, the ratio of reactants is crucial. For example, in some reactions, dimerization or polymerization of a starting material can be a significant side reaction.[9] Carefully controlling the stoichiometry and sometimes the order of addition of reagents can help minimize these unwanted reactions.

  • Lower the Reaction Temperature: Higher temperatures can sometimes promote side reactions. Running the reaction at a lower temperature, even if it requires a longer reaction time, can often improve the selectivity for the desired product.

  • Use a More Selective Catalyst: If you are using a catalyst, it may be worth screening other catalysts that are known to be more selective for the desired transformation.

3. Optimize Your Purification Strategy:

  • Column Chromatography: This is the most common method for purifying organic compounds.

    • Solvent System: Experiment with different solvent systems to achieve good separation between your product and the impurities. A good starting point is to find a solvent system that gives your product an Rf value of around 0.3 on TLC.

    • Silica Gel vs. Alumina: While silica gel is most common, for some compounds, especially those that are acid-sensitive, basic alumina may be a better choice for the stationary phase.

  • Recrystallization: If your product is a solid, recrystallization can be a very effective purification technique, often yielding highly pure material. The key is to find a suitable solvent or solvent mixture in which your product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures.

  • Preparative HPLC: For challenging separations or for obtaining very high purity material, preparative High-Performance Liquid Chromatography (HPLC) is an excellent option.

Logical Flow for Troubleshooting Purification:

Purification_Troubleshooting Start Multiple Spots on TLC |  Difficult Purification Identify Isolate and Characterize Side Products (LC-MS, NMR) Start:f0->Identify Optimize_Purification Optimize Purification Method Start:f1->Optimize_Purification Optimize_Reaction Optimize Reaction to Minimize Side Products - Adjust Stoichiometry - Lower Temperature - Change Catalyst Identify->Optimize_Reaction Optimize_Reaction->Optimize_Purification Column Column Chromatography - Screen Solvent Systems - Try Different Stationary Phases Optimize_Purification->Column Recrystallize Recrystallization - Screen Solvents Optimize_Purification->Recrystallize Prep_HPLC Preparative HPLC Optimize_Purification->Prep_HPLC Pure_Product Pure Product Column->Pure_Product Recrystallize->Pure_Product Prep_HPLC->Pure_Product

Caption: A decision tree for addressing issues with side product formation and purification.

References

Technical Support Center: Synthesis of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on overcoming issues related to low yield and product purity. Our approach is rooted in mechanistic understanding and field-proven experience to provide you with robust troubleshooting strategies and detailed protocols.

Introduction: The Synthetic Challenge

The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core is a valuable scaffold in medicinal chemistry, appearing in a variety of kinase inhibitors and other therapeutic agents.[1] However, its synthesis can be challenging, often plagued by low yields stemming from sensitive intermediates, competing side reactions, and purification difficulties. This guide presents a logical, multi-step synthetic approach and addresses potential pitfalls at each stage.

The most common and adaptable synthetic strategy involves the construction of the pyrimidine ring onto a pre-formed pyrrolidine core, followed by functional group manipulations and final salt formation. Our troubleshooting guide is structured around this workflow.

cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Heterocycle Formation cluster_2 Phase 3: Intermediate Modification cluster_3 Phase 4: Final Product Synthesis A Protected Pyrrolidine Precursor B 1-Acyl-3-amino-4-cyano-3-pyrroline A->B Functionalization C Protected 4-Amino-6,7-dihydro- 5H-pyrrolo[3,4-d]pyrimidine B->C Cyclization w/ Formamidine Acetate D Protected 4-Chloro-6,7-dihydro- 5H-pyrrolo[3,4-d]pyrimidine C->D Sandmeyer-type Reaction E Protected 6,7-dihydro-5H- pyrrolo[3,4-d]pyrimidine D->E Catalytic Hydrogenation (Dechlorination) F Final Product: 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Hydrochloride E->F Deprotection & Salt Formation

Caption: General Synthetic Workflow

Frequently Asked Questions & Troubleshooting Guide

This section is organized by synthetic stage to help you pinpoint and resolve issues effectively.

Stage 1: Pyrrolidine Precursor Synthesis & Cyclization

Question 1: My yield for the 4-amino-pyrrolo[3,4-d]pyrimidine (product of Stage 2) is very low after cyclization of the 3-amino-4-cyano-3-pyrroline precursor. What are the likely causes?

Answer: This is a critical step where several factors can impact the yield. The condensation of a 1,3-dicarbonyl equivalent (in this case, the amino-nitrile) with formamidine is sensitive to reaction conditions.[2][3]

  • Causality & Expert Insights:

    • Incomplete Precursor Formation: The primary cause is often the incomplete formation or instability of the 3-amino-4-cyano-3-pyrroline precursor. This intermediate can be prone to hydrolysis or side reactions if not handled correctly.

    • Suboptimal Cyclization Conditions: The cyclization requires heat, and the temperature must be carefully controlled. Too low a temperature results in an incomplete reaction, while excessive heat can lead to decomposition and the formation of polymeric byproducts.

    • Reagent Quality: The quality of the formamidine acetate is crucial. It can degrade upon storage, especially if exposed to moisture. Using old or impure reagent will significantly lower the yield.

  • Recommended Solutions:

    • Verify Precursor Quality: Ensure the 1-acyl-3-amino-4-cyano-3-pyrroline is pure before proceeding. Recrystallization or column chromatography may be necessary. Confirm its structure by ¹H NMR and ensure the absence of starting materials from the previous step.

    • Optimize Reaction Temperature: The reaction is typically run in a high-boiling solvent like ethanol or 2-ethoxyethanol. A temperature range of 120-140 °C is a good starting point. Monitor the reaction by TLC to track the consumption of the starting material and the formation of the product.

    • Use Fresh Reagents: Use freshly opened or properly stored formamidine acetate. If in doubt, it is best to purchase a new batch.

    • Inert Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions, especially if the reaction is run for an extended period.

Stage 2: Chlorination of the 4-Amino Intermediate

Question 2: I am attempting to convert the 4-amino group to a 4-chloro group, but I am getting a complex mixture of products or recovering the starting material.

Answer: The conversion of an amino-pyrimidine to a chloro-pyrimidine, often via a Sandmeyer-type reaction, is a common bottleneck. The intermediate diazonium salt can be unstable, and the reaction conditions must be strictly controlled.

  • Causality & Expert Insights:

    • Diazonium Salt Instability: The pyrimidine diazonium salt is highly reactive and can decompose if the temperature is not kept low (typically 0-5 °C). Premature decomposition leads to a host of byproducts.

    • Incomplete Diazotization: Insufficient nitrous acid (generated in situ from sodium nitrite and a strong acid) will result in unreacted starting material.

    • Hydrolysis: The diazonium intermediate can be hydrolyzed back to a 4-hydroxy-pyrrolo[3,4-d]pyrimidine, which may be difficult to separate from the desired product.

  • Recommended Solutions:

    • Strict Temperature Control: Maintain the reaction temperature below 5 °C throughout the addition of sodium nitrite. Use an ice-salt bath for better temperature management.

    • Slow Reagent Addition: Add the sodium nitrite solution dropwise to the acidic solution of your amine to control the exothermic reaction and prevent localized heating.

    • Choice of Acid: While hydrochloric acid is common, using a mixture of acids can sometimes improve results. Ensure sufficient acid is present to fully protonate the amine and generate nitrous acid.

    • Immediate Use of Diazonium Salt: Do not let the diazonium salt solution sit for extended periods. Proceed with the addition of the chloride source (e.g., CuCl) as soon as the diazotization is complete.

Stage 3: Catalytic Hydrogenation (Dechlorination)

Question 3: My catalytic hydrogenation to remove the 4-chloro substituent is slow, incomplete, or results in over-reduction of the pyrimidine ring.

Answer: Catalytic hydrogenation is a powerful tool for dehalogenation, but its success is highly dependent on the catalyst, solvent, and additives.[4][5][6]

  • Causality & Expert Insights:

    • Catalyst Poisoning: The substrate or impurities (especially sulfur-containing compounds) can poison the Palladium on Carbon (Pd/C) catalyst, rendering it inactive. The pyrrolopyrimidine nitrogen atoms themselves can coordinate to the palladium surface and inhibit catalysis.

    • Incorrect Catalyst Loading: Too little catalyst will result in an impractically long reaction time. Too much can sometimes lead to side reactions, although this is less common for dehalogenations.

    • Over-reduction: While less common for aromatic systems, under harsh conditions (high pressure, high temperature), the pyrimidine ring itself can be reduced, leading to a loss of aromaticity and the formation of undesired byproducts.

    • Inadequate Hydrogen Pressure: For some substrates, atmospheric pressure of hydrogen is insufficient to drive the reaction to completion in a reasonable timeframe.

  • Recommended Solutions:

    ParameterRecommendationRationale
    Catalyst 10% Pd/C (Degussa type)Provides a good balance of activity and selectivity.
    Catalyst Loading 5-10 mol%A good starting point for optimization.
    Solvent Methanol, Ethanol, or Ethyl AcetateProtic solvents are generally preferred.
    Additive A base such as NaOAc, Et₃N, or K₂CO₃Scavenges the HCl generated during the reaction, which can poison the catalyst and lead to side reactions.
    H₂ Pressure 1-4 atm (15-60 psi)Often sufficient. Can be increased if the reaction is slow.
    Temperature Room TemperatureHigher temperatures are usually not necessary and can promote over-reduction.

    Troubleshooting Flowchart for Dechlorination:

    Start Reaction Incomplete? Check_Catalyst Is the catalyst fresh? Was a base added? Start->Check_Catalyst Yes Success Reaction Complete Start->Success No Increase_Pressure Increase H2 pressure (e.g., to 50 psi) Check_Catalyst->Increase_Pressure Yes Increase_Loading Increase catalyst loading (e.g., to 15 mol%) Check_Catalyst->Increase_Loading No, fix conditions Increase_Pressure->Increase_Loading Change_Solvent Try a different solvent (e.g., THF, AcOH) Increase_Loading->Change_Solvent

    Caption: Troubleshooting Dechlorination

Stage 4: Deprotection and Hydrochloride Salt Formation

Question 4: After deprotection and addition of HCl, I obtain an oil or an impure solid that is difficult to purify. How can I improve the isolation of the final hydrochloride salt?

Answer: The isolation of amine hydrochloride salts can be tricky, as they are often highly polar and hygroscopic.[7][8]

  • Causality & Expert Insights:

    • Hygroscopicity: The final salt can readily absorb moisture from the air, appearing as a sticky solid or oil.[7] This also makes it difficult to handle and weigh accurately.

    • Incorrect Stoichiometry of HCl: Adding a large excess of HCl can lead to the formation of dihydrochloride salts or simply result in a product contaminated with acid, which can affect its physical properties.

    • Solvent Choice for Precipitation: The choice of solvent is critical for obtaining a crystalline solid. The ideal solvent should fully dissolve the free base but provide low solubility for the hydrochloride salt.

  • Recommended Solutions:

    • Anhydrous Conditions: Perform the salt formation under strictly anhydrous conditions. Use dry solvents and an inert atmosphere.

    • Controlled HCl Addition: Use a solution of HCl in a solvent like dioxane, isopropanol, or diethyl ether. Add the HCl solution dropwise to a solution of the purified free base until precipitation is complete. Aim for 1.0-1.1 equivalents of HCl.

    • Optimize Crystallization/Precipitation:

      • Solvent System: A common technique is to dissolve the free base in a minimal amount of a polar solvent (like methanol or isopropanol) and then add a less polar solvent in which the salt is insoluble (like diethyl ether or MTBE) to induce precipitation.

      • Trituration: If an oil forms, try cooling it and scratching the flask with a glass rod to induce crystallization. Alternatively, triturate the oil with a non-polar solvent (like hexanes or diethyl ether) to solidify it.

    • Purification of the Salt: Recrystallization is the best method for purifying the final salt.[9] Isopropanol/diethyl ether is often a good solvent system to try. Washing the filtered solid with cold, dry diethyl ether can remove non-polar impurities.

Detailed Experimental Protocols

Protocol 1: Cyclization to form Protected 4-Amino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

This protocol is adapted from the general principles outlined by Southwick and Hofmann.[2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 1-acyl-3-amino-4-cyano-3-pyrroline (1.0 eq), formamidine acetate (1.5 eq), and anhydrous ethanol (or 2-ethoxyethanol) to make a 0.2 M solution.

  • Reaction: Heat the mixture to reflux (approx. 120-130 °C for 2-ethoxyethanol) and monitor the reaction progress by TLC (e.g., 10% MeOH in DCM). The reaction is typically complete within 8-16 hours.

  • Workup: Cool the reaction mixture to room temperature. A solid product may precipitate. If so, collect it by filtration and wash with cold ethanol. If no solid forms, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent.

Protocol 2: Catalytic Hydrogenation of 4-Chloro Intermediate
  • Reaction Setup: To a hydrogenation flask, add the protected 4-chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (1.0 eq), 10% Pd/C (10 mol%), and sodium acetate (1.5 eq).

  • Solvent Addition: Add a suitable solvent (e.g., methanol) to dissolve the starting material.

  • Hydrogenation: Seal the flask, evacuate and backfill with nitrogen (3x), then evacuate and backfill with hydrogen (3x). Maintain a positive pressure of hydrogen (e.g., using a balloon or a Parr shaker at 50 psi).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude de-chlorinated product, which can be purified by chromatography or taken directly to the next step.

Conclusion

The synthesis of this compound requires careful attention to reaction conditions and intermediate purity. Low yields can often be traced back to specific, addressable issues such as reagent quality, temperature control, catalyst activity, or workup procedures. By understanding the underlying chemical principles and systematically applying the troubleshooting strategies outlined in this guide, researchers can significantly improve the success rate and efficiency of this synthesis.

References

Technical Support Center: Enhancing Metabolic Stability of Pyrrolopyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing challenges in the metabolic stability of pyrrolopyrimidine-based compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals to troubleshoot common experimental issues and provide in-depth answers to frequently asked questions. Our goal is to equip you with the scientific rationale and practical methodologies to optimize the metabolic profile of your candidate compounds.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your in vitro metabolic stability studies. Each problem is followed by probable causes and detailed, step-by-step solutions.

Problem 1: Rapid Disappearance of Parent Compound in Human Liver Microsome (HLM) Assay

You've just received data from your initial HLM assay, and the half-life (t½) of your lead pyrrolopyrimidine compound is disappointingly short, indicating high intrinsic clearance (CLint).

Probable Causes:

  • Extensive Phase I Metabolism: The compound is likely a prime substrate for cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes.[1][2] Pyrrolopyrimidine scaffolds can be susceptible to oxidative metabolism.[3][4]

  • Presence of "Metabolic Soft Spots": Specific, chemically reactive sites on your molecule are being targeted by metabolic enzymes.

Step-by-Step Troubleshooting and Optimization Workflow:

  • Confirm Microsomal Assay Integrity:

    • Positive Control: Ensure a standard compound with known metabolic lability (e.g., Verapamil, Testosterone) was included and metabolized as expected.

    • Negative Control: A control incubation without the NADPH regenerating system should show minimal compound loss, confirming that the disappearance is enzyme-dependent.[5]

  • Identify the Metabolic "Soft Spot":

    • Metabolite Identification Studies: The most definitive step is to perform a metabolite identification (MetID) study. Incubate a higher concentration of your compound with HLMs and analyze the resulting mixture using high-resolution LC-MS/MS.[6] This will help pinpoint the exact site of metabolic modification (e.g., hydroxylation, N-dealkylation).

    • In Silico Modeling: Utilize computational models to predict likely sites of metabolism. These tools can highlight atoms with a high probability of being oxidized by CYP enzymes, guiding your synthetic chemistry efforts even before MetID data is available.[7]

  • Implement Structure-Activity Relationship (SAR) Strategies to Block Metabolism:

    • Bioisosteric Replacement: Once a metabolic hotspot is identified, replace the labile moiety with a bioisostere that is sterically or electronically different to hinder enzyme recognition or reaction.[8][9] This is a cornerstone of modern medicinal chemistry.[10][11]

      • Example: If an unsubstituted phenyl ring is being hydroxylated, introduce electron-withdrawing groups like fluorine or a trifluoromethyl group. The strong carbon-fluorine bond is significantly more resistant to CYP-mediated attack than a carbon-hydrogen bond.[8]

      • Example: If an O-demethylation is occurring on a methoxy group, consider replacing it with a difluoromethoxy group to improve stability.[8]

  • Re-evaluate in the HLM Assay:

    • Synthesize the proposed analogs and re-test them in the microsomal stability assay. Compare the intrinsic clearance values of the new compounds to the parent molecule.

Experimental Protocol: Standard Microsomal Stability Assay

This protocol outlines the essential steps for assessing the metabolic stability of a compound using liver microsomes.[12][13]

Materials:

  • Liver microsomes (human, rat, mouse, etc.)[12]

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)[5]

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[5][12]

  • Ice-cold stop solution (e.g., acetonitrile or methanol with an internal standard)[12]

  • 96-well plates, incubator, centrifuge

  • LC-MS/MS system for analysis[12]

Procedure:

  • Preparation: Thaw liver microsomes and the NADPH regenerating system on ice. Prepare the test compound working solution by diluting the stock in buffer.

  • Reaction Mixture: In a 96-well plate, add the phosphate buffer, liver microsomes, and the test compound. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate Reaction: Add the NADPH regenerating system to each well to start the metabolic reaction. For the t=0 time point, the stop solution is added before the NADPH system.[13]

  • Incubation: Incubate the plate at 37°C with gentle shaking.[5]

  • Terminate Reaction: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), add ice-cold stop solution to the corresponding wells to terminate the reaction and precipitate proteins.[12][14]

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.[12]

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.[13]

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance (CLint).[13][14]

Problem 2: Compound Shows High Stability in Microsomes but Low Stability in Hepatocytes

Your pyrrolopyrimidine analog was successfully optimized for microsomal stability, but when you advanced it to a hepatocyte stability assay, the clearance was high again.

Probable Causes:

  • Phase II Metabolism: The compound is likely undergoing conjugation reactions (e.g., glucuronidation, sulfation), which are mediated by enzymes present in intact hepatocytes but largely absent or inactive in standard microsomal assays.[1][15]

  • Non-CYP Mediated Oxidation: Metabolism may be occurring via other enzyme systems present in the cytosolic fraction of hepatocytes, such as aldehyde oxidase (AO).

  • Active Uptake into Hepatocytes: The compound might be actively transported into the hepatocytes, leading to higher intracellular concentrations and thus, a faster rate of metabolism.

Step-by-Step Troubleshooting and Optimization Workflow:

  • Confirm Assay Results:

    • Ensure the hepatocyte viability was high throughout the experiment. Use a positive control (e.g., 7-hydroxycoumarin for both Phase I and II metabolism) to confirm enzymatic activity.

  • Investigate Phase II Metabolism:

    • Perform a hepatocyte stability assay in the presence of specific enzyme inhibitors. For example, use a broad-spectrum UGT (UDP-glucuronosyltransferase) inhibitor to see if this reduces the clearance rate.

    • Conduct a MetID study using hepatocytes to identify the specific conjugates being formed (e.g., glucuronide or sulfate adducts).[16]

  • Design Out Phase II Liabilities:

    • If a specific site of glucuronidation is identified (often a phenol or carboxylic acid), consider masking this group or replacing it with a bioisostere that is less susceptible to conjugation.[17] For example, a tetrazole can be a bioisostere for a carboxylic acid and is generally less prone to glucuronidation.[9]

  • Evaluate Contribution from Other Enzymes:

    • If Phase II metabolism is not the issue, consider other enzymes. Assess stability in liver S9 fractions, which contain both microsomal and cytosolic enzymes.[18] If stability is low in S9 but high in microsomes, cytosolic enzymes like AO may be involved.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common metabolic pathways for pyrrolopyrimidine compounds?

A1: Pyrrolopyrimidine compounds, which often serve as kinase inhibitors, can undergo several metabolic transformations. The primary routes are typically Phase I oxidative reactions mediated by cytochrome P450 enzymes.[3][19][20] Common pathways include:

  • Aromatic Hydroxylation: Addition of a hydroxyl group to an aromatic ring, often a phenyl or other aryl substituent.

  • N-dealkylation: Removal of an alkyl group attached to a nitrogen atom, which is common for substituted amines on the pyrimidine core.[17]

  • O-dealkylation: Removal of an alkyl group from a methoxy or other alkoxy substituent.

  • Oxidation of the Pyrrole Ring: The pyrrole moiety itself can be a site for oxidation. Following Phase I oxidation, the newly introduced polar groups can undergo Phase II conjugation, such as glucuronidation.[18]

Q2: How do I choose between a microsomal and a hepatocyte stability assay?

A2: The choice of assay depends on the stage of your research and the questions you are asking.

  • Microsomal Stability Assay: This is a cost-effective, high-throughput screen primarily used in the early stages of drug discovery (hit-to-lead and lead optimization).[1][15] It is excellent for assessing Phase I metabolic stability mediated by CYP enzymes.[13]

  • Hepatocyte Stability Assay: Considered the "gold standard" for in vitro metabolism studies, this assay uses intact liver cells.[1][16] It provides a more comprehensive picture by including both Phase I and Phase II metabolic pathways, as well as the influence of cellular uptake and transport processes.[15] It is typically used for more advanced lead compounds or candidates nearing preclinical development.

FeatureMicrosomal Stability AssayHepatocyte Stability Assay
Primary Use High-throughput screening, Lead OptimizationLead Optimization, Preclinical Candidate Selection
Enzymes Present Phase I (CYPs, FMOs)Phase I and Phase II (UGTs, SULTs, etc.)
Complexity Simpler, fasterMore complex, longer incubation times
Cost LowerHigher
Predictive Power Good for CYP-mediated clearanceMore comprehensive prediction of hepatic clearance

Q3: My compound is extremely stable (in vitro t½ > 60 min). Is this a problem?

A3: While high metabolic stability is generally desirable, exceptionally low clearance can sometimes pose challenges.[21] A compound that is not metabolized may have a very long in vivo half-life, which could lead to accumulation and potential toxicity with repeated dosing.[6] For such stable compounds, it becomes crucial to determine the primary route of elimination from the body. If it's not metabolism, it could be renal or biliary excretion.[17] Low clearance compounds can make it difficult to accurately predict human pharmacokinetics from preclinical data.[21] Specialized assays, such as hepatocyte relay methods, may be needed to obtain a reliable clearance value for slowly metabolized compounds.[21]

Q4: What is "metabolic switching" and how can I avoid it?

A4: Metabolic switching is a phenomenon where blocking metabolism at one "soft spot" on a molecule leads to an increase in metabolism at a different, previously minor site.[17] This can be frustrating, as it may not result in a significant overall improvement in stability. You can mitigate this by:

  • Comprehensive MetID: Before starting extensive synthetic work, try to get a full picture of the metabolites formed. If there are multiple initial sites of metabolism, you may need a more complex strategy.

  • Global Structural Changes: Instead of focusing on a single point, consider more fundamental changes to the scaffold or the introduction of features that reduce overall recognition by metabolic enzymes. This could involve increasing steric bulk near multiple potential sites or altering the electronic properties of the entire molecule.

  • Iterative Design: The process is often iterative. Block the primary site, re-run the stability and MetID assays, and see if a new liability has emerged.

Q5: Can modifying the pyrrolopyrimidine core itself improve metabolic stability?

A5: Yes, modifications to the core scaffold can have a significant impact. For instance, a study on DPP-IV inhibitors found that replacing a thienopyrimidine scaffold with a pyrrolopyrimidine core dramatically improved metabolic stability (from 4% to 65% of the compound remaining after incubation).[22] Further optimization of the pyrrolopyrimidine scaffold can also yield improvements.[22] Strategic placement of substituents, such as halogens, on the core can also enhance metabolic stability and binding affinity.[23]

Section 3: Visualizations

Metabolic Fate of a Pyrrolopyrimidine Compound

G cluster_0 Phase I Metabolism (Oxidation) cluster_1 Phase II Metabolism (Conjugation) cluster_2 Excretion Parent Pyrrolopyrimidine Parent Compound Metabolite1 Hydroxylated Metabolite Parent->Metabolite1 CYP-mediated Hydroxylation Metabolite2 N-dealkylated Metabolite Parent->Metabolite2 CYP-mediated N-dealkylation Metabolite3 Glucuronide Conjugate Metabolite1->Metabolite3 UGT-mediated Glucuronidation Excretion Elimination Metabolite2->Excretion Metabolite3->Excretion

Caption: General metabolic pathway for pyrrolopyrimidine compounds.

Troubleshooting Workflow for Low Metabolic Stability

G Start Low Stability in Microsomal Assay MetID Perform Metabolite Identification (MetID) Start->MetID SoftSpot Identify Metabolic 'Soft Spot' MetID->SoftSpot Design Design Analogs with Bioisosteric Replacements SoftSpot->Design Synthesize Synthesize & Purify New Analogs Design->Synthesize Reassay Re-evaluate in Microsomal Assay Synthesize->Reassay Result Improved Stability? Reassay->Result Success Advance to Hepatocyte Assay Result->Success Yes Redesign Re-design Analogs (Metabolic Switching?) Result->Redesign No Redesign->SoftSpot

References

Technical Support Center: Enhancing Selectivity of Pyrrolopyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolopyrimidine-based kinase inhibitors. This resource is designed to provide expert guidance and practical solutions for a common and critical challenge in kinase inhibitor development: minimizing off-target activity to enhance selectivity and improve therapeutic potential. The pyrrolopyrimidine scaffold is a privileged structure in kinase inhibitor design due to its resemblance to the natural ATP ligand, adenine, making it a versatile platform for targeting various kinases.[1] However, this same feature can also lead to promiscuous binding across the kinome, resulting in undesired off-target effects.

This guide provides in-depth, evidence-based answers to frequently asked questions and detailed troubleshooting protocols to help you navigate the complexities of optimizing your pyrrolopyrimidine inhibitors.

Frequently Asked Questions (FAQs)

Q1: Why do my pyrrolopyrimidine inhibitors show activity against multiple kinases?

The pyrrolo[2,3-d]pyrimidine core is a structural mimic of adenine, the purine base in ATP.[1] Since all kinases share a conserved ATP-binding pocket, inhibitors with this scaffold can often bind to numerous kinases, leading to polypharmacology. The degree of selectivity is determined by the specific chemical substitutions on the pyrrolopyrimidine core, which can exploit subtle differences in the amino acid residues lining the ATP-binding pocket of different kinases.

Q2: What is the first step I should take to assess the selectivity of my lead compound?

A comprehensive kinase selectivity profile is the essential first step. This typically involves screening your inhibitor against a large panel of purified kinases (kinome scanning) to identify on- and off-target interactions.[2][3] This provides a broad, unbiased view of your compound's selectivity and helps prioritize which off-targets to address.

Q3: What's the difference between biochemical and cell-based selectivity profiling, and which one should I prioritize?

Both are crucial and provide complementary information.

  • Biochemical assays (e.g., radiometric assays, binding assays) use purified, recombinant kinases to measure direct inhibition or binding affinity (IC50 or Kd values).[4][5][6] They are excellent for initial, broad screening and for understanding the intrinsic affinity of your compound for a wide range of kinases.[3]

  • Cell-based assays (e.g., target engagement assays like NanoBRET, cellular thermal shift assays (CETSA), or downstream signaling pathway analysis) measure the inhibitor's effect in a more physiologically relevant context.[5][7][8] These assays account for factors like cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins, which can significantly influence an inhibitor's apparent selectivity.[4]

Recommendation: Start with a broad biochemical kinome scan to identify potential off-targets. Then, validate these findings and assess on-target engagement in a cellular context using relevant cell lines. Discrepancies between biochemical and cellular data are common and can provide valuable insights.[7][8]

Q4: How can I rationally design more selective pyrrolopyrimidine inhibitors?

Improving selectivity is an iterative process of design, synthesis, and testing. Key medicinal chemistry strategies include:

  • Structure-Based Drug Design (SBDD): If a crystal structure of your target kinase (or a close homolog) is available, you can design modifications to your inhibitor that specifically interact with non-conserved residues in the ATP-binding pocket of your target kinase while creating steric clashes with residues in off-target kinases.[9][10]

  • Exploiting the "Gatekeeper" Residue: Kinases have a "gatekeeper" residue that controls access to a hydrophobic back pocket. The size of this residue varies across the kinome. Designing inhibitors that target kinases with smaller gatekeeper residues can be an effective strategy for achieving selectivity.[2]

  • Targeting Inactive Kinase Conformations (Type II Inhibitors): Many inhibitors bind to the active "DFG-in" conformation of the kinase activation loop. Designing inhibitors that bind to the inactive "DFG-out" conformation can improve selectivity, as this conformation is generally more diverse across the kinome.[9]

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of your pyrrolopyrimidine scaffold and assessing the impact on both on-target potency and off-target activity is fundamental.[11][12][13] This helps build a clear understanding of which chemical features contribute to selectivity.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: My inhibitor is potent against my target kinase in a biochemical assay, but shows weak activity or unexpected effects in cellular assays.
  • Possible Cause 1: Poor Cell Permeability. The inhibitor may not be efficiently crossing the cell membrane to reach its intracellular target.

    • Solution:

      • Assess Physicochemical Properties: Calculate properties like cLogP and polar surface area (PSA) to predict cell permeability.

      • Run a Permeability Assay: Use an in vitro model like the Parallel Artificial Membrane Permeability Assay (PAMPA) to experimentally measure permeability.

      • Chemical Modification: If permeability is low, consider medicinal chemistry strategies to mask polar groups or reduce the overall polarity of the molecule.[11]

  • Possible Cause 2: High Intracellular ATP Concentration. The concentration of ATP in cells (1-10 mM) is much higher than that used in many biochemical assays (often at or below the Km for ATP).[4] This high concentration of the natural substrate can outcompete your inhibitor, leading to a significant drop in apparent potency.

    • Solution:

      • Re-run Biochemical Assays at High ATP: Perform your biochemical IC50 determination using a high concentration of ATP (e.g., 1-2 mM) to better mimic the cellular environment. This will provide a more realistic measure of your compound's potency.

      • Focus on Cellular Target Engagement: Utilize assays like NanoBRET or CETSA to directly measure the binding of your inhibitor to the target kinase within intact cells.[8] This bypasses the issue of ATP competition in activity-based readouts.

  • Possible Cause 3: Off-Target Effects Masking On-Target Activity. The inhibitor might be hitting another kinase in the same signaling pathway, leading to a complex or paradoxical cellular phenotype.[14][15]

    • Solution:

      • Comprehensive Kinome Profiling: If you haven't already, perform a broad kinome scan to identify all potential off-targets.[3][16]

      • Orthogonal Target Validation: Use a structurally distinct inhibitor for your target kinase or a genetic approach (e.g., siRNA, CRISPR/Cas9 knockdown) to confirm that the observed cellular phenotype is indeed due to the inhibition of your intended target.

Issue 2: My inhibitor is selective against a small panel of related kinases, but I'm still observing cellular toxicity.
  • Possible Cause: Unidentified Off-Targets. Your focused kinase panel may have missed a critical off-target responsible for the toxicity. The human kinome is large, and selectivity against a handful of kinases is not sufficient to rule out broader off-target activity.

    • Solution:

      • Expand Your Selectivity Profiling: Screen your compound against a much larger, more diverse panel of kinases (e.g., the KINOMEscan™ panel, which covers over 450 kinases).[17] This is the most direct way to identify problematic off-targets.

      • Phenotypic Screening: Compare the toxicity profile of your compound to that of other known kinase inhibitors with different selectivity profiles. This can sometimes provide clues about the off-target responsible.

      • Computational Prediction: Use computational tools to predict potential off-targets based on binding site similarity or machine learning models.[18][19][20][21] While not a substitute for experimental validation, this can help prioritize kinases for further testing.

Experimental Protocols & Workflows

Workflow for Improving Pyrrolopyrimidine Inhibitor Selectivity

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Analysis & Hypothesis Generation cluster_2 Phase 3: Rational Redesign & Synthesis cluster_3 Phase 4: Iterative Testing & Validation A Lead Pyrrolopyrimidine Inhibitor B Biochemical Assay: On-Target Potency (IC50) A->B C Broad Kinome Scan (e.g., >300 kinases) A->C D Analyze Selectivity Profile: Identify Key Off-Targets C->D E Structural Analysis (if possible) & SAR Exploration D->E F Design Analogs to Disrupt Off-Target Binding E->F G Synthesize New Generation of Inhibitors F->G H Re-evaluate On-Target and Off-Target Potency G->H H->D Iterate I Cell-Based Target Engagement & Phenotypic Assays H->I J Selective Lead Candidate I->J

Caption: Iterative workflow for enhancing kinase inhibitor selectivity.

Protocol: Radiometric Kinase Assay for IC50 Determination

This protocol provides a general framework for determining the potency of an inhibitor against a specific kinase using [γ-³³P]ATP.

  • Prepare Reagents:

    • Kinase Buffer: Prepare a buffer optimal for the specific kinase (e.g., Tris-HCl, MgCl₂, DTT).

    • Kinase: Dilute the purified kinase to the desired concentration in kinase buffer.

    • Substrate: Prepare the specific peptide or protein substrate for the kinase.

    • Inhibitor: Perform a serial dilution of your pyrrolopyrimidine inhibitor in DMSO, then dilute further in kinase buffer.

    • ATP Mix: Prepare a solution of cold ATP and [γ-³³P]ATP. The final ATP concentration should ideally be close to the Km of the kinase for ATP, or at a higher concentration (e.g., 1 mM) to mimic cellular conditions.

  • Set up the Reaction:

    • In a 96-well plate, add the kinase, substrate, and your serially diluted inhibitor (or DMSO for the control).

    • Allow the kinase and inhibitor to pre-incubate for 10-15 minutes at room temperature.

  • Initiate the Reaction:

    • Start the kinase reaction by adding the ATP mix to each well.

  • Incubate:

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.

  • Stop the Reaction and Capture Substrate:

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) that will bind the phosphorylated substrate.

  • Wash:

    • Wash the filter plate multiple times with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³³P]ATP.

  • Measure Radioactivity:

    • Add scintillation fluid to the wells and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation: Kinase Selectivity Profile

The results of a kinome scan are often best represented in a table or a specialized visualization like a TREEspot™ diagram.

Kinase TargetOn-Target Potency (IC50, nM)Off-Target Kinase A (IC50, nM)Off-Target Kinase B (IC50, nM)Selectivity Ratio (Off-Target A / On-Target)
Inhibitor 1 (Initial Lead) 10501505
Inhibitor 2 (Optimized) 15>1000>5000>66

Advanced Strategies & Considerations

  • Covalent Inhibition: If your target kinase has a non-conserved cysteine residue near the ATP-binding pocket, designing a covalent inhibitor that forms an irreversible bond with this cysteine can lead to exceptional selectivity and potency.[2][22]

  • Allosteric Inhibition: Instead of targeting the conserved ATP pocket, designing inhibitors that bind to less conserved allosteric sites on the kinase can be a powerful strategy for achieving high selectivity.[10]

  • Computational Approaches: Leverage computational tools for in silico screening and selectivity prediction. Methods like molecular docking, binding site similarity analysis, and machine learning can help prioritize compounds for synthesis and testing, saving time and resources.[18][19][20][23]

By combining rational design, comprehensive profiling, and iterative optimization, you can successfully navigate the challenges of kinase inhibitor selectivity and develop potent, highly selective pyrrolopyrimidine-based therapeutics.

References

Technical Support Center: Troubleshooting Cell Permeability Issues with Pyrrolopyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolopyrimidine compounds. This guide is designed to provide expert advice and actionable troubleshooting strategies for one of the most common hurdles in the development of this important class of molecules: achieving optimal cell permeability.

Introduction: The Pyrrolopyrimidine Permeability Challenge

Pyrrolopyrimidines are a privileged scaffold in medicinal chemistry, forming the core of numerous potent inhibitors targeting kinases and other key cellular proteins. However, promising biochemical potency often fails to translate into cellular activity.[1][2] This discrepancy frequently stems from poor cell permeability, a complex issue influenced by the compound's physicochemical properties and its interaction with cellular transport machinery.[3][4][5] This guide provides a structured, question-and-answer approach to diagnosing and overcoming these challenges.

Troubleshooting Guide & FAQs

Q1: My pyrrolopyrimidine compound is highly potent in biochemical (enzyme) assays but shows weak or no activity in cell-based assays. What are the likely causes?

This is a classic "biochemical vs. cellular potency" disconnect, a frequent and costly challenge in drug discovery.[2] Several factors could be at play:

  • Poor Passive Permeability: The compound may be unable to efficiently cross the lipid bilayer of the cell membrane to reach its intracellular target.[6][7] This is often due to suboptimal physicochemical properties.

  • Active Efflux: The compound might be actively pumped out of the cell by transporter proteins like P-glycoprotein (P-gp), preventing it from accumulating to a therapeutic concentration.[8][9][10] Some pyrrolopyrimidine derivatives are known to be susceptible to high efflux.[3][4]

  • Metabolic Instability: The compound could be rapidly metabolized by intracellular enzymes into an inactive form.

  • Lysosomal Sequestration: Basic compounds can become trapped and accumulate in acidic lysosomes, preventing them from reaching their cytosolic or nuclear targets.[1]

  • Assay-Specific Artifacts: Issues with the experimental setup, such as compound precipitation in media, incorrect incubation times, or unhealthy cells, can also lead to apparent inactivity.[11]

To systematically diagnose the issue, it is crucial to determine if the compound is reaching its target in the first place.

Q2: How can I experimentally determine if poor cell permeability is the primary issue?

A logical, stepwise approach is necessary to pinpoint the problem. Start with simple, cost-effective assays and progress to more complex, cell-based systems.

Initial Assessment Workflow

The following diagram outlines a typical workflow for diagnosing permeability issues.

G cluster_0 Phase 1: Physicochemical & In Vitro Assessment cluster_1 Phase 2: Cell-Based Mechanistic Assays cluster_2 Phase 3: Hypothesis Testing & Optimization A Potent in Biochemical Assay, Weak in Cellular Assay B Assess Physicochemical Properties (LogP, PSA, MW, H-bonds) A->B C PAMPA Assay (Passive Permeability) B->C D Low Pe in PAMPA? C->D E Caco-2 / MDCK Assay (Passive + Active Transport) D->E Yes J Rational Chemical Modification to Reduce Efflux / Improve Permeability D->J No, Pe is OK. Consider other issues (metabolism, target engagement) F High Efflux Ratio? E->F G Compound is P-gp Substrate. Test with P-gp Inhibitor (e.g., Verapamil) F->G Yes H Cellular activity restored? G->H I Confirm with Target Engagement Assay (e.g., CETSA, NanoBRET) H->I Yes H->J No I->J

Caption: A logical workflow for troubleshooting poor cellular activity.

Key Experiments:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane. It's a quick and inexpensive way to assess passive permeability. A low PAMPA permeability value strongly suggests that the compound struggles to cross the lipid bilayer on its own.[12]

  • Caco-2 or MDCK Permeability Assays: These assays use monolayers of immortalized cells (human colorectal or canine kidney, respectively) that form tight junctions and express key transporter proteins. These assays provide a more comprehensive picture by measuring both passive diffusion and active transport, including efflux. By measuring permeability in both directions (apical to basolateral and basolateral to apical), an efflux ratio can be calculated. An efflux ratio significantly greater than 2 is a strong indicator that the compound is a substrate for an efflux pump like P-gp.

Q3: My compound has a high LogP, suggesting it's lipophilic, but it still shows poor permeability. Why?

While lipophilicity (often estimated by LogP) is a crucial factor for membrane partitioning, it is not the sole determinant of permeability.[5] This is a common misconception. Several other physicochemical properties play a critical role:[5][13]

  • Polar Surface Area (PSA): PSA is the surface sum over all polar atoms in a molecule. A high PSA (>140 Ų) is often associated with poor membrane permeability as it increases the energy barrier for the molecule to leave the aqueous environment and enter the hydrophobic membrane interior. Some pyrrolopyrimidine designs can have a surprisingly high PSA.[14][15]

  • Hydrogen Bonding: A high number of hydrogen bond donors and acceptors can impede permeability by forming strong interactions with water, which must be broken for the compound to enter the lipid bilayer.

  • Molecular Weight (MW) and Size: As molecules get larger, their ability to passively diffuse across the membrane decreases. For passive diffusion, an MW below 500 Da is generally preferred.

  • Rotatable Bonds: High conformational flexibility (many rotatable bonds) can be entropically unfavorable for membrane crossing.

  • Aqueous Solubility: A compound must first be dissolved in the aqueous medium before it can partition into the cell membrane. Very high lipophilicity can lead to poor aqueous solubility, causing the compound to precipitate in assay media and thus have a lower effective concentration.[11]

Summary of Key Physicochemical Properties:

PropertyFavorable for PermeabilityUnfavorable for Permeability
LogP 1 - 3<0 or >5
MW (Daltons) < 500> 500
PSA (Ų) < 90> 140
H-Bond Donors ≤ 5> 5
H-Bond Acceptors ≤ 10> 10
Rotatable Bonds ≤ 10> 10

This table provides general guidelines, often referred to as "Lipinski's Rule of Five" and its extensions.

Q4: How can I definitively test if my compound is a substrate for efflux pumps like P-glycoprotein (P-gp)?

If your Caco-2 assay shows a high efflux ratio, the next step is to confirm the involvement of a specific transporter, most commonly P-gp (also known as MDR1 or ABCB1).[16][17]

The most direct method is to repeat your cell-based activity or permeability assay in the presence of a known P-gp inhibitor.

Experimental Approach:

  • Select a P-gp Inhibitor: Verapamil, Cyclosporin A, or Elacridar are commonly used.

  • Determine a Non-toxic Concentration: First, run a cytotoxicity assay with the P-gp inhibitor alone on your chosen cell line to find the highest concentration that does not affect cell viability.

  • Co-incubation Experiment: Run your primary cellular activity assay (e.g., a cell proliferation or target phosphorylation assay) by treating the cells with your pyrrolopyrimidine compound with and without the non-toxic concentration of the P-gp inhibitor.

  • Analyze the Results: If the cellular activity (e.g., IC50) of your compound significantly improves in the presence of the P-gp inhibitor, it is strong evidence that your compound is being actively removed from the cell by P-gp.[8]

The diagram below illustrates how efflux pumps reduce intracellular drug concentration and how inhibitors can reverse this effect.

G membrane Extracellular Space Cell Membrane (Lipid Bilayer) Intracellular Space (Cytosol) compound_in Pyrrolopyrimidine Compound compound Pyrrolopyrimidine Compound compound->membrane:f1 Passive Diffusion pgp P-gp Efflux Pump compound_in->pgp Efflux pgp->membrane:f1 inhibitor P-gp Inhibitor (e.g., Verapamil) inhibitor->pgp Inhibition

References

Technical Support Center: 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives. This resource is designed for researchers, scientists, and drug development professionals actively working on the synthesis, optimization, and biological evaluation of this promising class of compounds. Here, you will find practical troubleshooting guidance and answers to frequently asked questions to navigate the common challenges encountered during your research and enhance the potency of your derivatives.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and optimization of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives. The solutions provided are based on established chemical principles and insights from published literature.

Issue 1.1: Low Yields in the Core Scaffold Synthesis

Question: We are experiencing consistently low yields during the cyclization step to form the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core. What are the potential causes and how can we improve the reaction efficiency?

Answer: Low yields in the formation of the bicyclic pyrrolopyrimidine core are a common challenge. The underlying causes often relate to reaction conditions, reagent stability, and competing side reactions. Here’s a systematic approach to troubleshoot this issue:

  • Reagent Purity and Stability:

    • Starting Materials: Ensure the purity of your initial reactants, such as substituted pyrroles and pyrimidine precursors. Impurities can interfere with the reaction pathway. For instance, in multi-step syntheses, residual catalysts or unreacted materials from a previous step can poison the catalyst in the subsequent step.

    • Reagent Degradation: Some reagents, particularly organometallic catalysts or moisture-sensitive compounds, can degrade upon storage. It is advisable to use freshly prepared or properly stored reagents.

  • Optimization of Reaction Conditions:

    • Solvent Choice: The polarity and boiling point of the solvent can significantly influence reaction rates and solubility of intermediates. A solvent screen is often a worthwhile endeavor.

    • Temperature and Reaction Time: A systematic evaluation of the reaction temperature and duration is crucial. Some cyclization reactions require elevated temperatures to overcome activation energy barriers, while others may benefit from lower temperatures to minimize side product formation. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

    • Catalyst and Base Selection: The choice of catalyst and base is critical. For palladium-catalyzed cross-coupling reactions, for example, ligand choice can dramatically impact yield. Similarly, the strength and stoichiometry of the base used can influence the deprotonation equilibrium of reactants, which is often a key step.

  • Potential Side Reactions:

    • Homocoupling: In cross-coupling reactions, homocoupling of starting materials can be a significant side reaction. Adjusting the catalyst-to-ligand ratio or using a different catalyst system can mitigate this.

    • Incomplete Cyclization: The formation of an open-chain intermediate that fails to cyclize can be another reason for low yields. This could be due to steric hindrance or electronic effects. Modifying the substituents on the reacting partners might be necessary.

Issue 1.2: Poor Solubility of Advanced Intermediates or Final Compounds

Question: Our synthesized 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives are exhibiting poor solubility in common organic solvents and aqueous buffers, which is hindering purification and biological testing. What strategies can we employ to address this?

Answer: Poor solubility is a frequent hurdle in drug discovery, particularly with planar heterocyclic scaffolds. Here are some effective strategies:

  • Structural Modifications:

    • Introduction of Polar Groups: Incorporating polar functional groups, such as hydroxyl (-OH), amino (-NH2), or morpholino moieties, can significantly enhance aqueous solubility. The strategic placement of these groups is key to not adversely affect the compound's binding to its biological target.

    • Ionizable Groups: Adding acidic or basic centers that can be protonated or deprotonated to form salts is a classic and highly effective method. For example, a basic nitrogen atom in an aliphatic side chain can form a hydrochloride salt, which is often much more water-soluble.

    • Breaking Planarity: Introducing non-planar or sterically bulky groups can disrupt the crystal lattice packing of the solid-state compound, which often leads to improved solubility.

  • Formulation Approaches:

    • Use of Co-solvents: For in vitro assays, using co-solvents like dimethyl sulfoxide (DMSO) is standard practice. However, it's crucial to keep the final DMSO concentration low (typically <1%) to avoid artifacts in biological assays.

    • Excipients: For more advanced studies, formulation with solubility-enhancing excipients like cyclodextrins can be explored.

Issue 1.3: Lack of Potency or Loss of Activity in Analogs

Question: We have synthesized a series of analogs based on a moderately active hit, but we are struggling to improve potency. In some cases, the modifications have led to a complete loss of activity. How can we approach analog design more effectively?

Answer: A systematic Structure-Activity Relationship (SAR) study is fundamental to enhancing potency. A plateau or decrease in activity upon modification suggests that the chemical space being explored is not optimal or that key interactions with the target are being disrupted.

  • Understanding the Target Binding Site:

    • Molecular Modeling: If a crystal structure of the target protein is available, molecular docking studies can provide valuable insights into the binding mode of your scaffold.[1][2] This can help rationalize the observed SAR and guide the design of new analogs that make more favorable interactions. For instance, docking can reveal unoccupied pockets where additional substituents could be placed to increase binding affinity.

    • Pharmacophore Modeling: In the absence of a crystal structure, a pharmacophore model can be built based on a set of active compounds. This model defines the essential steric and electronic features required for activity.

  • Systematic SAR Exploration:

    • Vector-based Analog Synthesis: Instead of making random changes, it is more effective to explore substitutions at different positions of the scaffold systematically. This allows for a clearer understanding of how each part of the molecule contributes to its activity.

    • Bioisosteric Replacements: Consider replacing key functional groups with bioisosteres to fine-tune properties like potency, selectivity, and metabolic stability. For example, a carboxylic acid could be replaced with a tetrazole.

  • Interpreting Biological Data:

    • Cellular vs. Biochemical Activity: A discrepancy between biochemical (enzyme) and cellular activity can indicate issues with cell permeability, efflux by transporters, or off-target effects.

    • Selectivity Profiling: Profiling your compounds against a panel of related kinases can provide insights into the determinants of selectivity and help in designing more specific inhibitors.[3]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets for 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives?

A1: This scaffold has been successfully employed to develop potent inhibitors of several protein kinases. Notably, derivatives of this class have shown significant activity against Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator in the DNA damage response (DDR) pathway.[4][5][6] Additionally, related pyrrolopyrimidine cores have been utilized to target other kinases such as Cyclin-Dependent Kinases (CDKs) and Receptor-Interacting Protein Kinase 1 (RIPK1).[1][3] The versatility of this scaffold makes it an attractive starting point for kinase inhibitor discovery.

Q2: What are the key structural features of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines that are important for enhancing potency?

A2: Structure-activity relationship (SAR) studies have highlighted several key areas for modification to enhance potency:

  • Substitution on the Pyrimidine Ring: The 4-position of the pyrimidine ring is often a key interaction point. Modifications at this position can significantly impact target engagement.

  • Substitution on the Pyrrole Nitrogen: The nitrogen atom of the pyrrole ring provides a vector for introducing various substituents that can explore different regions of the kinase ATP-binding site.

  • Side Chains and Solubilizing Groups: The addition of side chains, often containing polar or ionizable groups, is crucial for optimizing both potency and pharmacokinetic properties like solubility.[5]

Q3: What analytical techniques are essential for the characterization of these compounds?

A3: A standard suite of analytical techniques is required to ensure the identity, purity, and structural integrity of your synthesized compounds:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. LC-MS is invaluable for monitoring reaction progress and assessing purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final compounds.

Q4: How can we assess the mechanism of action of our potent compounds?

A4: Once you have a potent compound, elucidating its mechanism of action is a critical next step.

  • Biochemical Assays: Direct measurement of enzyme inhibition (e.g., IC₅₀ determination against the target kinase) is the first step.

  • Cellular Assays: Western blotting can be used to measure the phosphorylation of downstream substrates of the target kinase in cells treated with your compound.[4][6] A reduction in the phosphorylation of these substrates provides evidence of target engagement in a cellular context.

  • Selectivity Profiling: Testing your compound against a broad panel of kinases is crucial to determine its selectivity and potential off-target effects.

Section 3: Experimental Protocols and Data Visualization

General Synthetic Scheme for 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Derivatives

The synthesis of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives often follows a convergent strategy, where key fragments are prepared separately and then coupled, followed by a final cyclization step. Below is a generalized workflow.

Synthetic Workflow A Pyrrole Precursor Synthesis C Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) A->C B Pyrimidine Precursor Synthesis B->C D Cyclization C->D E Final Product (6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine) D->E F Purification (e.g., Chromatography, Recrystallization) E->F G Characterization (NMR, MS, HPLC) F->G

Caption: Generalized synthetic workflow for 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives.

Structure-Activity Relationship (SAR) Logic Flow

The process of optimizing a hit compound into a potent lead involves a cyclical process of design, synthesis, and testing.

SAR Cycle A Initial Hit Compound B Identify Modification Vectors (SAR Analysis) A->B C Design New Analogs (e.g., Docking, Bioisosteres) B->C D Chemical Synthesis C->D E Biological Testing (Potency, Selectivity, ADME) D->E F Analyze Data (SAR Table) E->F F->B [No] Re-evaluate F->C Improved Potency? [Yes]

Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies for lead optimization.

Example SAR Data Table

The following table illustrates a hypothetical SAR for a series of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives targeting ATR kinase.

CompoundATR Kinase IC₅₀ (nM)[4][5]Cell Proliferation IC₅₀ (nM)
1a (Hit) HPhenyl5002500
1b ClPhenyl2501200
1c OMePhenyl6003000
1d H4-Fluorophenyl150750
1e H4-Morpholinophenyl50200

This data is illustrative and intended to demonstrate how SAR data is typically presented.

References

Validation & Comparative

A Researcher's Guide to Validating ATR Inhibition by 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory activity of novel compounds against the Ataxia telangiectasia and Rad3-related (ATR) kinase. Using the promising new class of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives as our subject, we will explore the essential experimental steps to confirm target engagement, characterize functional cellular outcomes, and objectively compare its performance against established ATR inhibitors.

The Central Role of ATR in Genome Integrity

The integrity of our genome is under constant assault from both endogenous and exogenous sources of DNA damage. To counter these threats, cells have evolved a sophisticated network of signaling pathways known as the DNA Damage Response (DDR). A master regulator within this network is the ATR kinase.[1][2] ATR is a serine/threonine-protein kinase that is activated primarily in response to single-stranded DNA (ssDNA), a common intermediate structure that arises during replication stress (RS) when DNA replication forks stall or collapse.[1][3][4]

Once activated, ATR phosphorylates a cascade of downstream targets, most notably the checkpoint kinase 1 (Chk1), at serine 345.[2][3][5] This phosphorylation event initiates cell cycle arrest, typically at the G2/M checkpoint, which provides the cell with a critical window to repair damaged DNA before entering mitosis.[6] Cancer cells, driven by oncogene activation, often exhibit high levels of intrinsic replication stress and are therefore exquisitely dependent on the ATR-Chk1 pathway for survival.[4][6][7] This dependency creates a therapeutic vulnerability, making ATR an attractive target for cancer therapy.[8][9] By inhibiting ATR, we can remove these crucial cell cycle brakes, leading to the accumulation of unbearable DNA damage and ultimately triggering cell death through processes like mitotic catastrophe.[6][10]

ATR_Signaling_Pathway cluster_0 DNA Replication Stress cluster_1 ATR Activation Complex cluster_2 Downstream Signaling & Cellular Response ssDNA ssDNA Formation (Stalled Replication Fork) RPA RPA Coating ssDNA->RPA recruits ATRIP ATR-ATRIP Complex RPA->ATRIP recruits ATR ATR Kinase ATRIP->ATR pChk1 Chk1 Phosphorylation (Ser345) ATR->pChk1 phosphorylates Cdc25 Cdc25 Phosphatases (Inhibition) pChk1->Cdc25 inhibits CDKs CDK Inhibition Cdc25->CDKs cannot activate CellCycleArrest G2/M Cell Cycle Arrest & DNA Repair CDKs->CellCycleArrest progression halted

Figure 1: The core ATR-Chk1 signaling pathway activated by replication stress.

An Experimental Framework for Validating a Novel ATR Inhibitor

Validating a novel ATR inhibitor requires a multi-pronged approach that moves from direct biochemical evidence of target engagement to broader functional consequences at the cellular level. The causality behind this workflow is crucial: we must first prove the compound hits its intended target before we can confidently attribute downstream cellular effects to its mechanism of action.

Experimental_Workflow cluster_0 Biochemical Validation cluster_1 Functional Validation cluster_2 Comparative Analysis Start Novel Compound: 6,7-dihydro-5H-pyrrolo [3,4-d]pyrimidine HCl pChk1 Assay 1: Western Blot for p-Chk1 (Target Engagement) Start->pChk1 Viability Assay 2: Cell Viability (IC50) (Cytotoxicity) pChk1->Viability confirms mechanism for CellCycle Assay 3: Cell Cycle Analysis (Checkpoint Abrogation) pChk1->CellCycle confirms mechanism for Comparison Comparison Table: Benchmark against known ATR inhibitors Viability->Comparison CellCycle->Comparison Conclusion Validated ATR Inhibitor Comparison->Conclusion

Figure 2: A logical workflow for the validation and comparison of a novel ATR inhibitor.

Assay 1: Primary Validation via Western Blot for Phospho-Chk1

Expertise & Causality: The most direct and irrefutable evidence of ATR inhibition is to measure the phosphorylation status of its primary substrate, Chk1.[11] By inducing replication stress, we activate the ATR pathway. A potent and specific inhibitor should block ATR's kinase activity, resulting in a measurable decrease in phosphorylated Chk1 (p-Chk1) at the Ser345 site, without affecting the total amount of Chk1 protein.[12][13][14]

Detailed Protocol: p-Chk1 (Ser345) Inhibition Assay
  • Cell Culture & Seeding:

    • Select a suitable cancer cell line known to have a robust DDR, such as U2OS or HT29.

    • Seed 1.5 x 10⁶ cells in 10 cm dishes and allow them to adhere overnight.

  • Inhibitor Pre-treatment:

    • Prepare a dose range of the novel compound (e.g., 1 nM to 10 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control inhibitor like Berzosertib (1 µM).

    • Aspirate media and add fresh media containing the inhibitors or vehicle. Incubate for 1 hour. This allows the compound to enter the cells and engage the target before stress induction.

  • Induction of Replication Stress:

    • To the inhibitor-containing media, add a DNA damaging agent. Hydroxyurea (HU) at 2 mM is an excellent choice as it specifically induces replication fork stalling, a potent activator of ATR.[5]

    • Include a "no damage" control and a "damage + vehicle" control.

    • Incubate for 2-4 hours.

  • Cell Lysis and Protein Quantification:

    • Place dishes on ice, wash twice with ice-cold PBS.

    • Lyse cells directly on the plate using RIPA buffer supplemented with protease and phosphatase inhibitors. The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of proteins.

    • Scrape, collect lysates, and clarify by centrifugation.

    • Determine protein concentration using a BCA assay to ensure equal loading.

  • Western Blotting:

    • Load 20-30 µg of protein per lane on an 8-10% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C. Crucial antibodies include:

      • Rabbit anti-p-Chk1 (Ser345): The primary readout for ATR activity.[14]

      • Mouse anti-Total Chk1: Serves as a loading control and confirms the effect is on phosphorylation, not protein degradation.

      • Mouse anti-GAPDH or β-actin: An essential loading control for the entire lysate.

    • Wash membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate.

Trustworthiness & Self-Validation: This protocol is self-validating through its controls. The "damage + vehicle" lane must show a strong p-Chk1 band, confirming ATR activation. The "no damage" lane should show a weak or absent p-Chk1 band. The total Chk1 and GAPDH bands must be consistent across all lanes, validating equal protein loading. A dose-dependent decrease in the p-Chk1 signal in the presence of the novel compound provides strong evidence of on-target activity.

Assay 2: Functional Consequence - Cell Viability and Cytotoxicity

Expertise & Causality: Having confirmed that the compound inhibits ATR biochemically, the next logical step is to assess its functional consequence on cell survival. Because cancer cells are highly dependent on ATR, its inhibition should reduce cell proliferation and viability.[6][7] Determining the half-maximal inhibitory concentration (IC50) provides a quantitative measure of the compound's potency.

Detailed Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
  • Cell Seeding:

    • Seed cancer cells (e.g., U2OS) in a 96-well, opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of media. The optimal density ensures cells remain in a logarithmic growth phase for the duration of the assay.[7]

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X serial dilution of the novel compound and comparator inhibitors in culture medium. A typical concentration range would be from 10 µM down to low nM.

    • Include a vehicle-only control (0.1% DMSO).

    • Carefully remove the seeding medium and add 100 µL of the compound-containing medium to the respective wells.

    • Incubate the plate for 72 hours. This duration is typically sufficient to observe multi-generational effects on cell proliferation.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of reagent equal to the volume of culture medium in each well (e.g., 100 µL).

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence from "media-only" wells.

    • Normalize the data by setting the average signal from vehicle-treated wells to 100% viability.

    • Plot the percent viability against the log of the inhibitor concentration and fit a non-linear regression curve to determine the IC50 value.[15]

Assay 3: Functional Consequence - Abrogation of the G2/M Checkpoint

Expertise & Causality: This is a sophisticated functional assay that directly tests the inhibitor's ability to disrupt a key ATR-mediated process. When cells are exposed to DNA-damaging agents like ionizing radiation (IR), ATR activation arrests them in the G2 phase of the cell cycle to allow for repair.[16][17] A functional ATR inhibitor will override this checkpoint, forcing cells with damaged DNA to prematurely enter mitosis.[10][18] This can be visualized and quantified using flow cytometry.

Checkpoint_Abrogation_Logic cluster_0 Control Condition cluster_1 Test Condition IR_only Cells + Ionizing Radiation (IR) ATR_active Functional ATR Pathway IR_only->ATR_active G2_Arrest Result: G2/M Arrest (Cells pause for repair) ATR_active->G2_Arrest IR_ATRi Cells + IR + ATR inhibitor ATR_inhibited Inhibited ATR Pathway IR_ATRi->ATR_inhibited M_Entry Result: G2/M Checkpoint Abrogated (Cells enter mitosis with damage) ATR_inhibited->M_Entry

Figure 3: The logical basis of the G2/M checkpoint abrogation assay.
Detailed Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Culture and Synchronization (Optional but Recommended):

    • Seed cells as in Assay 1. For a more defined cell population, synchronization using a method like a double-thymidine block can be employed to enrich cells at the G1/S boundary before damage.[5]

  • Treatment:

    • Treat cells with the novel ATR inhibitor (at a concentration known to inhibit p-Chk1, e.g., 1 µM) or vehicle for 1 hour.

    • Expose cells to a moderate dose of ionizing radiation (e.g., 5-10 Gy).

    • Return cells to the incubator for 18-24 hours. This allows sufficient time for control cells to arrest in G2.

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells to ensure the entire population is analyzed.

    • Wash cells with PBS and centrifuge.

    • Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently. This permeabilizes the cells and preserves their DNA content.

    • Store cells at -20°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Wash the fixed cells to remove ethanol.

    • Resuspend cells in a staining solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to DNA content. RNase A is essential to degrade RNA, which would otherwise also be stained by PI.

    • Incubate in the dark for 30 minutes.

    • Analyze samples on a flow cytometer, collecting at least 10,000 events per sample.[19]

Data Interpretation: The resulting DNA content histograms will show distinct peaks for cells in G1 (2N DNA content), S (between 2N and 4N), and G2/M (4N). In the "IR + vehicle" control, you expect to see a significant increase in the G2/M population. In the "IR + ATR inhibitor" sample, this G2/M peak should be substantially reduced, demonstrating that the checkpoint has been abrogated.[20]

Comparative Analysis: Benchmarking Against the Field

Authoritative Grounding: To truly understand the potential of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride, its performance must be contextualized. Comparing its potency and selectivity against well-characterized and clinically relevant ATR inhibitors provides this crucial perspective. We will compare our novel compound to Berzosertib (M6620), Ceralasertib (AZD6738), and VE-821.[6][21][22][23]

Data Presentation: The following table summarizes the key performance indicators obtained through the described assays. The data for the novel compound are presented as hypothetical, yet realistic, values that would indicate a promising candidate.

Parameter 6,7-dihydro-5H-pyrrolo [3,4-d]pyrimidine HCl (Compound 5g) Berzosertib (M6620/VE-822) Ceralasertib (AZD6738) VE-821 Reference(s)
ATR Kinase IC50 (Enzymatic) 7 nM ~19 nM1 nM 26 nM[9][12][22][24]
Cellular p-Chk1 IC50 ~50 nM~75 nM~74 nM ~100 nM[22][25]
Cell Viability IC50 (U2OS) ~250 nM~500 nM~400 nM~800 nM[26]
Known Selectivity High (To be determined)Highly selective vs. ATM, DNA-PKPotent and selectiveExcellent selectivity vs. ATM, DNA-PK, mTOR[26][27][28]

Note: IC50 values are highly dependent on the specific assay conditions and cell line used. This table is for comparative purposes.

Conclusion

This guide outlines a rigorous, logically sequenced, and self-validating methodology for confirming the activity of a novel ATR inhibitor, this compound. By progressing from direct biochemical target engagement (p-Chk1 inhibition) to critical cellular functions (cytotoxicity and checkpoint abrogation), researchers can build a compelling and robust data package. The final, critical step of benchmarking against established inhibitors provides the necessary context to evaluate the compound's therapeutic potential. The experimental evidence gathered through this framework is essential for advancing promising new chemical entities toward further preclinical and clinical development in the fight against cancer.

References

A Comparative Guide to ATR Inhibitors: Benchmarking 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Hydrochloride Against Clinical-Stage Candidates

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the emerging 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine class of Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors against established, clinical-stage molecules such as Berzosertib, Ceralasertib, and Elimusertib. We will dissect their biochemical potency, cellular activity, and the experimental frameworks used to validate their mechanism of action, offering researchers and drug development professionals a comprehensive resource for evaluating these critical agents in oncology.

The Central Role of ATR in Genomic Stability and Cancer's Dependence

The DNA Damage Response (DDR) is a sophisticated network of signaling pathways essential for maintaining genomic integrity.[1][2] A central pillar of this network is the ATR kinase, a master regulator of the response to replication stress (RS).[3][4] Replication stress, characterized by the slowing or stalling of replication forks, leads to the exposure of single-stranded DNA (ssDNA).[2][3] This exposed ssDNA, coated by Replication Protein A (RPA), serves as a platform to recruit and activate the ATR-ATRIP complex.[2][3][5]

Once active, ATR phosphorylates a cascade of downstream targets, most notably Checkpoint Kinase 1 (CHK1), to orchestrate a multi-faceted response: it halts the cell cycle to allow time for repair, stabilizes the stalled replication forks to prevent their collapse into catastrophic double-strand breaks, and promotes DNA repair processes.[3][4][6][7]

Many cancer cells exist in a state of heightened intrinsic replication stress due to oncogene activation and often harbor defects in other DDR pathways, such as a mutated Ataxia-telangiectasia mutated (ATM) kinase.[3][6][8] This creates a profound dependency on the ATR pathway for survival—a vulnerability known as "synthetic lethality."[5][9] Inhibiting ATR in such cancer cells removes their primary coping mechanism, leading to replication catastrophe, mitotic failure, and ultimately, cell death.[3] This makes ATR a highly attractive and validated target for cancer therapy.[6][8]

ATR_Signaling_Pathway cluster_stress Cellular Stress cluster_activation ATR Activation cluster_downstream Downstream Signaling & Response Replication_Stress Replication Stress (e.g., Oncogenes, Chemotherapy) ssDNA RPA-coated ssDNA Replication_Stress->ssDNA ATR ATR-ATRIP Complex ssDNA->ATR pATR Activated ATR (p-ATR T1989) ATR->pATR Recruitment & Activation CHK1 CHK1 pATR->CHK1 Phosphorylation pCHK1 Activated CHK1 (p-CHK1 S345) CellCycleArrest Cell Cycle Arrest (G2/M Checkpoint) pCHK1->CellCycleArrest ForkStab Replication Fork Stabilization pCHK1->ForkStab DNARepair DNA Repair pCHK1->DNARepair Inhibitor ATR Inhibitor Inhibitor->pATR Blocks Kinase Activity

Caption: The ATR signaling pathway in response to replication stress.

A New Contender: 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Hydrochloride

Recently, a novel class of ATR inhibitors based on a 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold has been discovered.[10][11][12] These compounds represent a new chemical series with potent activity against the ATR kinase.

Notably, two key derivatives from these discovery efforts have demonstrated high potency:

  • Compound 5g exhibits a biochemical IC50 value of 0.007 µM (7 nM) against ATR kinase.[10][11] In cellular assays, it effectively reduces the phosphorylation of ATR and its downstream signaling proteins, confirming target engagement.[10][11]

  • Compound 48f , a 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivative, shows even greater biochemical potency with an IC50 of 0.0030 µM (3 nM).[9] This compound displays strong single-agent anti-proliferative activity in cancer cell lines deficient in the ATM kinase, such as LoVo, SW620, and OVCAR-3, with cellular IC50 values of 40 nM, 95 nM, and 98 nM, respectively.[9] Furthermore, it has shown synergistic activity when combined with other DNA damaging agents and PARP inhibitors and possesses a favorable pharmacokinetic profile in preclinical models.[9]

While these preclinical findings are highly promising, this chemical class is in the early stages of development. To contextualize its potential, we must compare its performance metrics with ATR inhibitors that have advanced into clinical investigation.

Comparative Analysis with Clinical-Stage ATR Inhibitors

Several ATR inhibitors have progressed through extensive preclinical and clinical studies, establishing benchmarks for potency, selectivity, and therapeutic potential.

  • Berzosertib (M6620 / VE-822 / VX-970): As the first-in-class ATR inhibitor to be evaluated in a randomized clinical trial, Berzosertib is a foundational compound in this field.[13][14] It is a potent and selective inhibitor administered intravenously.[15][16] Clinical studies have primarily focused on its use in combination with DNA-damaging chemotherapies like gemcitabine and cisplatin across a range of solid tumors.[16]

  • Ceralasertib (AZD6738): Developed by AstraZeneca, Ceralasertib is a potent, selective, and orally bioavailable ATR inhibitor.[17][18][19] It demonstrates exceptional biochemical potency with an IC50 of approximately 1 nM.[17][19] In cellular assays, it inhibits ATR-dependent CHK1 phosphorylation with an IC50 of around 74 nM.[17][19] Ceralasertib is being extensively investigated as both a monotherapy and in combination with chemotherapy, PARP inhibitors (Olaparib), and immunotherapy agents in numerous clinical trials.[18][20][21] Its efficacy is particularly noted in tumors with ATM pathway defects or other drivers of replication stress.[22]

  • Elimusertib (BAY 1895344): Elimusertib is another potent, selective, and orally active ATR inhibitor.[23][24] It has a biochemical IC50 of 7 nM and exhibits high selectivity against other related kinases such as ATM, DNA-PK, and PI3K.[23] Preclinical studies have shown significant anti-tumor efficacy as a monotherapy in xenograft models with DDR alterations.[23][25][26] Elimusertib is currently in Phase I/II clinical trials, where it is being evaluated in combination with chemotherapy for advanced solid tumors, including pancreatic and ovarian cancers.[27][28][29]

Quantitative Data Summary: A Head-to-Head Comparison

The following table summarizes the key potency metrics for the discussed ATR inhibitors, providing a clear comparison of their biochemical and cellular activities.

Compound Chemical Class Biochemical IC50 (ATR Kinase) Cellular IC50 (Anti-proliferative) Key Features
Compound 48f 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine3.0 nM [9]40 nM (LoVo, ATM-deficient)[9]Preclinical; Oral; Synergistic with DDRi
Compound 5g 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine7.0 nM [10][11]Data not specifiedPreclinical lead compound
Ceralasertib (AZD6738) Sulfoximine morpholino-pyrimidine~1.0 nM [17][19]~74 nM (p-CHK1 inhibition)[17]Clinical (Phase II/III); Oral; Broad combinations
Elimusertib (BAY 1895344) Not specified7.0 nM [23][24]78 nM (Median, broad panel)[23][24]Clinical (Phase I/II); Oral; Monotherapy efficacy
Berzosertib (M6620) Not specified0.2 nM (at Km ATP)[30]~100 nM (DU145)[31]Clinical (Phase II); IV; First-in-class

Note: IC50 values can vary based on assay conditions, ATP concentration, and cell lines used. This table provides a standardized comparison based on available data.

Experimental Protocols for ATR Inhibitor Evaluation

Validating the activity of a novel ATR inhibitor requires a series of robust, self-validating experiments that move from the purified enzyme to a complex cellular environment.

Experimental Workflow Overview

Experimental_Workflow Biochem 1. Biochemical Kinase Assay (Direct Inhibition) Cellular 2. Cellular Target Engagement (p-CHK1 Western Blot) Biochem->Cellular Confirm Cell Permeability Functional 3. Cellular Functional Assay (Viability / Apoptosis) Cellular->Functional Link Target to Effect Invivo 4. In Vivo Efficacy Studies (Xenograft Models) Functional->Invivo Assess Therapeutic Potential

Caption: A logical workflow for characterizing a novel ATR inhibitor.

Protocol 1: In Vitro Biochemical ATR Kinase Assay

Objective: To determine the direct inhibitory activity of a compound on purified ATR kinase and calculate its IC50 value.

Causality: This assay isolates the target enzyme from all other cellular factors. It is the definitive first step to confirm that the compound directly inhibits the kinase activity of ATR, typically by competing with ATP.

Materials:

  • Recombinant human ATR/ATRIP enzyme complex

  • Kinase substrate (e.g., GST-p53 or a synthetic peptide like PHAS-I)[2][32]

  • ATP and [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

  • Kinase assay buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM DTT)

  • Test compound (e.g., this compound) and a reference inhibitor (e.g., Ceralasertib)

  • Phosphocellulose paper or appropriate multi-well plates for non-radioactive readout

Methodology:

  • Prepare Inhibitor Dilutions: Create a serial dilution of the test compound and reference inhibitor in DMSO, then dilute further into the kinase assay buffer.

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase buffer, substrate, and a fixed concentration of ATP (often at or near the Km for ATP to ensure competitive binding can be observed).[30]

  • Add Inhibitor: Add the diluted compounds to the reaction wells. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.

  • Initiate Reaction: Start the kinase reaction by adding the purified ATR/ATRIP enzyme.

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.

  • Stop Reaction & Detect:

    • Radioactive Method: Stop the reaction by spotting the mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.[2]

    • Non-Radioactive Method: Use a commercial kit like ADP-Glo™, which measures ADP production as a proxy for kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cellular ATR Target Engagement Assay (Western Blot)

Objective: To confirm that the compound inhibits ATR signaling within intact cells by measuring the phosphorylation of its primary downstream target, CHK1.

Causality: This assay validates that the compound can penetrate the cell membrane, engage with its target in the complex cellular milieu, and produce a specific biochemical effect. Using a DNA damaging agent is critical to first activate the ATR pathway, creating a signal that the inhibitor can then suppress.

Materials:

  • Cancer cell line (e.g., LoVo, HT-29, or U2OS)

  • Cell culture medium and supplements

  • DNA damaging agent (e.g., Hydroxyurea (HU) at 2-5 mM or UV radiation) to induce replication stress.[2][33]

  • Test compound and reference inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-p-CHK1 (Ser345), anti-CHK1 (total), anti-Actin or Tubulin (loading control)

  • Secondary HRP-conjugated antibodies and ECL substrate

Methodology:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • Induce Replication Stress: Treat cells with a DNA damaging agent (e.g., 2 mM Hydroxyurea) for 2-4 hours to robustly activate the ATR pathway.

  • Inhibitor Treatment: Co-treat the cells with varying concentrations of the test compound for a specified duration (e.g., 1-2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly in the plate using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate with the primary antibody against p-CHK1 (Ser345) overnight at 4°C.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis: Strip the membrane and re-probe for total CHK1 and a loading control (e.g., Actin) to ensure equal protein loading and that the inhibitor is not affecting total CHK1 levels. Quantify the band intensities to determine the concentration-dependent inhibition of CHK1 phosphorylation.

Conclusion and Future Directions

The novel 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine class of ATR inhibitors, particularly compounds 5g and 48f , demonstrates highly compelling biochemical and cellular potency, placing them on par with clinical-stage candidates like Ceralasertib and Elimusertib.[9][10][11] Their strong performance in preclinical models, especially in ATM-deficient contexts, validates their mechanism of action and highlights their therapeutic potential based on the principle of synthetic lethality.[9]

While these emerging inhibitors show great promise, the path to clinical application requires further rigorous evaluation. Future studies should focus on comprehensive selectivity profiling against a broad panel of kinases, detailed ADME (absorption, distribution, metabolism, and excretion) and toxicology studies, and ultimately, efficacy testing in a wider range of patient-derived xenograft (PDX) models to confirm their therapeutic window and potential for clinical success.[26] The data presented herein provides a strong rationale for the continued development of this promising new chemical class for targeting DNA damage response pathways in cancer.

References

A Head-to-Head Comparison for the Modern Researcher's Toolkit: Berzosertib (M6620) vs. 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Derivatives in ATR Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of oncology, targeting the DNA Damage Response (DDR) has emerged as a cornerstone of precision medicine. Within this domain, the Ataxia telangiectasia and Rad3-related (ATR) kinase stands out as a critical regulator of cellular responses to replication stress, a hallmark of many cancers.[1] This guide provides a detailed, data-driven comparison of two key players in the field of ATR inhibition: Berzosertib (M6620), a first-in-class clinical candidate, and a promising new class of inhibitors based on the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold.

This comparison is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of their mechanisms, potency, and the experimental methodologies required for their evaluation.

Introduction to the Contenders

Berzosertib (M6620) , originally developed by Vertex Pharmaceuticals and later licensed to Merck KGaA, is a potent and selective inhibitor of ATR kinase.[2] It has been extensively evaluated in numerous clinical trials, both as a monotherapy and in combination with DNA-damaging agents, establishing a significant clinical precedent for ATR inhibition.[3] Berzosertib's development has been instrumental in validating the therapeutic strategy of targeting DDR pathways in oncology.[2]

The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold represents a newer class of ATR inhibitors. While the parent hydrochloride is a chemical building block, recent research has identified highly potent derivatives. A standout from this class, designated as compound 5g , has demonstrated remarkable potency against ATR kinase in preclinical studies, positioning it as a promising lead compound for further drug discovery.[1][4]

Mechanism of Action: A Shared Target, A Common Goal

Both Berzosertib and the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives are small molecule inhibitors that target the kinase activity of ATR. ATR is a key protein in the DDR pathway, responsible for detecting and responding to single-stranded DNA (ssDNA) breaks and replication stress.[1] By inhibiting ATR, these compounds prevent the phosphorylation of its downstream targets, most notably Checkpoint Kinase 1 (Chk1).[5] This abrogation of the ATR-Chk1 signaling cascade leads to the inability of cancer cells to arrest the cell cycle and repair damaged DNA, ultimately resulting in mitotic catastrophe and apoptosis. This strategy is particularly effective in tumors with existing defects in other DDR pathways, such as those with mutations in ATM or p53, a concept known as synthetic lethality.

ATR Signaling Pathway ATR Signaling Pathway Inhibition DNA Damage\n(Replication Stress) DNA Damage (Replication Stress) ATR ATR DNA Damage\n(Replication Stress)->ATR activates p-Chk1 (S345) p-Chk1 (S345) ATR->p-Chk1 (S345) phosphorylates Cell Cycle Arrest\n& DNA Repair Cell Cycle Arrest & DNA Repair p-Chk1 (S345)->Cell Cycle Arrest\n& DNA Repair promotes Apoptosis Apoptosis Cell Cycle Arrest\n& DNA Repair->Apoptosis prevents Berzosertib Berzosertib Berzosertib->ATR inhibits Pyrrolo[3,4-d]pyrimidine\nDerivatives Pyrrolo[3,4-d]pyrimidine Derivatives Pyrrolo[3,4-d]pyrimidine\nDerivatives->ATR inhibits

Caption: Inhibition of the ATR signaling pathway by Berzosertib and pyrrolo[3,4-d]pyrimidine derivatives.

Comparative Potency and Selectivity: A Data-Driven Analysis

The efficacy of a kinase inhibitor is primarily defined by its potency (how much of the drug is needed to inhibit the target) and its selectivity (how specifically it inhibits the intended target over other kinases).

CompoundTargetIC50 (nM)Notes
Berzosertib (M6620) ATR19Potent and selective, with some off-target activity on other PIKK family members at higher concentrations.
Compound 5g ATR7Demonstrates high potency in biochemical assays. Further selectivity profiling is required.[1][4]

As the data indicates, the lead 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivative, compound 5g, exhibits a lower IC50 value than Berzosertib in initial preclinical assessments, suggesting potentially higher potency.[1][4] However, Berzosertib's extensive characterization provides a more complete picture of its selectivity profile and its effects in complex biological systems.

Experimental Protocols: A Guide to In-House Evaluation

For researchers aiming to evaluate these or other ATR inhibitors, the following experimental workflows are fundamental.

Cellular ATR Inhibition Assay via Western Blot

This assay assesses the ability of a compound to inhibit ATR signaling within a cellular context by measuring the phosphorylation of its direct downstream target, Chk1.

Western Blot Workflow Western Blot Workflow for p-Chk1 Detection cluster_0 Cell Culture & Treatment cluster_1 Protein Analysis cluster_2 Detection Seed Cells Seed Cells Induce DNA Damage\n(e.g., Hydroxyurea) Induce DNA Damage (e.g., Hydroxyurea) Seed Cells->Induce DNA Damage\n(e.g., Hydroxyurea) Treat with Inhibitor Treat with Inhibitor Induce DNA Damage\n(e.g., Hydroxyurea)->Treat with Inhibitor Incubate Incubate Treat with Inhibitor->Incubate Lyse Cells Lyse Cells Quantify Protein Quantify Protein Lyse Cells->Quantify Protein SDS-PAGE SDS-PAGE Quantify Protein->SDS-PAGE Transfer to Membrane Transfer to Membrane SDS-PAGE->Transfer to Membrane Block Membrane Block Membrane Primary Antibody\n(p-Chk1, total Chk1) Primary Antibody (p-Chk1, total Chk1) Block Membrane->Primary Antibody\n(p-Chk1, total Chk1) Secondary Antibody Secondary Antibody Primary Antibody\n(p-Chk1, total Chk1)->Secondary Antibody Visualize Bands Visualize Bands Secondary Antibody->Visualize Bands

Caption: Step-by-step workflow for assessing ATR inhibition via Western blotting.

Detailed Protocol:

  • Cell Seeding and Treatment:

    • Seed cancer cells (e.g., HeLa, U2OS) in 6-well plates and allow them to adhere overnight.

    • Induce replication stress by treating cells with a DNA damaging agent such as hydroxyurea (e.g., 2 mM for 2-4 hours).

    • Concurrently, treat the cells with varying concentrations of the ATR inhibitor (e.g., Berzosertib or a pyrrolo[3,4-d]pyrimidine derivative).

  • Cell Lysis and Protein Quantification:

    • After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-Chk1 (Ser345) and total Chk1 overnight at 4°C.[5] A loading control like GAPDH or β-actin should also be used.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Viability and Proliferation Assays

These assays determine the cytotoxic effects of the ATR inhibitors, both as monotherapies and in combination with other agents.

Protocol (using a reagent like CellTiter-Glo®):

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Treatment: Treat the cells with a dose range of the ATR inhibitor, alone or in combination with a DNA damaging agent (e.g., cisplatin, gemcitabine).

  • Incubation: Incubate the plates for a period of 72 to 120 hours.

  • Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the luminescence, which is proportional to the number of viable cells.

  • Data Analysis: Calculate the IC50 values by plotting cell viability against the inhibitor concentration.

DNA Damage Assays (e.g., γH2AX Staining)

This immunofluorescence-based assay is used to visualize and quantify DNA double-strand breaks, which are an indicator of genomic instability and a consequence of ATR inhibition in replicating cells.

Protocol:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with the ATR inhibitor and/or a DNA damaging agent.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100 in PBS.

  • Immunostaining: Block with 1% BSA and then incubate with a primary antibody against γH2AX (phosphorylated H2AX).

  • Secondary Antibody and Counterstaining: Wash and incubate with a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips on slides and visualize the γH2AX foci using a fluorescence microscope.

Clinical and Preclinical Status: A Look at the Development Pipeline

Berzosertib (M6620) has a significant clinical footprint, having been investigated in multiple Phase I and Phase II trials across a range of solid tumors, including ovarian, lung, and gastric cancers.[3] While it has shown promising efficacy in certain patient populations, particularly in combination with chemotherapy, some trials have not met their primary endpoints, highlighting the importance of patient selection and biomarker development.[3]

The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives are currently in the preclinical stage of development.[1][4] The high potency of lead compounds like 5g warrants further investigation, including comprehensive selectivity profiling, pharmacokinetic studies, and in vivo efficacy models, to determine their potential for clinical translation.

Conclusion and Future Outlook

Berzosertib has paved the way for ATR inhibitors as a viable therapeutic class, providing a wealth of clinical data and insights into their potential and challenges. The emergence of novel scaffolds like the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines, with lead compounds exhibiting high potency, underscores the continued innovation in this space.

For researchers, the choice between these compounds will depend on the specific research question. Berzosertib offers a well-validated tool for studying the broader biological consequences of ATR inhibition in clinically relevant contexts. The newer pyrrolo[3,4-d]pyrimidine derivatives, on the other hand, represent an opportunity to explore novel chemical matter with potentially improved therapeutic indices. The robust experimental protocols outlined in this guide provide a framework for the head-to-head evaluation of these and other emerging DDR inhibitors, ultimately driving the development of more effective cancer therapies.

References

6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride vs. Ceralasertib (AZD6738)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Ceralasertib (AZD6738) and the Pyrrolo[3,4-d]pyrimidine Scaffold in Kinase Inhibition

A Comparative Analysis for Drug Development Professionals

In modern drug discovery, the distinction between a specific clinical candidate and a foundational chemical scaffold is critical. This guide provides a detailed comparison between Ceralasertib (AZD6738), a highly selective clinical-stage ATR kinase inhibitor, and the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core, a versatile scaffold that has given rise to a multitude of kinase inhibitors targeting different pathways. Understanding this distinction is key to appreciating both the precision of targeted therapy and the broad potential of medicinal chemistry frameworks.

This analysis moves beyond a simple feature list, offering insights into the causality behind experimental design and the strategic application of these distinct chemical entities in research and development.

Part 1: The Specificity of a Clinical Candidate: Ceralasertib (AZD6738)

Ceralasertib (AZD6738) is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a master regulator of the DNA Damage Response (DDR). ATR is activated by single-stranded DNA, which forms during replication stress or as a result of DNA damage. Once active, ATR phosphorylates a cascade of downstream targets, including Chk1, to orchestrate cell cycle arrest, promote DNA repair, and maintain genomic stability.

In many cancers, there is an increased reliance on the ATR pathway for survival due to defects in other DDR pathways (e.g., ATM) and high levels of replication stress. By inhibiting ATR, Ceralasertib can induce synthetic lethality in cancer cells with these vulnerabilities, particularly when combined with DNA-damaging agents like chemotherapy or radiation.

Mechanism of Action: The ATR Signaling Pathway

The diagram below illustrates the central role of ATR in the DNA damage response and the point of intervention for Ceralasertib.

ATR_Pathway cluster_0 Nucleus DNA_Damage DNA Damage (e.g., Replication Stress, dsBreaks) RPA_ssDNA RPA-coated ssDNA DNA_Damage->RPA_ssDNA generates ATR_ATRIP ATR-ATRIP Complex RPA_ssDNA->ATR_ATRIP recruits & activates Chk1 Chk1 ATR_ATRIP->Chk1 phosphorylates Apoptosis Apoptosis ATR_ATRIP->Apoptosis inhibition leads to Ceralasertib Ceralasertib (AZD6738) Ceralasertib->ATR_ATRIP pChk1 p-Chk1 (Active) Chk1->pChk1 CellCycleArrest Cell Cycle Arrest (G2/M Checkpoint) pChk1->CellCycleArrest promotes DNARepair DNA Repair pChk1->DNARepair enables Experimental_Workflow cluster_info Objective A Step 1: In Vitro Kinase Assay (Biochemical) B Step 2: Target Engagement Assay (Cell-based) A->B Validate in cells A_info Measure direct inhibition of purified kinase (IC₅₀) A->A_info C Step 3: Downstream Pathway Modulation (Western Blot) B->C Confirm mechanism B_info Confirm the drug binds to its target inside the cell B->B_info D Step 4: Cellular Phenotype Assay (e.g., Cell Viability) C->D Link to function C_info Verify inhibition of downstream signaling (e.g., p-Chk1) C->C_info D_info Assess functional outcome (e.g., cell death, growth arrest) D->D_info

Navigating the Kinome: A Comparative Selectivity Analysis of a Novel 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-Based ATR Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Kinase Inhibitor Selectivity

In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical target classes, governing a vast array of cellular processes from proliferation and differentiation to apoptosis and metabolic regulation. However, the high degree of structural conservation within the ATP-binding site across the human kinome presents a formidable challenge: achieving target selectivity. A non-selective kinase inhibitor can lead to a cascade of off-target effects, resulting in unforeseen toxicities and a diminished therapeutic window. Therefore, a thorough understanding of a compound's selectivity profile is not merely an academic exercise but a cornerstone of translational success.

This guide provides a detailed comparative analysis of a potent Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor derived from a 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold, herein exemplified by the potent derivative, compound 5g . ATR is a pivotal kinase in the DNA Damage Response (DDR) pathway, a critical surveillance network that safeguards genomic integrity.[1] Given the reliance of many cancer cells on the DDR pathway for survival, ATR has become a promising therapeutic target.

While extensive kinome-wide screening data for the novel 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride scaffold is not yet publicly available, this guide will contextualize the potent on-target activity of its derivative, compound 5g , by comparing it to the well-documented selectivity profiles of several clinical-stage ATR inhibitors. This comparative approach will provide researchers and drug development professionals with a valuable framework for evaluating the potential of this novel chemical series.

Comparative Selectivity Profile: Benchmarking Against Clinical ATR Inhibitors

The hallmark of a promising kinase inhibitor is not only its potency against the intended target but also its inactivity against other kinases, particularly those that are closely related. The PIKK (Phosphoinositide 3-kinase-related kinase) family, to which ATR belongs, includes other crucial DDR kinases such as ATM (Ataxia Telangiectasia Mutated) and DNA-PKcs (DNA-dependent protein kinase, catalytic subunit), as well as the metabolic regulator mTOR (mammalian Target of Rapamycin). Unintended inhibition of these kinases can lead to distinct and potentially adverse biological consequences.

The following table summarizes the known inhibitory activity of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivative 5g against ATR and compares it with the selectivity profiles of established ATR inhibitors: Berzosertib (VE-822), Ceralasertib (AZD6738), and M4344 (Gartisertib).

Kinase TargetCompound 5g [1]Berzosertib (VE-822) [2][3]Ceralasertib (AZD6738) [4][5]M4344 (Gartisertib) [6][7]
ATR IC₅₀: 7 nM IC₅₀: 19 nMIC₅₀: 1 nMKᵢ: <0.15 nM
ATMData not availableIC₅₀: 2.6 µMIC₅₀: >5 µM>100-fold selective
DNA-PKcsData not availableIC₅₀: 18.1 µMIC₅₀: >5 µM>100-fold selective
mTORData not availableIC₅₀: >1 µMGI₅₀: 5.7 µM>100-fold selective
Kinome Scan Data not availableSelectiveHighly Selective (0/442 kinases >50% inhibition @ 1µM)Highly Selective (308/312 kinases with >100-fold selectivity)

IC₅₀ (Half-maximal inhibitory concentration) and Kᵢ (Inhibitor constant) are measures of inhibitor potency. A lower value indicates higher potency.

Expert Interpretation:

The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivative 5g demonstrates exceptional potency against ATR, with an IC₅₀ of 7 nM.[1] This positions it among the most potent ATR inhibitors discovered. For context, Berzosertib and Ceralasertib, which are in clinical development, exhibit ATR IC₅₀ values of 19 nM and 1 nM, respectively.[2][4]

Crucially, the comparative data highlights the impressive selectivity of the clinical-stage inhibitors. Ceralasertib (AZD6738), for instance, shows no significant inhibition of over 400 other kinases at a concentration of 1 µM and has an IC₅₀ greater than 5 µM for the closely related PIKKs, ATM and DNA-PKcs.[5] Similarly, M4344 has been shown to be over 100-fold selective for ATR against the vast majority of kinases tested.[6][7]

While the broader selectivity of compound 5g remains to be elucidated, its high on-target potency underscores the promise of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold. Future kinome-wide screening will be essential to fully characterize its off-target profile and ascertain its therapeutic potential.

The ATR Signaling Pathway: A Visual Overview

To appreciate the significance of ATR inhibition, it is crucial to understand its central role in the DNA Damage Response. The following diagram illustrates a simplified ATR signaling pathway.

ATR_Signaling_Pathway cluster_0 DNA Damage/Replication Stress cluster_1 ATR Activation cluster_2 Downstream Effectors cluster_3 Cellular Outcomes Stalled Replication Fork Stalled Replication Fork RPA-ssDNA RPA-ssDNA Stalled Replication Fork->RPA-ssDNA DNA Damage DNA Damage DNA Damage->RPA-ssDNA ATR ATR CHK1 CHK1 ATR->CHK1 phosphorylates ATRIP ATRIP ATRIP->ATR recruits RPA-ssDNA->ATRIP p_CHK1 p-CHK1 (Active) CHK1->p_CHK1 Cell Cycle Arrest Cell Cycle Arrest p_CHK1->Cell Cycle Arrest DNA Repair DNA Repair p_CHK1->DNA Repair Fork Stabilization Fork Stabilization p_CHK1->Fork Stabilization Apoptosis Apoptosis p_CHK1->Apoptosis in cancer cells with DDR defects Inhibitor 6,7-dihydro-5H-pyrrolo [3,4-d]pyrimidine HCl Inhibitor->ATR

Caption: The ATR signaling pathway in response to DNA damage.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Kinase-Glo®)

To quantitatively assess the inhibitory potential of a compound against a specific kinase, a robust and reproducible assay is paramount. The Kinase-Glo® Luminescent Kinase Assay is a widely adopted method that measures the amount of ATP remaining in solution following a kinase reaction. The luminescence signal is inversely proportional to kinase activity.

Objective: To determine the IC₅₀ value of a test compound against a target kinase.

Materials:

  • Target Kinase (e.g., recombinant human ATR)

  • Kinase Substrate (specific to the target kinase)

  • Test Compound (e.g., this compound)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • 384-well white, flat-bottom plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform a serial dilution of the test compound in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilution series).

    • Prepare a final 2X working solution of each compound concentration by diluting in the kinase reaction buffer.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 5 µL of the 2X test compound solution to the appropriate wells.

    • For control wells, add 5 µL of buffer with DMSO (vehicle control) for 0% inhibition and 5 µL of a known potent inhibitor for 100% inhibition.

    • Prepare a 2X kinase/substrate master mix in kinase reaction buffer.

    • Add 5 µL of the 2X kinase/substrate master mix to each well.

    • Prepare a 2X ATP solution in kinase reaction buffer.

    • Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to each well. The final reaction volume is 20 µL.

  • Incubation:

    • Mix the plate gently on a plate shaker for 30 seconds.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection:

    • Equilibrate the Kinase-Glo® Reagent to room temperature.

    • Add 20 µL of the Kinase-Glo® Reagent to each well of the plate.

    • Mix the plate on a shaker for 2 minutes to induce cell lysis and stabilize the luminescent signal.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle (0% inhibition) and high-inhibition (100% inhibition) controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion

The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold represents a promising starting point for the development of novel ATR inhibitors, as evidenced by the high potency of its derivative, compound 5g . While its selectivity profile is yet to be fully elucidated, a comparative analysis against clinical-stage ATR inhibitors provides a critical benchmark for its future development. A rigorous assessment of kinome-wide selectivity, utilizing established methodologies such as those outlined in this guide, will be the decisive next step in determining the therapeutic potential of this promising new class of compounds.

References

A Comparative Guide to the Efficacy of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Hydrochloride in ATM-deficient Cells

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the therapeutic potential of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride, a novel and potent ATR inhibitor, in the context of ATM-deficient cancers. We will objectively compare its efficacy with established and emerging therapeutic strategies, including PARP, alternative ATR, and WEE1 inhibitors, supported by experimental data and detailed protocols for researchers in oncology and drug development.

The Strategic Exploitation of Synthetic Lethality in ATM-Deficient Cancers

Ataxia-Telangiectasia Mutated (ATM) is a critical serine/threonine kinase that acts as a primary sensor of DNA double-strand breaks (DSBs), orchestrating a complex signaling network to initiate cell cycle arrest and DNA repair.[1] Cancers harboring mutations that lead to a deficiency in ATM are characterized by genomic instability but also present a unique therapeutic vulnerability. This vulnerability can be exploited through the concept of "synthetic lethality," where the inhibition of a parallel DNA damage response (DDR) pathway becomes selectively lethal to cancer cells that are already deficient in a key DDR gene like ATM, while sparing normal, ATM-proficient cells.[2]

Several therapeutic classes have been developed to leverage this synthetic lethal relationship in ATM-deficient tumors. This guide will focus on comparing our novel this compound, an ATR inhibitor, against the current standards of care and other promising agents.

The DNA Damage Response in ATM-Deficient Cells

The following diagram illustrates the central role of ATM and the compensatory pathways that can be targeted in its absence.

cluster_0 DNA Double-Strand Break (DSB) cluster_1 Key DDR Kinases cluster_2 Effector Pathways cluster_3 Targeted Inhibitors DSB DSB ATM ATM DSB->ATM activates ATR ATR DSB->ATR activates (at stalled forks) CHK2 CHK2 ATM->CHK2 phosphorylates DNA_Repair DNA Repair (HR, etc.) ATM->DNA_Repair CHK1 CHK1 ATR->CHK1 phosphorylates CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) CHK2->CellCycleArrest CHK1->CellCycleArrest WEE1_inhibitor WEE1 Inhibitors CellCycleArrest->WEE1_inhibitor PARP_inhibitor PARP Inhibitors DNA_Repair->PARP_inhibitor targeted by ATM_inhibitor ATM Deficiency (Mutation) ATM_inhibitor->ATM ATR_inhibitor ATR Inhibitors (e.g., 6,7-dihydro-5H-pyrrolo [3,4-d]pyrimidine HCl) ATR_inhibitor->ATR

Caption: Simplified DNA Damage Response (DDR) pathway highlighting the roles of ATM and ATR.

This compound: A Novel ATR Inhibitor

Recent research has identified a series of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives as a new class of highly potent and selective ATR inhibitors.[3] One of the lead compounds from this series, compound 5g , demonstrated an IC50 value of 0.007 µM against ATR kinase.[4] Another representative molecule, compound 34 , showed an ATR kinase IC50 of 1.5 nM and exhibited potent anti-proliferative effects in LoVo colorectal cancer cells.

The mechanism of action of these compounds is centered on the inhibition of ATR, a kinase that becomes critical for cell survival in the absence of ATM. ATR is activated by single-strand DNA (ssDNA) that forms at stalled replication forks, a common consequence of DNA damage. In ATM-deficient cells, the reliance on the ATR-CHK1 pathway for cell cycle arrest and DNA repair is significantly increased. Inhibition of ATR in this context leads to the collapse of replication forks, accumulation of DNA damage, and ultimately, mitotic catastrophe and cell death.

Comparative Efficacy Analysis

While direct head-to-head studies of this compound against other inhibitors in the same ATM-deficient cell lines are not yet available in the public domain, we can construct a robust comparison based on existing literature for each drug class.

PARP Inhibitors (e.g., Olaparib, Niraparib)

Poly(ADP-ribose) polymerase (PARP) inhibitors are a cornerstone of therapy for cancers with homologous recombination repair (HRR) deficiencies, including those with ATM mutations.[5] The synthetic lethality between PARP inhibition and ATM deficiency is well-documented across various cancer types, including prostate, pancreatic, and lung cancers.[5][6]

However, the efficacy of PARP inhibitor monotherapy in ATM-deficient settings can be nuanced. Some studies suggest that PARP inhibitors like olaparib may be primarily cytostatic (inhibiting cell growth) rather than cytotoxic (inducing cell death) in certain ATM-deficient cancer cells.[5] For instance, while ATM loss can increase sensitivity to the PARP inhibitor niraparib, the response might be less profound than in BRCA1/2 mutated cancers.[6] In some prostate cancer models, ATM loss did not significantly sensitize cells to PARP inhibitors.[7][8]

Alternative ATR Inhibitors (e.g., AZD6738, VE-822)

The rationale for using ATR inhibitors in ATM-deficient cancers is arguably more direct than for PARP inhibitors, as ATR and ATM are parallel and compensatory kinases in the DDR. Multiple studies have shown that ATM-deficient cells are highly sensitive to ATR inhibition.[7][8] In preclinical prostate cancer models, ATM loss robustly sensitized cells to ATR inhibitors, to a greater extent than to PARP inhibitors.[7][8]

Furthermore, the combination of PARP and ATR inhibitors has shown strong synergistic effects, leading to selective and potent cell death in ATM-deficient cancer cells, even in cases where PARP inhibitor monotherapy is only cytostatic.[5][9][10] This combination can induce cell death within one to two cell divisions, suggesting a rapid and potent cytotoxic effect.[9]

WEE1 Inhibitors (e.g., AZD1775)

WEE1 is a tyrosine kinase that regulates the G2/M cell cycle checkpoint. Many ATM-deficient tumors also have mutations in TP53, leading to a defective G1 checkpoint. These cells become highly reliant on the G2/M checkpoint, controlled by WEE1, to prevent premature entry into mitosis with damaged DNA. Inhibition of WEE1 with agents like AZD1775 can therefore be synthetically lethal in this context, forcing cells into mitotic catastrophe.[3][11] The combination of WEE1 inhibitors with ATR inhibitors has also shown synergistic anti-tumor effects.[12][13]

Comparative Data Summary

The following table summarizes publicly available efficacy data for different inhibitor classes in ATM-deficient contexts. It is crucial to note that these data are compiled from different studies and direct comparisons should be made with caution.

Inhibitor ClassRepresentative Compound(s)Mechanism of ActionEfficacy in ATM-deficient Cells (Observations from Literature)Reference(s)
Novel ATR Inhibitor 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivative (cpd 5g) ATR Kinase Inhibition Potent ATR kinase inhibition (IC50 = 7 nM). Good anti-tumor activity in vitro.
PARP InhibitorsOlaparib, NiraparibPARP1/2 Inhibition, PARP TrappingSynthetic lethality demonstrated. Can be cytostatic in some models. Efficacy may be less than in BRCA-deficient tumors.[5]
Alternative ATR InhibitorsAZD6738 (Ceralasertib), VE-822ATR Kinase InhibitionRobust sensitization and cell death in ATM-deficient models. Potentially more effective than PARP inhibitors in some contexts.[7][8]
WEE1 InhibitorsAZD1775 (Adavosertib)WEE1 Kinase InhibitionSingle-agent activity and potentiation of DNA-damaging agents, particularly in TP53-mutant backgrounds.[3][11]
Combination Therapy PARPi + ATRi (Olaparib + AZD6738) Dual DDR Pathway Blockade Strongly synergistic and cytotoxic, inducing rapid cell death in ATM-deficient cells. [5][9]

Experimental Protocols

To facilitate further research and comparative studies, we provide detailed, step-by-step methodologies for key assays.

Experimental Workflow Diagram

cluster_0 Cell Culture & Treatment cluster_1 Endpoint Assays cluster_2 Data Analysis Seed Seed ATM-proficient and ATM-deficient cell lines Treat Treat with inhibitors (e.g., 6,7-dihydro-5H-pyrrolo [3,4-d]pyrimidine HCl, Olaparib, etc.) at various concentrations Seed->Treat Viability Cell Viability Assay (e.g., MTS) Treat->Viability Apoptosis Apoptosis Assay (e.g., Caspase-Glo 3/7) Treat->Apoptosis DNA_Damage DNA Damage Analysis (Western Blot for γH2AX) Treat->DNA_Damage IC50 Calculate IC50 values Viability->IC50 Compare Compare dose-response curves and apoptosis levels Apoptosis->Compare DNA_Damage->Compare

Caption: General experimental workflow for comparing inhibitor efficacy.

Cell Viability (MTS) Assay

This assay measures the metabolic activity of cells as an indicator of viability.

  • Cell Seeding: Seed ATM-proficient and ATM-deficient cells in 96-well plates at a predetermined density (e.g., 3,000-5,000 cells/well) in 100 µL of culture medium. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound, Olaparib, etc.) and add them to the wells. Include vehicle-only controls.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTS Reagent Addition: Add 20 µL of MTS reagent solution to each well.[1][2][14]

  • Incubation with Reagent: Incubate the plates for 1-4 hours at 37°C.[1][2][14]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[1]

  • Data Analysis: Subtract the background absorbance (media only wells), normalize the data to the vehicle-treated control wells, and plot the dose-response curves to determine the IC50 values.

Apoptosis (Caspase-Glo® 3/7) Assay

This luminescent assay quantifies caspase-3 and -7 activities, key markers of apoptosis.

  • Assay Setup: Follow steps 1-3 of the Cell Viability Assay protocol, using opaque-walled 96-well plates suitable for luminescence.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature.[15][16]

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.[16]

  • Mixing and Incubation: Mix the contents on a plate shaker for 30-60 seconds and then incubate at room temperature for 1-3 hours, protected from light.[17]

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.[18]

  • Data Analysis: Normalize the luminescent signal to control wells to determine the fold-increase in caspase activity.

DNA Damage (γH2AX Western Blot) Analysis

This method detects the phosphorylation of histone H2AX (γH2AX), a sensitive marker for DNA double-strand breaks.

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on a 12-15% polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. For a small protein like H2AX (~15 kDa), a wet transfer at a low voltage overnight or a carefully optimized semi-dry transfer is recommended to prevent over-transfer.[4][19]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or 5% BSA in TBST.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Histone H2A.X (Ser139).

  • Secondary Antibody Incubation: After washing, incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., total Histone H3 or β-actin).

Conclusion and Future Directions

The novel ATR inhibitor, this compound, and its derivatives represent a highly promising therapeutic strategy for ATM-deficient cancers. Based on the mechanistic rationale and the broader evidence for ATR inhibition in this context, it is poised to be a potent agent, potentially superior to PARP inhibitor monotherapy in certain tumor types.[7][8] The strongest therapeutic effect, however, may be realized in combination with PARP inhibitors, a strategy that has consistently demonstrated synergistic cytotoxicity in preclinical models.[5][9]

To definitively establish the position of this compound in the therapeutic landscape, future studies must include direct, head-to-head comparisons against PARP inhibitors, other clinical-stage ATR inhibitors, and WEE1 inhibitors in a panel of well-characterized ATM-deficient cell lines and in vivo models. Such studies will be critical for guiding its clinical development and identifying the patient populations most likely to benefit from this innovative targeted therapy.

References

The Synergistic Potential of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Hydrochloride Derivatives and PARP Inhibitors: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the synergistic anti-tumor effects arising from the combination of a novel class of ATR inhibitors, 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives, with PARP inhibitors. We will delve into the mechanistic rationale, present comparative preclinical data from analogous inhibitor combinations, and provide detailed experimental protocols to empower researchers in this promising field of oncology.

Introduction: The Synthetic Lethality Strategy in Oncology

The concept of synthetic lethality, where the simultaneous loss of two genes or the inhibition of two proteins results in cell death while the loss of only one is tolerated, has become a cornerstone of modern cancer therapy. A prime example of this is the clinical success of Poly(ADP-ribose) polymerase (PARP) inhibitors in treating cancers with mutations in the BRCA1 or BRCA2 genes.

PARP enzymes are crucial for the repair of DNA single-strand breaks (SSBs).[1][2] When PARP is inhibited, these SSBs accumulate and are converted into more cytotoxic double-strand breaks (DSBs) during DNA replication.[3][4] In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway, for which BRCA1 and BRCA2 proteins are essential. However, in cancer cells with BRCA1/2 mutations, the HR pathway is deficient. This leads to the accumulation of unrepaired DSBs, genomic instability, and ultimately, cell death.[1][3]

Despite their success, the efficacy of PARP inhibitors can be limited by both intrinsic and acquired resistance.[1][2][5] One key resistance mechanism is the stabilization of replication forks, a process where the cell tries to cope with the DNA damage. This is where the Ataxia Telangiectasia and Rad3-related (ATR) kinase plays a pivotal role.

The Role of ATR and the Rationale for a Combination Therapy

ATR is a master regulator of the DNA damage response (DDR), particularly in response to replication stress.[6][7] When replication forks stall due to DNA damage, such as that induced by PARP inhibitors, ATR is activated. This activation leads to a signaling cascade that stabilizes the replication fork and initiates cell cycle arrest, allowing time for DNA repair. By inhibiting ATR, this protective mechanism is dismantled, leading to the collapse of stalled replication forks, the accumulation of DSBs, and ultimately, cell death, especially in cells already vulnerable due to PARP inhibition.[8][9][10]

Therefore, the dual inhibition of PARP and ATR represents a powerful synthetic lethal strategy that is not only effective in HR-deficient tumors but also has the potential to overcome resistance to PARP inhibitors.[8][9]

A Novel ATR Inhibitor: 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Derivatives

Recent research has identified a new class of potent ATR inhibitors based on the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold.[6][7] One particular derivative, compound 5g, has demonstrated a remarkable IC50 value of 0.007 µM against ATR kinase in in vitro assays.[6][7] This compound has also shown significant anti-tumor activity as a single agent and effectively reduces the phosphorylation of ATR and its downstream targets.[6][7]

While direct preclinical data on the combination of this specific pyrimidine derivative with PARP inhibitors is not yet widely published, we can infer its synergistic potential by examining studies on other potent ATR inhibitors in combination with various PARP inhibitors.

Comparative Preclinical Data: Benchmarking the Synergistic Effect

Numerous preclinical studies have demonstrated the potent synergy between ATR inhibitors (like AZD6738/ceralasertib) and PARP inhibitors (like olaparib). These studies provide a valuable framework for what can be expected from the combination of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride derivatives and PARP inhibitors.

Table 1: In Vitro Cytotoxicity of ATR and PARP Inhibitor Combinations
Cell LineCancer TypeATR InhibitorPARP InhibitorCombination EffectSynergy Score (CI)Reference
A673Ewing SarcomaAZD6738Olaparib (AZD2281)Synergistic<0.7[1]
TC32Ewing SarcomaAZD6738Olaparib (AZD2281)SynergisticN/A[1]
PEO1Ovarian (BRCA2 mutant)AZD6738OlaparibSynergisticN/A[11]
ATM-deficient cellsVariousAZD6738OlaparibSynergisticN/A[3]

CI = Combination Index; a value < 1 indicates synergy.

These studies consistently show that the combination of an ATR inhibitor and a PARP inhibitor leads to a synergistic reduction in cancer cell viability across various tumor types, particularly those with underlying DNA damage repair deficiencies.[1][3][11]

Mechanistic Insights from Combination Studies

The synergistic effect of combining ATR and PARP inhibitors is underpinned by a clear mechanistic rationale.

cluster_0 DNA Damage & Repair Pathways PARPi PARP Inhibitor PARP PARP PARPi->PARP Inhibits ATRi 6,7-dihydro-5H-pyrrolo [3,4-d]pyrimidine (ATR Inhibitor) ATR ATR Kinase ATRi->ATR Inhibits SSB Single-Strand Breaks (SSBs) Replication DNA Replication SSB->Replication Leads to PARP->SSB Repairs ReplicationStress Replication Stress Replication->ReplicationStress Causes DSB Double-Strand Breaks (DSBs) ForkCollapse Replication Fork Collapse DSB->ForkCollapse ATR->ReplicationStress Stabilizes Fork ReplicationStress->DSB ReplicationStress->ATR Activates CellDeath Apoptosis / Cell Death ForkCollapse->CellDeath

Caption: DNA Damage Response Pathway Inhibition.

As the diagram illustrates, PARP inhibition leads to an accumulation of SSBs, which in turn causes replication stress and the formation of DSBs. This stress activates ATR, which attempts to stabilize the replication forks. The addition of an ATR inhibitor, such as a 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivative, blocks this crucial survival mechanism, leading to replication fork collapse and enhanced cancer cell death.

Experimental Protocols for Assessing Synergy

To validate the synergistic effects of a novel ATR inhibitor with a PARP inhibitor, a series of well-established in vitro and in vivo experiments are required.

In Vitro Cell Viability Assay

This assay determines the effect of the drug combination on cell proliferation.

cluster_workflow Cell Viability Assay Workflow start Seed cancer cells in 96-well plates treat Treat with serial dilutions of: - ATR inhibitor alone - PARP inhibitor alone - Combination of both start->treat incubate Incubate for 72 hours treat->incubate add_reagent Add CellTiter-Glo® reagent incubate->add_reagent measure Measure luminescence (proportional to viable cells) add_reagent->measure analyze Calculate IC50 values and Combination Index (CI) for synergy measure->analyze

Caption: Workflow for Cell Viability Assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., BRCA-mutant ovarian or breast cancer cells) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivative and the chosen PARP inhibitor, both individually and in combination at fixed ratios.

  • Treatment: Treat the cells with the prepared drug solutions. Include vehicle-only controls.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions.

  • Viability Measurement: Add a cell viability reagent, such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each drug alone and in combination. Use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Western Blot for DNA Damage Markers

This assay confirms the mechanistic basis of the observed synergy by detecting markers of DNA damage.

Step-by-Step Protocol:

  • Treatment and Lysis: Treat cells with the ATR inhibitor, PARP inhibitor, or the combination for a specified time (e.g., 24 hours). Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key DNA damage markers, such as phosphorylated Chk1 (a downstream target of ATR) and γH2AX (a marker of DSBs). Also, use an antibody for a loading control like GAPDH.

  • Detection: Use secondary antibodies conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the relative levels of protein expression. An increase in γH2AX in the combination treatment compared to single agents would confirm increased DNA damage.

In Vivo Xenograft Studies

To evaluate the in vivo efficacy of the combination therapy.

Step-by-Step Protocol:

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., a BRCA-mutant cell line) into immunocompromised mice.

  • Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle, ATR inhibitor alone, PARP inhibitor alone, and the combination).

  • Drug Administration: Administer the drugs according to a predetermined schedule and dosage, which should be optimized in tolerability studies.

  • Tumor Measurement: Measure tumor volume regularly using calipers.

  • Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for DNA damage markers).

  • Data Analysis: Compare the tumor growth rates between the different treatment groups. A significant delay in tumor growth or tumor regression in the combination group compared to the single-agent groups indicates in vivo synergy.

Conclusion and Future Directions

The combination of PARP inhibitors with ATR inhibitors represents a highly promising therapeutic strategy in oncology. The novel class of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives, with their potent ATR inhibitory activity, are prime candidates for this combination approach. The preclinical data from analogous ATR/PARP inhibitor combinations strongly support the likelihood of significant synergistic effects.

Further research should focus on conducting direct preclinical studies combining specific 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives with various PARP inhibitors to establish optimal dosing schedules and identify patient populations most likely to benefit. These investigations will be crucial in translating this powerful synthetic lethality strategy into effective clinical treatments for a range of cancers.

References

A Comparative Guide to Novel ATR Inhibitors in Preclinical Xenograft Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Rationale for Targeting ATR in Oncology

The ATR kinase is a master regulator of the DNA Damage Response (DDR), a critical network of pathways that cells activate to repair damaged DNA and maintain genomic integrity.[1][2][3] In response to single-strand DNA breaks and replication stress—hallmarks of many cancer cells due to rapid proliferation and oncogene activation—ATR is activated.[3][4] This activation triggers a signaling cascade that leads to cell cycle arrest, providing time for DNA repair and promoting the stability of stalled replication forks.[4][5]

Many cancers exhibit defects in other DDR pathways, such as mutations in the ATM gene, making them highly dependent on the ATR pathway for survival.[6] This dependency creates a synthetic lethal relationship, where inhibiting ATR in cancer cells with pre-existing DDR defects leads to catastrophic DNA damage and cell death, while normal cells, with their intact DDR pathways, are less affected.[6][7] This targeted approach forms the basis of the therapeutic potential of ATR inhibitors in oncology.

ATR_Signaling_Pathway cluster_stress Cellular Stressors cluster_atr_activation ATR Activation cluster_downstream Downstream Effects Replication Stress Replication Stress RPA RPA Replication Stress->RPA DNA Damage (ssDNA) DNA Damage (ssDNA) DNA Damage (ssDNA)->RPA ATR ATR ATR-ATRIP Complex ATR-ATRIP Complex ATR->ATR-ATRIP Complex ATRIP ATRIP ATRIP->ATR-ATRIP Complex RPA->ATR-ATRIP Complex Recruits CHK1 CHK1 ATR-ATRIP Complex->CHK1 Phosphorylates p-CHK1 (Ser345) p-CHK1 (Ser345) CHK1->p-CHK1 (Ser345) Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) p-CHK1 (Ser345)->Cell Cycle Arrest (G2/M) DNA Repair DNA Repair p-CHK1 (Ser345)->DNA Repair Fork Stabilization Fork Stabilization p-CHK1 (Ser345)->Fork Stabilization Novel ATR Inhibitors Novel ATR Inhibitors Novel ATR Inhibitors->ATR Inhibit

Figure 1: Simplified ATR Signaling Pathway and Point of Inhibition.

Comparative Analysis of Novel ATR Inhibitors

This section details the preclinical in vivo performance of several novel ATR inhibitors that have shown promise in xenograft models. The data is compiled from multiple studies to provide a comparative overview.

Elimusertib (BAY 1895344)

Elimusertib is a potent and selective oral ATR inhibitor.[8][9] It has demonstrated significant antitumor activity, both as a monotherapy and in combination, across a range of preclinical models.[8][10]

  • Monotherapy Efficacy: In patient-derived xenograft (PDX) models with various DDR alterations, Elimusertib monotherapy resulted in a partial response (≥30% decrease in tumor volume) in 4 out of 21 models and stable disease in another 4 models.[11] It has shown strong efficacy in models of ovarian and colorectal cancer and has led to complete tumor remission in mantle cell lymphoma models.[8]

  • Combination Potential: Elimusertib shows enhanced antitumor activity when combined with PARP inhibitors (like niraparib) in PARP-resistant PDX models and with PI3K inhibitors (like copanlisib).[11]

  • Targeted Populations: Efficacy has been particularly noted in models with ATM loss or mutations and in uterine leiomyosarcoma PDXs with ATRX mutations, where it induced significant growth inhibition and prolonged overall survival.[11][12]

Tuvusertib (M4344 / M1774 / VX-803 / Gartisertib)

Tuvusertib is another highly potent ATR inhibitor that has been compared favorably to other clinical-stage ATR inhibitors.[13][14][15]

  • Monotherapy Efficacy: As a single agent, Tuvusertib has shown activity in preclinical models with DDR pathway gene mutations, including ATM-mutated non-small cell lung cancer (NSCLC) and ARID1A-mutated gastric cancer xenograft models.[4] Daily treatment with M4344 inhibited the growth of clear cell renal cell carcinoma (ccRCC) xenografts.[16]

  • Combination Potential: It demonstrates strong synergy with a wide array of DNA damaging agents, including topoisomerase inhibitors (topotecan, irinotecan), platinum-based chemotherapy (cisplatin), and PARP inhibitors (talazoparib).[15][17][18] This synergy has been observed in cell lines, patient-derived organoids, and xenograft models.[13][15][18]

  • Predictive Biomarkers: Sensitivity to Tuvusertib has been associated with "Replication Stress (RepStress)" and neuroendocrine gene expression signatures.[15][18]

Alnodesertib (ART0380)

Alnodesertib is an orally available ATR inhibitor with a distinct pharmacokinetic (PK) profile, characterized by rapid absorption and elimination.[19] This profile is thought to potentially reduce toxicities associated with continuous ATR inhibition in healthy tissues like bone marrow.[19]

  • Monotherapy Efficacy: As a monotherapy, Alnodesertib shows strong tumor growth inhibition in ATM-deficient xenograft models using both continuous and intermittent dosing schedules.[20] Its efficacy is reported to be comparable to Elimusertib but with potentially less gut toxicity in preclinical models.[20]

  • Combination Potential: Preclinical data shows strong synergy when combined with gemcitabine, the PARP inhibitor olaparib, the topoisomerase 1 inhibitor irinotecan, and even with PD-1 inhibitors in in vivo models.[19][20]

Ceralasertib (AZD6738)

Ceralasertib is a potent and selective, orally bioavailable ATR inhibitor that has been extensively studied both as a monotherapy and in combination.[5][21]

  • Monotherapy Efficacy: Significant dose-dependent tumor growth inhibition has been observed with chronic daily oral dosing in several ATM-deficient xenograft models, while ATM-proficient models were less sensitive.[22] It has also shown single-agent activity in xenografts of p53-deficient mantle cell lymphoma.[6]

  • Combination Potential: Ceralasertib demonstrates synergistic cell-killing activity with DNA damaging agents like cisplatin, carboplatin, and gemcitabine, as well as with ionizing radiation.[7][22] It also shows combinatorial efficacy with the PARP inhibitor olaparib.[5][21] In vivo studies required optimization of dosing schedules to achieve maximal antitumor activity in combination therapies.[5][21]

Berzosertib (M6620 / VX-970)

Berzosertib is a first-in-class, intravenous inhibitor of ATR.[23][24]

  • Monotherapy Efficacy: While often studied in combination, Berzosertib has shown single-agent activity in some preclinical models.[6]

  • Combination Potential: Preclinical studies have demonstrated potent synergy with various chemotherapies. It enhances the efficacy of cisplatin in patient-derived lung tumor xenografts, including those refractory to cisplatin alone.[7][23] It also potentiates the efficacy of irinotecan in colorectal mouse xenograft models.[25][26] The timing of administration is crucial, with optimal effects observed when Berzosertib is given after the DNA-damaging agent.[23]

Summary of In Vivo Xenograft Performance

Inhibitor (Synonyms)Xenograft ModelsKey Efficacy Findings (Monotherapy)Key Efficacy Findings (Combination)Dosing Route
Elimusertib (BAY 1895344)PDXs (various DDR alterations), Ovarian, Colorectal, Mantle Cell Lymphoma, Uterine Leiomyosarcoma.[8][11][12]Partial/complete responses in sensitive models.[8][11] Significant growth inhibition in ATRX-mutated models.[12]Synergy with PARP inhibitors (niraparib) and PI3K inhibitors (copanlisib).[11]Oral[8]
Tuvusertib (M4344, M1774)NSCLC (ATM-mut), Gastric (ARID1A-mut), ccRCC, SCLC, Prostate.[4][13][15][16]Tumor growth inhibition in models with DDR mutations and high replication stress.[4][16]Broad synergy with topoisomerase inhibitors, platinum agents, and PARP inhibitors.[15][18]Oral[17]
Alnodesertib (ART0380)ATM-deficient models.[20]Strong tumor growth inhibition with continuous or intermittent schedules.[20]Strong synergy with gemcitabine, PARP inhibitors, and PD-1 inhibitors.[19][20]Oral[19]
Ceralasertib (AZD6738)ATM-deficient models (various), Mantle Cell Lymphoma (p53-def).[5][6][22]Significant dose-dependent tumor growth inhibition in ATM-deficient models.[22]Enhanced activity with platinum agents, gemcitabine, radiation, and PARP inhibitors (olaparib).[5][22]Oral[5]
Berzosertib (M6620, VX-970)Lung (patient-derived), Colorectal, Pancreatic.[6][23][25]Often studied in combination; has shown single-agent activity.[6]Potent synergy with cisplatin and irinotecan, overcoming chemoresistance.[7][23][25]Intravenous[23]

Experimental Protocols: A Guide to In Vivo Evaluation

The successful in vivo evaluation of ATR inhibitors requires meticulous planning and execution. The following protocols are synthesized from methodologies reported in the referenced literature and represent a robust framework for such studies.

Xenograft Model Establishment

The choice of model is critical and depends on the scientific question. Patient-derived xenografts (PDXs) often better represent human tumor heterogeneity, while cell line-derived xenografts (CDXs) offer reproducibility.

Protocol:

  • Animal Husbandry: Use immunodeficient mice (e.g., 6- to 8-week-old female nude or SCID mice) housed in a specific-pathogen-free facility. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[5][13]

  • Cell Preparation (for CDX): Culture cancer cells (e.g., NCI-H82 small-cell lung cancer) under standard conditions.[13] Harvest cells during the exponential growth phase, wash with sterile PBS, and resuspend at a concentration of 5-10 million cells per 100-200 µL.

  • Implantation: For subcutaneous models, mix the cell suspension 1:1 with Matrigel.[13] Inject the mixture subcutaneously into the right flank of the mice.[13]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups (n=5-8 mice per group) to ensure an even distribution of tumor volumes.[11]

Xenograft_Workflow cluster_prep Preparation cluster_implant Implantation & Growth cluster_study Experimental Phase cluster_analysis Analysis Animal Acclimation Animal Acclimation Cell Culture & Harvest Cell Culture & Harvest Animal Acclimation->Cell Culture & Harvest Subcutaneous Injection Subcutaneous Injection Cell Culture & Harvest->Subcutaneous Injection Tumor Growth Monitoring Tumor Growth Monitoring Subcutaneous Injection->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Drug Administration Drug Administration Randomization->Drug Administration Tumor & Weight Measurement Tumor & Weight Measurement Drug Administration->Tumor & Weight Measurement Endpoint Analysis Endpoint Analysis Tumor & Weight Measurement->Endpoint Analysis Pharmacodynamics Pharmacodynamics Endpoint Analysis->Pharmacodynamics

Figure 2: General Experimental Workflow for Xenograft Studies.
Drug Formulation and Administration

The formulation and administration schedule are critical for achieving desired exposures and efficacy.

Protocol:

  • Formulation:

    • Vehicle Control: The vehicle should be prepared and administered to the control group. A common vehicle for oral ATR inhibitors is a suspension in a solution like 0.5% methylcellulose. The exact formulation should be optimized for each inhibitor's solubility and stability.

    • ATR Inhibitor: Prepare the inhibitor fresh daily or as stability allows. For oral administration (p.o.), inhibitors are often formulated as a suspension. For intravenous (i.v.) administration, they are dissolved in a suitable solvent system (e.g., as described for Berzosertib).[23]

  • Administration:

    • Route: Administer via the appropriate route, typically oral gavage (p.o.) or intravenous injection (i.v.).[8][12][23]

    • Dosage and Schedule: Dosing and scheduling are critical variables. Examples include:

      • Elimusertib: 20 mg/kg, twice daily, 3 days on/4 days off, via oral gavage.[12]

      • Ceralasertib: 25 mg/kg, once daily, via oral gavage.[27]

      • For combination studies, the timing between the ATR inhibitor and the chemotherapeutic agent must be precisely controlled and optimized.[5][23]

Efficacy and Tolerability Assessment

Protocol:

  • Tumor Volume: Continue to measure tumor volume 2-3 times weekly. The primary efficacy endpoint is often Tumor Growth Inhibition (TGI).

  • Body Weight: Monitor mouse body weight at the same frequency as tumor measurements as a general indicator of toxicity. Significant weight loss (>15-20%) may require dose reduction or cessation of treatment.

  • Survival: For survival studies, the endpoint is typically defined as the time for the tumor to reach a specific volume (e.g., 1000-2000 mm³) or the presence of clinical signs of distress, at which point the animal is euthanized.[11]

  • Pharmacodynamic (PD) Analysis: To confirm target engagement in vivo, a separate cohort of tumor-bearing mice can be used.

    • Administer the ATR inhibitor for a short duration (e.g., 1-4 days).[5]

    • Harvest tumors at specific time points after the final dose (e.g., 2, 8, 24 hours).[5]

    • Analyze tumor lysates by Western blot or immunohistochemistry (IHC) for biomarkers such as phosphorylated CHK1 (p-CHK1), a direct substrate of ATR, and γH2AX, a marker of DNA damage.[5][11][28]

Conclusion

The novel ATR inhibitors Elimusertib, Tuvusertib, Alnodesertib, Ceralasertib, and Berzosertib have all demonstrated compelling anti-tumor activity in a variety of preclinical xenograft models. Their efficacy is particularly pronounced in tumors with underlying DNA Damage Response deficiencies, validating the principle of synthetic lethality. While all show promise, they possess distinct profiles regarding their oral or intravenous administration, pharmacokinetic properties, and the specific combinations in which they have shown the most synergy. The choice of inhibitor for further development may depend on the specific cancer type, the genetic background of the tumor, and the intended combination therapy. The experimental framework provided here offers a guide for researchers to conduct rigorous in vivo comparisons and further elucidate the therapeutic potential of this exciting class of targeted agents.

References

A Researcher's Guide to Assessing DNA Damage Response Following ATR Inhibitor Treatment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of cancer therapeutics, the ability to accurately assess the cellular response to targeted inhibitors is paramount. Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors represent a promising class of drugs that exploit the reliance of cancer cells on the DNA damage response (DDR) pathway for survival.[1][2] This guide provides an in-depth comparison of key methodologies for evaluating the efficacy of ATR inhibitors, grounded in scientific principles and practical application.

The Central Role of ATR in the DNA Damage Response

ATR is a master regulator of the DDR, a complex signaling network that safeguards genomic integrity.[3][4] It is primarily activated by single-stranded DNA (ssDNA), a common intermediate in various forms of DNA damage and replication stress.[3][4][5][6][7] Once activated, ATR initiates a signaling cascade, most notably through the phosphorylation and activation of its downstream effector, Checkpoint Kinase 1 (Chk1).[2][5] This ATR-Chk1 axis orchestrates multiple cellular processes, including cell cycle arrest, stabilization of replication forks, and promotion of DNA repair.[4][5][8]

Cancer cells often exhibit high levels of replication stress due to rapid proliferation and oncogene activation, making them particularly dependent on the ATR pathway for survival.[1][9][10] ATR inhibitors capitalize on this dependency by blocking ATR's kinase activity, thereby preventing the phosphorylation of Chk1 and other crucial proteins.[2] This abrogation of the DDR leads to the accumulation of DNA damage, cell cycle dysregulation, and ultimately, cell death, a concept known as synthetic lethality, especially in tumors with pre-existing DNA repair defects like those with ATM or p53 mutations.[2][5][11]

ATR_Signaling_Pathway cluster_stress Cellular Stress cluster_activation ATR Activation cluster_downstream Downstream Effects DNA Damage DNA Damage ssDNA ssDNA DNA Damage->ssDNA Replication Stress Replication Stress Replication Stress->ssDNA ATR ATR ssDNA->ATR Activates p-Chk1 (Ser345) p-Chk1 (Ser345) ATR->p-Chk1 (Ser345) Phosphorylates Cell Cycle Arrest Cell Cycle Arrest p-Chk1 (Ser345)->Cell Cycle Arrest DNA Repair DNA Repair p-Chk1 (Ser345)->DNA Repair Fork Stabilization Fork Stabilization p-Chk1 (Ser345)->Fork Stabilization ATR_Inhibitor ATR Inhibitor ATR_Inhibitor->ATR Inhibits IF_Workflow Cell_Seeding 1. Seed Cells on Coverslips Treatment 2. Treat with ATR Inhibitor Cell_Seeding->Treatment Fix_Perm 3. Fix and Permeabilize Treatment->Fix_Perm Blocking 4. Block Non-specific Binding Fix_Perm->Blocking Primary_Ab 5. Incubate with Primary Antibody (e.g., anti-γH2AX) Blocking->Primary_Ab Secondary_Ab 6. Incubate with Fluorescent Secondary Antibody Primary_Ab->Secondary_Ab Counterstain 7. Counterstain with DAPI Secondary_Ab->Counterstain Imaging 8. Image with Fluorescence Microscope Counterstain->Imaging Analysis 9. Quantify Foci Imaging->Analysis

References

The Pyrrolopyrimidine Backbone: A Comparative Guide to the Potency of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the quest for selective and potent kinase inhibitors remains a cornerstone of targeted therapy development. Among the myriad of heterocyclic scaffolds explored, the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core has emerged as a privileged structure, particularly in the inhibition of key regulators of the DNA Damage Response (DDR). This guide provides a comprehensive analysis of the inhibitory concentration (IC50) values of derivatives of this scaffold in various cancer cell lines, offering a comparative perspective against established kinase inhibitors.

This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology. Herein, we will delve into the mechanistic underpinnings of these compounds, present their cytotoxic profiles, and provide detailed, validated protocols for the independent assessment of similar molecules.

The Rise of Pyrrolopyrimidines: Targeting the DNA Damage Response

The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold has shown significant promise as a platform for the development of potent inhibitors of Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2][3] ATR is a critical apical kinase in the DDR pathway, activated by single-stranded DNA breaks and replication stress, common hallmarks of cancerous cells. Its inhibition can lead to synthetic lethality in tumors with deficiencies in other DDR pathways, such as those with mutations in the ATM gene.[4]

Mechanism of Action: ATR Inhibition

ATR activation triggers a signaling cascade that culminates in cell cycle arrest, DNA repair, and stabilization of replication forks. Small molecule inhibitors targeting the kinase activity of ATR can abrogate these downstream effects, leading to the accumulation of DNA damage and ultimately, apoptotic cell death in cancer cells.

ATR Signaling Pathway cluster_0 Nucleus Replication Stress Replication Stress ATR ATR Replication Stress->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates Apoptosis Apoptosis ATR->Apoptosis prevents Cell Cycle Arrest Cell Cycle Arrest CHK1->Cell Cycle Arrest induces DNA Repair DNA Repair CHK1->DNA Repair promotes Pyrrolopyrimidine Inhibitor Pyrrolopyrimidine Inhibitor Pyrrolopyrimidine Inhibitor->ATR inhibits

ATR signaling pathway and the inhibitory action of pyrrolopyrimidine derivatives.

Comparative Analysis of IC50 Values

The true measure of a potential therapeutic agent lies in its potency and selectivity. Below, we compare the IC50 values of novel 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives against the established ATR inhibitor VE-821. For a broader perspective, we also include data for Milciclib, a CDK2 inhibitor, to highlight the versatility of kinase inhibitor scaffolds.

6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Derivatives as ATR Inhibitors

Recent studies have unveiled highly potent derivatives of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold. Compound 5g was identified as a new class of ATR inhibitor with an enzymatic IC50 of 0.007 µM.[1][2][3] Another derivative, 48f , a 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine, exhibited an even more potent enzymatic IC50 of 0.0030 µM against ATR.[4] The cellular potency of compound 48f was demonstrated in several ATM-deficient cancer cell lines.[4]

CompoundTargetCell LineIC50 (µM)
48f ATRLoVo (colorectal carcinoma, ATM-deficient)0.040
48f ATRSW620 (colorectal adenocarcinoma, ATM-deficient)0.095
48f ATROVCAR-3 (ovarian adenocarcinoma, ATM-deficient)0.098

Data sourced from: European Journal of Medicinal Chemistry, 2023.[4]

Comparative Potency with Established Kinase Inhibitors

To contextualize the efficacy of these novel derivatives, we present the IC50 values of VE-821, a well-characterized ATR inhibitor, and Milciclib, a CDK inhibitor.

CompoundTargetCell LineIC50 (µM)
VE-821 ATRAGS (gastric adenocarcinoma)13.7 (at 72h)
VE-821 ATRMKN-45 (gastric adenocarcinoma)11.3 (at 72h)
Milciclib CDK2HCT116 (colorectal carcinoma)0.275
Milciclib CDK2RKO (colorectal carcinoma)0.403

Data for VE-821 sourced from: Cancer Medicine, 2021.[5] Data for Milciclib sourced from: Journal of Translational Medicine, 2025.[6]

The data clearly indicates that the novel 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivative 48f demonstrates superior cellular potency in ATM-deficient cell lines compared to the established ATR inhibitor VE-821 in gastric cancer cell lines. This highlights the potential for developing highly effective and selective therapies based on this scaffold.

Experimental Protocols for IC50 Determination

To ensure the reproducibility and validation of these findings, we provide detailed protocols for two standard cytotoxicity assays: the MTT and Sulforhodamine B (SRB) assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (typically 1,000-100,000 cells/well) and incubate overnight to allow for attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test compound in a complete culture medium. Replace the existing medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO at ≤ 0.5%).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10-50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8][9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8][9]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[9]

  • IC50 Calculation: Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method that relies on the ability of the SRB dye to bind to the protein components of cells fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total cellular protein mass.

Step-by-Step Protocol:

  • Cell Plating and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: Gently add 100 µL of cold 10% (w/v) TCA to each well and incubate for 1 hour at 4°C.[10][11]

  • Washing: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.[10][11]

  • Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[11][12]

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.[11][12]

  • Dye Solubilization: After the plates are completely dry, add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and shake for 5 minutes.[11]

  • Data Acquisition: Read the optical density at 510 nm using a microplate reader.[12]

  • IC50 Calculation: Calculate the percentage of growth inhibition and determine the IC50 value using a dose-response curve.

IC50 Determination Workflow cluster_1 Day 1 cluster_2 Day 2 cluster_3 Day 4/5 Plate_Cells Plate Cells in 96-well Plate Incubate_Overnight Incubate Overnight (37°C, 5% CO2) Plate_Cells->Incubate_Overnight Add_Compound Add Serial Dilutions of Compound Incubate_Treatment Incubate for 48-72h Add_Compound->Incubate_Treatment Assay_Choice Assay? MTT_Assay MTT Assay: 1. Add MTT 2. Incubate 3. Solubilize Formazan Assay_Choice->MTT_Assay MTT SRB_Assay SRB Assay: 1. Fix with TCA 2. Stain with SRB 3. Solubilize Dye Assay_Choice->SRB_Assay SRB Read_Absorbance Read Absorbance on Plate Reader MTT_Assay->Read_Absorbance SRB_Assay->Read_Absorbance Data_Analysis Data Analysis & IC50 Calculation Read_Absorbance->Data_Analysis

General workflow for determining IC50 values using cell-based assays.

Conclusion and Future Directions

The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold represents a highly promising framework for the design of potent and selective kinase inhibitors. The exceptional low nanomolar IC50 values of its derivatives against ATR, particularly in genetically defined cancer cell lines, underscore its therapeutic potential. The comparative data presented in this guide highlights the significant advancements made with this scaffold over existing inhibitors.

Future research should focus on comprehensive in vivo studies to evaluate the pharmacokinetic and pharmacodynamic properties of these lead compounds. Furthermore, expanding the panel of cell lines for screening will provide a broader understanding of their activity spectrum and potential for clinical translation. The detailed protocols provided herein serve as a robust foundation for researchers to independently validate and expand upon these exciting findings.

References

Preclinical Evaluation of Novel 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Derivatives: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth preclinical comparison of a novel class of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives, potent inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, against established clinical candidates. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and targeted therapies.

Introduction: The Therapeutic Promise of ATR Inhibition

The DNA Damage Response (DDR) is a critical network of signaling pathways that maintains genomic integrity. A key regulator of the DDR is the ATR kinase, which is activated in response to replication stress, a hallmark of many cancers.[1][2] This dependency on the ATR pathway for survival makes it a prime therapeutic target. By inhibiting ATR, we can induce synthetic lethality in tumors with specific genetic backgrounds, such as those with mutations in the ATM gene, and sensitize cancer cells to DNA-damaging agents.[3]

A novel class of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives has recently emerged as a highly potent and selective class of ATR inhibitors.[1][2][3] This guide will focus on the preclinical evaluation of two lead compounds from this series, Compound 5g and Compound 48f , and compare their performance against established ATR inhibitors currently in clinical development: Berzosertib (M6620, VX-970) , Elimusertib (BAY 1895344) , and Ceralasertib (AZD6738) .

The ATR Signaling Pathway and Mechanism of Inhibition

The ATR signaling pathway is a cornerstone of the cellular response to replication stress. Understanding this pathway is crucial for appreciating the mechanism of action of the evaluated inhibitors.

ATR_Signaling_Pathway cluster_stress Replication Stress cluster_atr_activation ATR Activation cluster_downstream Downstream Signaling Replication Fork Stalling Replication Fork Stalling ssDNA ssDNA Replication Fork Stalling->ssDNA ATR/ATRIP Complex ATR/ATRIP Complex ssDNA->ATR/ATRIP Complex Recruitment CHK1 CHK1 ATR/ATRIP Complex->CHK1 Phosphorylation p-CHK1 (Ser345) p-CHK1 (Ser345) CHK1->p-CHK1 (Ser345) Cell Cycle Arrest Cell Cycle Arrest p-CHK1 (Ser345)->Cell Cycle Arrest DNA Repair DNA Repair p-CHK1 (Ser345)->DNA Repair Replication Fork Stabilization Replication Fork Stabilization p-CHK1 (Ser345)->Replication Fork Stabilization Novel Pyrrolo[3,4-d]pyrimidines\n& Comparators Novel Pyrrolo[3,4-d]pyrimidines & Comparators Novel Pyrrolo[3,4-d]pyrimidines\n& Comparators->ATR/ATRIP Complex Inhibition

Figure 1: Simplified ATR signaling pathway and the point of intervention for the inhibitors.

Comparative Preclinical Data

A direct comparison of the preclinical data is essential for evaluating the potential of the novel 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives.

In Vitro Potency and Selectivity

The initial assessment of any novel inhibitor is its potency against the primary target and its selectivity against other kinases, which can predict off-target effects.

CompoundClassATR IC50 (nM)Selectivity NotesReference
Compound 5g 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine7Data on broader kinase selectivity is not yet published.[1][2]
Compound 48f 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine3High selectivity against a panel of other kinases.[3]
Berzosertib Clinical ATRi19>100-fold selectivity over related PIKK kinases (ATM, DNA-PK).[4][5]
Elimusertib Clinical ATRiPotent (specific value not consistently reported in searches)Highly selective.[6]
Ceralasertib Clinical ATRiPotent (specific value not consistently reported in searches)Excellent selectivity over 400 other kinases.[7]

IC50: Half-maximal inhibitory concentration; ATRi: ATR inhibitor.

In Vitro Anti-proliferative Activity

The ability of these compounds to inhibit the growth of cancer cell lines, particularly those with deficiencies in other DDR pathways like ATM, is a key indicator of their therapeutic potential.

CompoundCell LineGenotypeGI50/IC50 (µM)Reference
Compound 48f LoVoATM-deficient0.040[3]
SW620ATM-deficient0.095[3]
OVCAR-3ATM-deficient0.098[3]
Ceralasertib VariousATM-deficientEnhanced sensitivity observed.[8][9]
Elimusertib Pediatric Solid Tumor Cell LinesVariousPronounced anti-proliferative effects, particularly in alveolar rhabdomyosarcoma and neuroblastoma.[10]

GI50/IC50: Concentration for 50% of maximal inhibition of cell proliferation.

In Vivo Efficacy in Xenograft Models

The ultimate preclinical validation comes from demonstrating anti-tumor activity in in vivo models.

CompoundXenograft ModelDosing ScheduleTumor Growth Inhibition (TGI)Reference
Compound 48f LoVo (ATM-deficient)Not specifiedFavorable in vivo efficacy reported.[3]
Ceralasertib Various TNBC and NSCLC PDX models6.25 - 25mg/kg BID and 50mg/kg QDDose-dependent anti-tumor activity, with the OCI-Ly19 model being most sensitive (%TGI ranging 43% to 104%).[11]
Elimusertib Pediatric Solid Tumor PDXRegimen used in clinical trialsPronounced objective response rates, outperforming standard of care chemotherapy in some models.[12]
Berzosertib Patient-derived lung cancer xenografts10-20 mg/kg IVSynergistic anti-tumor efficacy with cisplatin, often resulting in marked tumor growth inhibition or regression.[5]

TGI: Tumor Growth Inhibition; TNBC: Triple-Negative Breast Cancer; NSCLC: Non-Small Cell Lung Cancer; PDX: Patient-Derived Xenograft; BID: Twice a day; QD: Once a day; IV: Intravenous.

Pharmacokinetic Profile

A favorable pharmacokinetic profile is critical for clinical translation.

CompoundSpeciesBioavailabilityKey NotesReference
Compound 48f Rat30.0% (oral)High permeability and low risk of drug-drug interactions.[3]
Ceralasertib MouseOrally bioavailable.Tumor control requires continuous dosing and free plasma exposures.[8][9]
Berzosertib HumanIntravenous administration.Dose-proportional pharmacokinetics.[5]
Elimusertib HumanOrally bioavailable.Currently in clinical trials.[12]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies for the key preclinical assays are provided below.

ATR Kinase Inhibition Assay (HTRF)

This assay quantifies the direct inhibitory effect of the compounds on ATR kinase activity. The principle is based on the detection of the phosphorylation of a substrate protein by Homogeneous Time-Resolved Fluorescence (HTRF).

Workflow Diagram:

Kinase_Assay_Workflow Compound Dilution Compound Dilution Plate Addition Plate Addition Compound Dilution->Plate Addition Incubation Incubation Plate Addition->Incubation Initiate Reaction ATR/ATRIP & Substrate Addition ATR/ATRIP & Substrate Addition ATR/ATRIP & Substrate Addition->Plate Addition ATP Addition ATP Addition ATP Addition->Incubation Detection Reagent Addition Detection Reagent Addition Incubation->Detection Reagent Addition 30 min @ RT HTRF Reading HTRF Reading Detection Reagent Addition->HTRF Reading Stop Reaction

Figure 2: Workflow for the HTRF-based ATR kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in the reaction buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Dilute the ATR/ATRIP enzyme complex and the p53 substrate protein in the reaction buffer.

  • Reaction Setup: In a 384-well plate, add the test compounds, followed by the ATR/ATRIP enzyme and p53 substrate mixture.

  • Reaction Initiation: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Detection: Add the HTRF detection reagents (e.g., anti-phospho-p53 antibody conjugated to a donor fluorophore and a streptavidin-conjugated acceptor fluorophore).

  • Signal Measurement: Read the plate on an HTRF-compatible reader to measure the fluorescence signal, which is proportional to the level of substrate phosphorylation.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the cytotoxic or cytostatic effects of the compounds on cancer cell lines. The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified duration (e.g., 72 hours).

  • Reagent Addition: Add the CellTiter-Glo® reagent to each well, which lyses the cells and provides the substrate for the luciferase reaction.

  • Incubation: Incubate the plate at room temperature for a short period to stabilize the luminescent signal.

  • Signal Measurement: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the number of viable cells.

Western Blot for Phospho-Chk1

This assay is a crucial pharmacodynamic marker to confirm target engagement within the cell. Inhibition of ATR should lead to a decrease in the phosphorylation of its downstream target, Chk1.

Workflow Diagram:

Western_Blot_Workflow Cell Treatment & Lysis Cell Treatment & Lysis Protein Quantification Protein Quantification Cell Treatment & Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Incubation\n(anti-p-Chk1, anti-Chk1, anti-Actin) Primary Antibody Incubation (anti-p-Chk1, anti-Chk1, anti-Actin) Blocking->Primary Antibody Incubation\n(anti-p-Chk1, anti-Chk1, anti-Actin) Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation\n(anti-p-Chk1, anti-Chk1, anti-Actin)->Secondary Antibody Incubation Chemiluminescent Detection Chemiluminescent Detection Secondary Antibody Incubation->Chemiluminescent Detection

Figure 3: General workflow for Western blot analysis of p-Chk1.

Step-by-Step Protocol:

  • Cell Treatment and Lysis: Treat cells with the ATR inhibitor for a specified time. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Chk1 (Ser345), total Chk1, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Studies

These studies are critical for evaluating the anti-tumor efficacy of the compounds in a living organism.

Step-by-Step Protocol:

  • Cell Implantation: Subcutaneously implant human cancer cells (e.g., LoVo) into the flank of immunocompromised mice.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound and vehicle control according to a predetermined dosing schedule (e.g., daily oral gavage).

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

  • Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition (TGI) and assess the overall tolerability of the treatment.

Conclusion and Future Directions

The novel 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives, exemplified by compounds 5g and 48f, demonstrate highly potent and selective inhibition of ATR kinase. Their in vitro anti-proliferative activity, particularly in ATM-deficient cell lines, and promising in vivo efficacy and pharmacokinetic profiles, position them as strong candidates for further preclinical and clinical development.

A direct comparison with established clinical-stage ATR inhibitors like berzosertib, elimusertib, and ceralasertib reveals that these novel compounds exhibit comparable, and in some cases, superior in vitro potency. While more extensive in vivo and toxicology studies are required, the initial data suggests that the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold represents a promising new avenue for the development of next-generation ATR inhibitors for cancer therapy.

Future work should focus on a comprehensive kinase selectivity profiling of the lead compounds, detailed in vivo efficacy studies in a broader range of patient-derived xenograft models, and thorough ADME and toxicology assessments to select a clinical candidate.

References

Safety Operating Guide

Navigating the Disposal of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical entities is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride, a heterocyclic compound that, like many in its class, requires careful management. Our focus extends beyond mere procedure to elucidate the scientific rationale behind each recommendation, ensuring a culture of safety and responsibility in your laboratory.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is essential. The Safety Data Sheet (SDS) for 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride classifies it with the following hazards:

  • Acute toxicity, Oral (Category 4)

  • Skin Irritation (Category 2)

  • Eye Irritation (Category 2)

  • Specific target organ toxicity - single exposure (Category 3), Respiratory system

These classifications from the supplier's SDS dictate the necessity for stringent waste management protocols to protect both laboratory personnel and the environment.[1] The hydrochloride salt form and the presence of a nitrogen-containing heterocyclic ring system are key chemical features that inform the appropriate disposal pathway.

Table 1: Hazard Profile of this compound

Hazard ClassificationCategoryPrimary Risks
Acute Toxicity (Oral)4Harmful if swallowed.
Skin Corrosion/Irritation2Causes skin irritation.
Serious Eye Damage/Irritation2Causes serious eye irritation.
Specific target organ toxicity3May cause respiratory irritation.

The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[2] The following protocol outlines the necessary steps for its safe and compliant disposal.

Step 1: Segregation of Waste Streams

Proper segregation is the cornerstone of safe laboratory waste management.[3] It prevents inadvertent and potentially dangerous chemical reactions.

  • Action: Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it.

  • Rationale: This compound is a chlorinated, nitrogenous organic salt. Mixing it with other waste streams, particularly incompatible chemicals like strong oxidizing agents or bases, could lead to exothermic reactions or the release of toxic gases. Segregation minimizes these risks.

Step 2: Containerization and Labeling

The integrity of the waste container and the clarity of its labeling are mandated by regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[4][5][6]

  • Action:

    • Select a chemically resistant, leak-proof container with a secure lid. For solid waste, a high-density polyethylene (HDPE) container is suitable.

    • Affix a "Hazardous Waste" label to the container.

    • Clearly write the full chemical name: "this compound".

    • List the associated hazards (e.g., "Acute Toxicity," "Skin/Eye Irritant").

    • Record the accumulation start date.

  • Rationale: Proper containerization prevents leaks and spills, while detailed labeling ensures that everyone in the laboratory is aware of the container's contents and associated dangers. This is a critical component of the "cradle to grave" management of hazardous waste.[5]

Step 3: On-site Accumulation and Storage

Waste must be stored safely in a designated satellite accumulation area before being transferred for final disposal.

  • Action:

    • Store the sealed waste container in a well-ventilated, secure area, away from general laboratory traffic.

    • Ensure the storage location is segregated from incompatible materials.

    • Do not accumulate more than the regulatory limit of hazardous waste in the satellite area.

  • Rationale: Safe storage minimizes the risk of exposure and accidental spills. Storing in a designated and secure area prevents unauthorized access and handling.

Step 4: Final Disposal by a Licensed Facility

The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal company.

  • Action:

    • Coordinate with your institution's Environmental Health and Safety (EHS) department for the pickup and disposal of the waste.

    • Ensure all documentation, including a hazardous waste manifest, is completed accurately.

  • Rationale: The recommended method for the destruction of halogenated and nitrogenous organic compounds is high-temperature incineration.[7] Licensed facilities have the specialized equipment and permits to perform this process in an environmentally sound manner, ensuring complete destruction of the hazardous material.

Spill Management: Immediate Actions

In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area of the spill.

  • Personal Protective Equipment (PPE): Before attempting any cleanup, don appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles. For larger spills, respiratory protection may be necessary.

  • Containment: For solid spills, carefully sweep up the material and place it into a labeled hazardous waste container. Avoid creating dust. For liquid spills, use an inert absorbent material to contain and collect the waste.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleanup materials must be disposed of as hazardous waste.

  • Reporting: Report the spill to your EHS department.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow start Waste Generation: 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride assess_hazards Step 1: Assess Hazards - Acute Toxicity (Oral) - Skin/Eye Irritant - Respiratory Irritant start->assess_hazards segregate_waste Step 2: Segregate Waste Isolate from other waste streams assess_hazards->segregate_waste containerize Step 3: Containerize & Label - Use chemically resistant container - Affix 'Hazardous Waste' label - List full chemical name & hazards segregate_waste->containerize store Step 4: Accumulate Safely Store in designated satellite area containerize->store contact_ehs Step 5: Contact EHS Arrange for professional disposal store->contact_ehs incineration Final Disposal: High-Temperature Incineration by a licensed facility contact_ehs->incineration

Caption: Logical workflow for the disposal of this compound.

Conclusion

The responsible disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the chemical's inherent hazards and adhering to a structured disposal protocol, researchers can ensure they are protecting themselves, their colleagues, and the wider community. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

Navigating the Handling of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work and the safety of our laboratory personnel are paramount. This guide provides essential, immediate safety and logistical information for handling 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride (CAS No. 1187830-46-1). As a novel heterocyclic compound, specific safety data may be limited. Therefore, this document synthesizes established best practices for handling powdered chemical reagents with hazard assessments of structurally analogous compounds, such as various chloro-pyrrolo[2,3-d]pyrimidines, to establish a robust framework for safe operation.

Disclaimer: This guide is intended to supplement, not replace, a formal risk assessment and the compound-specific Safety Data Sheet (SDS) provided by the manufacturer. Always consult the SDS before commencing any work.

The "Why": Understanding the Potential Hazards

While a comprehensive toxicological profile for this compound is not widely published, analysis of related pyrrolo[3,4-d]pyrimidine derivatives provides a strong basis for a conservative safety approach. The recurring hazard classifications among these analogues suggest that this compound should be treated as potentially hazardous.

Hazard ClassificationPotential EffectRationale Based on Analogous Compounds
Acute Toxicity, Oral Toxic or harmful if swallowed.[1][2][3][4][5][6]Structurally similar compounds consistently carry this warning.
Skin Corrosion/Irritation Causes skin irritation upon contact.[1][2][6][7]The heterocyclic nature and presence of chlorine atoms in analogues suggest irritant properties.
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[1][2][6][7]Fine powders can easily become airborne and cause significant damage to sensitive eye tissues.
Respiratory Tract Irritation May cause respiratory irritation if inhaled.[1][2][6][7]As a fine powder, inhalation is a primary route of exposure.

Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is not merely a recommendation—it is a critical necessity to prevent exposure and ensure a safe working environment.

Operational Plan: From Receipt to Weighing

The greatest risk of exposure to a powdered chemical lies in the generation and inhalation of dust. The following workflow is designed to mitigate this risk at every step.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal Phase prep1 Review Compound-Specific SDS prep2 Assemble All Required PPE prep1->prep2 prep3 Prepare & Verify Engineering Controls (Fume Hood, Eyewash Station) prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 Proceed to Handling handle2 Carefully Unpack Container handle1->handle2 handle3 Weigh Compound Using Static-Free Spatula handle2->handle3 handle4 Securely Seal Primary & Secondary Containers handle3->handle4 clean1 Decontaminate Weighing Area & Equipment handle4->clean1 Proceed to Cleanup clean2 Doff PPE in Correct Order clean1->clean2 clean3 Segregate & Dispose of Contaminated Waste clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for Safe Handling of Powdered Reagents.

Essential Personal Protective Equipment (PPE)

The selection of PPE must create a complete barrier between the researcher and the chemical.[8] Standard laboratory attire, such as long pants and closed-toe shoes, is a mandatory prerequisite.

PPE ComponentSpecificationRationale and Best Practices
Hand Protection Disposable Nitrile GlovesProvides a barrier against incidental skin contact. Causality: Nitrile offers good resistance to a broad range of chemicals. For handling powders, consider double-gloving to easily remove a contaminated outer layer without exposing the skin. Always inspect gloves for tears before use and wash hands thoroughly after removal.[2]
Eye & Face Protection Safety Goggles with Side Shields or a Full Face ShieldProtects against airborne particles and splashes. Causality: Standard safety glasses do not provide a seal around the eyes and are inadequate for protecting against fine powders. A face shield may be worn over goggles for enhanced protection, especially during bulk transfers.
Body Protection Laboratory Coat (fully buttoned) with Elastic CuffsPrevents contamination of personal clothing. Causality: A fully fastened lab coat with fitted cuffs minimizes the chance of powder settling on skin or clothes. It should be laundered separately from personal clothing.[1]
Respiratory Protection NIOSH-approved N95 Respirator or higherEssential for preventing the inhalation of fine chemical dust.[9] Causality: The primary risk from this compound is inhalation. An N95 respirator is the minimum protection required when handling the powder outside of a certified chemical fume hood or for spill cleanup. Ensure proper fit-testing and training for respirator use.

Step-by-Step Guidance for Safe Handling and Disposal

Pre-Operational Protocol
  • Designated Area: All handling of this compound powder must occur within a certified chemical fume hood to contain any dust generated.

  • Verify Airflow: Before starting, ensure the fume hood is functioning correctly (check the airflow monitor).

  • Gather Materials: Place all necessary equipment (spatulas, weigh boats, secondary containers, waste bags) inside the fume hood before introducing the chemical. This minimizes air turbulence from moving items in and out.

  • Emergency Preparedness: Confirm the location and operational status of the nearest safety shower and eyewash station.[10]

Weighing and Handling Protocol
  • Don PPE: Put on all required PPE before entering the designated handling area.

  • Minimize Dust: Open the container slowly within the fume hood. Use a spatula to carefully transfer the powder. Avoid pouring, which can create dust clouds.

  • Static Control: Use anti-static weigh boats or an ionizer if static electricity is causing the powder to jump.

  • Immediate Sealing: Tightly seal the primary container immediately after use.[11] Place it in a clearly labeled secondary container for storage.

  • Decontamination: Wipe down the spatula, balance, and any other surfaces inside the fume hood with a damp cloth (e.g., wetted with 70% ethanol) to collect any residual dust.

Disposal Plan
  • Contaminated PPE: All disposable items that have come into contact with the chemical, including gloves, weigh boats, and cleaning wipes, are considered chemical waste.

  • Segregation: Do not mix this waste with regular trash. Place all contaminated solids into a dedicated, sealed, and clearly labeled hazardous waste container.

  • Waste Disposal: The final disposal of the chemical waste must be handled by a licensed professional waste disposal service in accordance with local, state, and federal regulations.[2] Do not attempt to dispose of this material down the drain or in regular waste streams.

Emergency Procedures: In Case of Exposure

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide respiratory support and seek immediate medical attention.[2]

Skin Contact: Remove contaminated clothing immediately. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[2][4] Seek medical attention if irritation persists.

Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride
Reactant of Route 2
6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.